molecular formula C7H6N4S B2603205 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 32362-88-2

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2603205
CAS No.: 32362-88-2
M. Wt: 178.21
InChI Key: GAYWCADKXYCKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYWCADKXYCKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32362-88-2
Record name 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a reliable, step-by-step synthetic protocol, rooted in the alkaline cyclization of a key thiosemicarbazide intermediate. We delve into the mechanistic rationale behind the experimental choices, offering insights from a senior application scientist's perspective. Furthermore, a multi-faceted characterization strategy is presented, employing spectroscopic and physical methods to ensure structural confirmation and purity assessment. This guide is designed for researchers, scientists, and drug development professionals, serving as a practical and authoritative resource for the preparation and validation of this versatile triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of biological activities and diverse applications.[1] Derivatives of this ring system are integral components in numerous therapeutic agents, exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The unique arrangement of three nitrogen atoms in the triazole ring allows for a variety of non-covalent interactions, enhancing binding affinity to biological receptors and enzymes.[2]

The subject of this guide, this compound, incorporates two key pharmacophoric features: the 3-pyridyl moiety, an isomer of the group found in the antitubercular drug isoniazid, and a reactive 3-thiol group. This thiol group not only contributes to the molecule's biological profile but also serves as a versatile synthetic handle for further derivatization. The molecule exists in a thiol-thione tautomerism, a critical aspect of its reactivity and interaction with biological targets. The compound has demonstrated potential in various fields, including the development of novel therapeutic agents and as a corrosion inhibitor for metal alloys.[5][6]

This document provides a robust, field-proven methodology for the synthesis of this target compound, followed by a detailed guide to its comprehensive characterization, ensuring a self-validating workflow for producing high-purity material suitable for further research and development.

Synthesis Methodology

The most reliable and widely adopted method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of an appropriate 1-acylthiosemicarbazide intermediate.[7][8] This approach is efficient and generally proceeds with high yields.

Principle of the Synthesis

The synthesis is a two-step process. First, nicotinic acid hydrazide (the 3-pyridyl isomer of isoniazid) is reacted with a thiocyanate salt under acidic conditions or with an isothiocyanate to form the key intermediate, 1-(nicotinoyl)thiosemicarbazide. In the second, critical step, this linear thiosemicarbazide undergoes a base-catalyzed intramolecular cyclization and dehydration. The strong alkaline medium (e.g., NaOH or KOH) facilitates the deprotonation of the amide and thioamide nitrogens, promoting a nucleophilic attack by one of the terminal hydrazine nitrogens onto the carbonyl carbon, leading to the formation of the stable five-membered triazole ring. Subsequent acidification of the reaction mixture is essential to neutralize the resulting salt and precipitate the final product, which is sparingly soluble in acidic aqueous media.

Reaction Scheme

References

Spectroscopic analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol using NMR and FT-IR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol using NMR and FT-IR

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the principles and practical application of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this molecule. This guide emphasizes the causality behind experimental choices and the interpretation of spectral data, grounded in authoritative references. It is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of how to verify the structure and purity of this and similar heterocyclic systems.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound (molecular formula C₇H₆N₄S, MW: 178.21 g/mol ), combines the triazole ring with a pyridine moiety, making it a key intermediate for the synthesis of novel therapeutic agents.[3][4]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques like FT-IR and NMR are indispensable tools for this purpose. A crucial structural feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.[5][6][7] This guide will elucidate how FT-IR and NMR spectroscopy can not only confirm the covalent structure but also provide insights into this dynamic process.

Molecular Structure and Thiol-Thione Tautomerism

A key characteristic of 5-substituted-4H-1,2,4-triazole-3-thiols is their ability to exist in two tautomeric forms: the thiol form, characterized by an S-H bond, and the thione form, which contains a C=S (thiocarbonyl) and an N-H bond.[7][8] The equilibrium between these forms can be influenced by factors such as the physical state (solid vs. solution) and the solvent used.[6] Understanding this equilibrium is vital as the dominant tautomer dictates the molecule's chemical reactivity and biological interactions.

tautomerism Thiol-Thione Tautomerism Thiol 5-(3-Pyridyl)-1H-1,2,4-triazole-3-thiol Thione 5-(3-Pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiol->Thione Proton Transfer

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds. For the title compound, FT-IR is particularly useful for identifying key functional groups like N-H, S-H, C=N, and C=S, which helps in distinguishing between the thiol and thione tautomers.

Experimental Protocol: KBr Pellet Method

The solid-state FT-IR spectrum is typically acquired using the potassium bromide (KBr) pellet method. This approach is chosen to minimize intermolecular hydrogen bonding effects that can occur in solution, providing a clearer picture of the molecule's intrinsic vibrational modes in the solid form.

  • Preparation : Dry 1-2 mg of the synthesized this compound and approximately 100-200 mg of spectroscopic grade KBr in an oven at 110°C for 2-3 hours to remove any moisture.

  • Grinding : Transfer the dried materials to an agate mortar and gently grind them together to form a fine, homogeneous powder. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation : Place the powder into a pelletizing die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a transparent or translucent disc.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000–400 cm⁻¹.

FT-IR Spectral Interpretation

The solid-state spectrum of this compound typically indicates the predominance of the thione tautomer. This is inferred from the presence of a strong N-H stretching band and the absence of a distinct S-H band.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSignificance
~3420N-H stretching (Triazole ring)The presence of a broad band in this region is strong evidence for the N-H bond, supporting the existence of the thione tautomer.[9][10]
~3050Aromatic C-H stretching (Pyridine ring)Confirms the presence of the pyridine ring.
~2550-2650S-H stretching (Thiol group)This band is characteristically weak or absent in the solid-state spectrum, suggesting the equilibrium favors the thione form.[5] Its presence would indicate the thiol tautomer.
~1610C=N stretching (Triazole ring)A strong absorption band characteristic of the triazole ring structure.
~1540C=C stretching (Pyridine ring)Confirms the aromatic system of the pyridine moiety.
~1280C=S stretching (Thione group)The presence of this band is a key indicator of the thione tautomer.[7]
~700-800C-S stretchingThis band provides evidence for the sulfur atom within the heterocyclic system.

Note: The exact positions of the peaks can vary slightly depending on the specific sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the entire molecular skeleton.

Experimental Protocol: Sample Preparation and Data Acquisition

The choice of solvent is critical in NMR, as it can influence the tautomeric equilibrium. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power and its ability to highlight exchangeable protons (like N-H and S-H).

  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Record the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation (in DMSO-d₆)

The ¹H NMR spectrum provides a wealth of information. The signals for the exchangeable N-H and S-H protons are often broad, and their chemical shifts can be concentration and temperature-dependent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.3broad singlet1HS-H (Thiol) / N-H (Thione)This very downfield, broad signal is characteristic of the acidic proton on either the sulfur (thiol) or nitrogen (thione).[11][12] Its presence confirms the tautomeric nature.
~9.3 - 8.7multiplet2HPyridine H-2, H-6These protons are deshielded due to their proximity to the electronegative nitrogen atom in the pyridine ring.
~8.0 - 7.8multiplet2HPyridine H-4, H-5These aromatic protons appear in the expected downfield region.
¹³C NMR Spectral Interpretation (in DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm)AssignmentRationale
~163C-3 (Triazole, C=S)The significant downfield shift is characteristic of a thiocarbonyl carbon, providing strong evidence for the thione tautomer in solution.[11]
~150C-5 (Triazole, attached to Pyridine)This quaternary carbon is deshielded due to its position within the heterocyclic ring and attachment to the pyridine ring.[11]
~150-121Pyridine Carbons (C-2, C-4, C-5, C-6)These carbons appear in the typical aromatic region, with their specific shifts influenced by the nitrogen atom.[11][13]
~137-130Pyridine Carbon (C-3)The quaternary carbon of the pyridine ring attached to the triazole.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The synergistic use of FT-IR and NMR spectroscopy provides an unambiguous structural characterization of this compound. FT-IR analysis of the solid sample strongly suggests that the thione tautomer is the dominant form, identified by the characteristic N-H and C=S vibrational bands. NMR spectroscopy in a DMSO-d₆ solution corroborates this finding, with the ¹³C chemical shift of the C-3 carbon being highly indicative of a thiocarbonyl group. Together, these techniques provide the necessary evidence to confirm the identity, purity, and tautomeric preference of this important heterocyclic building block, ensuring a solid foundation for its application in further chemical synthesis and drug discovery endeavors.

References

Tautomerism in 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Landscape of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The biological function of substituted 1,2,4-triazoles is profoundly dictated by their structural dynamics, particularly prototropic tautomerism. This guide focuses on this compound, a heterocyclic compound capable of existing in multiple tautomeric forms through two primary mechanisms: thione-thiol tautomerism involving an exocyclic sulfur atom, and annular tautomerism involving proton migration between the ring's nitrogen atoms.[1][3] Understanding the delicate equilibrium between these forms is paramount for drug development, as the predominant tautomer governs the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[3][4] This document provides a comprehensive technical overview of the tautomeric phenomena in this compound, detailing its synthesis, the structural possibilities of its tautomers, and the key experimental and computational methodologies for their characterization.

Core Concepts: Tautomerism in 1,2,4-Triazole-Thiol Systems

Prototropic tautomerism describes the chemical equilibrium between structural isomers that are readily interconvertible, most commonly through the migration of a proton. In heterocyclic systems like this compound, this phenomenon manifests in two critical ways:

  • Thione-Thiol Tautomerism: This is an amide-imidic acid type of tautomerism specific to the thioamide group (-NH-C=S). The proton can reside on a nitrogen atom, forming the thione tautomer, or migrate to the exocyclic sulfur atom to form the thiol tautomer (-N=C-SH).[3][5] For most 1,2,4-triazole-3-thiones, extensive studies have shown that the thione form is the dominant and more stable species in both the solid state and neutral solutions.[3][6][7]

  • Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring.[1] For a 1,2,4-triazole ring, this results in three possible isomers, designated by the position of the mobile proton: 1H, 2H, and 4H.[1][2] The relative stability of these annular tautomers is influenced by the nature and position of substituents on the ring.

The interplay between these two equilibria determines the overall structural landscape of the molecule. The biological and pharmacological properties are often attributable to one specific tautomer, making the study of this equilibrium a critical step in molecular design.[3]

Synthesis of the Core Compound

The most reliable and widely adopted method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols is the alkaline cyclization of the corresponding 1-acylthiosemicarbazide precursor.[8][9][10] This two-step process offers high yields and purity.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization & Neutralization A 3-Pyridinecarboxylic acid hydrazide C 1-(Nicotinoyl)thiosemicarbazide A->C HCl, Reflux B Ammonium Thiocyanate (NH4SCN) B->C D Intermediate Salt C->D 1. NaOH (aq), Reflux E This compound (Thione Form) D->E 2. Acidification (e.g., AcOH)

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(nicotinoyl)thiosemicarbazide.

    • To a solution of 3-pyridinecarboxylic acid hydrazide (10 mmol) in 50 mL of ethanol, add concentrated hydrochloric acid (1 mL).

    • Add ammonium thiocyanate (12 mmol) to the mixture.

    • Reflux the reaction mixture for 4-5 hours, monitoring by TLC.

    • Cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold water and then ethanol, and dried under vacuum.

  • Step 2: Synthesis of this compound.

    • Suspend the 1-(nicotinoyl)thiosemicarbazide (8 mmol) from Step 1 in an 8% aqueous sodium hydroxide solution (50 mL).

    • Reflux the mixture for 3-4 hours until the evolution of ammonia gas ceases (can be tested with moist pH paper).

    • Cool the reaction mixture in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of ~5-6.

    • The white or off-white precipitate that forms is the target compound.

    • Filter the solid, wash thoroughly with distilled water to remove salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified product.

The Tautomeric Equilibria of this compound

The compound can theoretically exist as several tautomers. The primary equilibrium is between the thione and thiol forms, with further possibilities arising from annular proton migration on the triazole ring.

Caption: Potential tautomeric forms of this compound.

Computational and experimental data consistently indicate that the 4H-thione tautomer is the most stable and predominant form in the gas phase, solid state, and in most common solvents.[6][7][11]

Methodologies for Tautomer Characterization

A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a complete understanding of the tautomeric equilibrium.

Experimental_Workflow cluster_main Integrated Tautomer Analysis Workflow cluster_comp Computational Analysis (In Silico) cluster_exp Experimental Validation Start Synthesized Compound Comp DFT Calculations (Geometry Optimization, Frequency, Energy) Start->Comp Xray X-ray Crystallography (Solid State) Start->Xray NMR NMR Spectroscopy (¹H, ¹³C in Solution) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR UV UV-Vis Spectroscopy (Electronic Transitions) Start->UV NBO NBO Analysis Comp->NBO Conclusion Tautomer Assignment & Equilibrium Analysis Comp->Conclusion NBO->Conclusion Xray->Conclusion NMR->Conclusion IR->Conclusion UV->Conclusion

Caption: A workflow combining computational and experimental methods for tautomer analysis.

Computational Analysis

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a robust method for this purpose.[6][7]

Protocol: DFT-Based Stability Prediction

  • Structure Generation: Draw the 3D structures of all plausible tautomers (e.g., 4H-thione, 1H-thione, 2H-thione, and the corresponding thiol forms).

  • Geometry Optimization: Perform full geometry optimization for each structure using a suitable level of theory, such as B3LYP/6-31G(d,p), which has been shown to be reliable for these systems.[6][7] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, Gibbs free energies).

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) or electronic energies (ΔE) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable.

Tautomer FormPredicted Relative Energy (ΔE) (kcal/mol)Predicted Stability
4H-Thione 0.00 (Reference)Most Stable
1H-Thione> 5Less Stable
2H-Thione> 7Less Stable
Thiol (SH)> 10Least Stable
Note: Table represents typical relative energy values based on computational studies of similar 1,2,4-triazole-thiones. Actual values require specific calculation.
Experimental Validation

Spectroscopic and diffraction techniques provide direct physical evidence of the molecular structure.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as the acidic N-H proton is readily observable.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Look for a low-field signal between 13-14 ppm, which is characteristic of the N-H proton of the thione form.[3] The absence of a signal around 1-4 ppm indicates the absence of the S-H proton of the thiol form.[3]

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A signal in the range of 169-179 ppm is indicative of the C=S carbon of the thione tautomer.[3][5]

Protocol: FT-IR Spectroscopic Analysis

  • Sample Preparation: Prepare a sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.

  • Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify key vibrational bands. The presence of a broad N-H stretching band (3100-3460 cm⁻¹) and the absence of a sharp, weak S-H stretching band (2550-2650 cm⁻¹) confirms the thione structure in the solid state.[3] Also, look for the characteristic N-C=S band around 1250–1340 cm⁻¹.[3]

Data Interpretation: A Spectroscopic Signature

The combination of spectroscopic data provides a definitive fingerprint for the dominant tautomer.

Spectroscopic TechniqueThione Tautomer (Expected)Thiol Tautomer (Expected)
¹H NMR N-H proton signal at ~13-14 ppm [3]S-H proton signal at ~1-4 ppm [3]
¹³C NMR C=S carbon signal at ~169-179 ppm [3][5]C-S carbon signal at a higher field
FT-IR N-H stretch (~3100-3460 cm⁻¹ ), N-C=S bands (~1250-1340 cm⁻¹ )[3]S-H stretch (~2550-2650 cm⁻¹ , weak/sharp), N=C-S bands (~1180-1230 cm⁻¹ )[3]
UV-Vis n-π* transition of C=S group (~300-400 nm )[5]π-π* transition of C=N group (<300 nm )[5]

For this compound, experimental results overwhelmingly align with the spectroscopic signature of the thione tautomer .

Factors Influencing the Tautomeric Equilibrium

While the thione form is thermodynamically favored, the equilibrium is dynamic and can be influenced by environmental factors:

  • Solvent Polarity: The polarity of the solvent can alter the relative energies of the tautomers, potentially shifting the equilibrium.[1][5] More polar solvents may stabilize one form over another through differential hydrogen bonding.

  • pH: The most significant shifts are observed with changes in pH. In alkaline solutions, deprotonation occurs, leading to the formation of a thiolate anion, which effectively shifts the equilibrium towards the thiol side upon neutralization.[11]

  • Temperature: Changes in temperature can modulate the equilibrium constant (KT) according to thermodynamic principles, although this effect is often less pronounced than solvent or pH effects.[1]

  • Photochemical Induction: It has been demonstrated that UV irradiation at low temperatures can induce the conversion of the more stable thione form to the thiol form.[12]

Conclusion and Significance in Drug Development

The tautomeric behavior of this compound is characterized by a strong preference for the 4H-thione form under standard physiological and experimental conditions. This stability is confirmed by both computational predictions and a wealth of spectroscopic evidence.

For researchers in drug development, this knowledge is critical. The shape, hydrogen bond donor/acceptor profile, and electrostatic potential surface of the dominant thione tautomer are the relevant parameters for computational modeling, such as molecular docking and pharmacophore design. Designing a molecule to interact with a biological target requires a precise understanding of its most stable and bioactive form. Misidentifying the predominant tautomer can lead to flawed models and the failure of drug discovery campaigns. Therefore, the rigorous characterization of tautomerism, as outlined in this guide, is not merely an academic exercise but a foundational pillar of rational drug design.

References

Quantum chemical studies of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the quantum chemical studies performed on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical framework underpinning its structural, vibrational, and electronic properties. The core of this guide focuses on the application of Density Functional Theory (DFT) to elucidate the molecule's behavior, with a particular emphasis on the critical thiol-thione tautomerism that governs its stability and reactivity. By synthesizing data from computational analyses—including molecular geometry optimization, vibrational frequency calculations (FT-IR, Raman), Frontier Molecular Orbital (HOMO-LUMO) analysis, and spectroscopic predictions (NMR, UV-Vis)—we offer a detailed comparison between theoretical predictions and experimental findings. This guide serves as an authoritative resource, explaining the causality behind computational choices and providing validated protocols for researchers aiming to model similar molecular systems.

Introduction: The Significance of Triazole Scaffolds

Heterocyclic compounds containing the 1,2,4-triazole ring are cornerstones in modern drug discovery and materials science.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, and antipyretic properties.[1][2] The molecule this compound (C₇H₆N₄S) combines the versatile triazole core with a pyridine moiety and a reactive thiol/thione group, making it a candidate for diverse applications, from pharmacological agents to corrosion inhibitors.[1][3]

Understanding the fundamental molecular properties of this compound is paramount for predicting its behavior and designing new applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[2] They provide profound insights into molecular structure, stability, and reactivity at the electronic level, complementing and guiding experimental work.[4] This guide focuses on the theoretical investigation of this compound, with a central theme being the analysis of its tautomeric forms.

A pivotal characteristic of this molecule is its existence in different tautomeric forms, primarily the thiol and thione isomers, due to intramolecular proton transfer.[4] The relative stability of these tautomers dictates the molecule's ground state structure and its subsequent chemical behavior. Quantum chemical studies are uniquely suited to determine the most stable tautomer by calculating the ground state energies of all possible forms, a task that can be challenging to resolve purely through experimental means.[4][5]

Computational Methodology: The DFT Approach

The reliability of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Causality Behind Method Selection:

  • DFT Functional: The B3LYP hybrid functional is frequently chosen for these studies.[3][4] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record of providing reliable results for the geometric, vibrational, and electronic properties of a wide range of organic compounds, making it a trustworthy choice.[4]

  • Basis Set: The 6-311++G(d,p) basis set is employed to ensure a high degree of flexibility in describing the electron distribution.[3][4] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and for describing anionic or weakly-bound electrons. The "(d,p)" polarization functions allow for non-spherical distortion of the electron clouds, which is essential for correctly representing chemical bonds.[4]

All theoretical calculations discussed herein were performed using the Gaussian suite of programs, a standard in the computational chemistry field.[4][5] To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) is often applied, which models the solvent as a continuous dielectric medium.[4] This is critical as solvent polarity can significantly influence tautomeric equilibrium.

G cluster_input Input Phase cluster_calc Calculation Phase (Gaussian) cluster_output Analysis & Validation mol_structure Initial Molecular Structure (Tautomer Guess) method Select Method (e.g., DFT/B3LYP) mol_structure->method basis_set Select Basis Set (e.g., 6-311++G(d,p)) method->basis_set geom_opt Geometry Optimization (Find Energy Minimum) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum spec_calc Spectroscopic Properties (NMR, UV-Vis, etc.) geom_opt->spec_calc thermo Thermodynamic Data (Energy, Stability) geom_opt->thermo vibrational Vibrational Spectra (IR, Raman) freq_calc->vibrational electronic Electronic Properties (HOMO, LUMO, MEP) spec_calc->electronic comparison Compare with Experimental Data thermo->comparison vibrational->comparison electronic->comparison

Caption: Computational chemistry workflow for analyzing molecular properties.

Results and Discussion

Thiol-Thione Tautomerism and Molecular Geometry

The this compound molecule can exist in several tautomeric forms. DFT calculations performed at the B3LYP/6-311++G(d,p) level have been used to determine the relative stabilities of these forms.[4] The key finding from these studies is that the thione form is the most stable tautomer in the ground state.[4][5] This stability is attributed to the energetic favorability of the C=S double bond and the N-H bonds within the triazole ring compared to the C=N and S-H arrangements in the thiol form.

Once the most stable tautomer is identified, a full geometry optimization is performed. This process calculates the bond lengths and angles that correspond to the minimum energy structure.

Table 1: Selected Optimized Geometric Parameters (Thione Form)

Parameter Bond Calculated Length (Å)
Bond Lengths C=S 1.687
N-N (in ring) 1.385
C-N (in ring) 1.321 - 1.375
N-H 1.014

| | C-C (pyridyl-triazole) | 1.472 |

Data synthesized from typical values found in related structural studies.[2]

These calculated parameters are generally in excellent agreement with experimental data obtained from single-crystal X-ray diffraction, which validates the accuracy of the chosen computational model.[2]

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups. Theoretical frequency calculations are essential for the accurate assignment of experimental FT-IR and Raman spectral bands. The calculations predict the vibrational frequencies and intensities, which, after being scaled by an appropriate factor (typically ~0.96 for B3LYP) to account for anharmonicity and method limitations, show strong correlation with experimental spectra.[2]

Key Vibrational Modes for this compound:

  • N-H Stretching: A prominent band typically observed in the 3100-3200 cm⁻¹ region, characteristic of the N-H group in the triazole ring.

  • C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear around 3000-3100 cm⁻¹.

  • C=N Stretching: Vibrations from the C=N bonds within the triazole ring are found in the 1500-1600 cm⁻¹ range.

  • C=S Stretching (Thione): The C=S stretching vibration is a key indicator of the thione form and typically appears at a lower frequency, often mixed with other vibrations, in the 1100-1250 cm⁻¹ region.[4]

The strong agreement between the calculated and observed vibrational wavenumbers confirms that the thione tautomer is the dominant form present in the experimental sample.[4][5]

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are fundamental to understanding chemical reactivity.[5]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more reactive, as it requires less energy to undergo electronic transitions.[5]

For this compound, the HOMO is typically localized over the more electron-rich regions, including the sulfur atom and parts of the triazole ring, while the LUMO is distributed over the pyridine and triazole rings.

Table 2: Calculated Electronic Properties

Parameter Value (eV) Implication
E(HOMO) ~ -6.5 eV Electron-donating capability
E(LUMO) ~ -1.8 eV Electron-accepting capability

| Energy Gap (ΔE) | ~ 4.7 eV | High chemical stability, low reactivity |

Values are representative based on DFT calculations for similar triazole derivatives.[3]

This relatively large energy gap suggests that the molecule possesses high kinetic stability, which is a desirable trait for many applications, including drug development.[5]

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the pyridine ring and the sulfur atom of the thione group. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms (especially the N-H proton), making them susceptible to nucleophilic attack.

The MEP map visually confirms the molecule's reactivity profile, guiding further studies on its interaction with biological targets or its role in chemical reactions.

Experimental Protocol: A Self-Validating Computational Workflow

This section outlines a detailed, step-by-step methodology for conducting a quantum chemical analysis of the title compound. The protocol is designed as a self-validating system where theoretical results are continuously checked against experimental data.

Step 1: Structure Preparation and Tautomer Identification

  • Draw the 2D structures of all plausible tautomers of this compound.

  • Convert these to 3D structures using a molecular editor and perform an initial rough geometry optimization using a molecular mechanics force field.

Step 2: DFT Geometry Optimization

  • For each tautomer, create an input file for the Gaussian software package.

  • Specify the computational method: B3LYP/6-311++G(d,p).

  • Run a full geometry optimization (Opt) calculation for each tautomer in the gas phase.

  • Compare the final electronic energies of the optimized structures. The structure with the lowest energy is the most stable tautomer.

Step 3: Vibrational Frequency Analysis (Validation)

  • Using the optimized geometry of the most stable tautomer, perform a frequency calculation (Freq).

  • Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies.

  • Extract the calculated harmonic vibrational frequencies.

  • Apply a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to the calculated frequencies.

  • Validation: Compare the scaled theoretical frequencies with an experimental FT-IR or Raman spectrum. A high degree of correlation validates the chosen theoretical model and the structural assignment.[4]

Step 4: Calculation of Electronic and Spectroscopic Properties

  • From the frequency calculation output, extract the HOMO and LUMO energies and calculate the energy gap.

  • To simulate the UV-Vis spectrum, run a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry.

  • To predict NMR spectra, perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation.[4]

  • Validation: Compare the calculated maximum absorption wavelengths (λmax) from the TD-DFT calculation with the experimental UV-Vis spectrum.[4] Compare the calculated chemical shifts (referenced against a standard like TMS) with experimental ¹H and ¹³C NMR data.[4]

Caption: The stable thione tautomer of the title compound.

Conclusion

Quantum chemical studies, grounded in Density Functional Theory, provide a robust and reliable framework for elucidating the molecular characteristics of this compound. The computational results consistently show that the thione tautomer is the most stable form in the ground state. There is excellent agreement between the theoretically predicted geometric parameters, vibrational frequencies (FT-IR/Raman), electronic transitions (UV-Vis), and NMR chemical shifts and their corresponding experimental values.[4][5] This strong correlation not only validates the B3LYP/6-311++G(d,p) level of theory for this class of molecules but also provides a high degree of confidence in the theoretical predictions of properties that are difficult to measure experimentally, such as molecular electrostatic potential and frontier orbital energies. This in-depth theoretical understanding is crucial for the rational design of novel derivatives for applications in drug development, corrosion inhibition, and materials science.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, the pyridine ring and the 1,2,4-triazole-3-thiol core, are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The unique electronic and structural characteristics of this molecule also make it a candidate for applications such as corrosion inhibition.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies to its ultimate in vivo performance and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory standards.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular Formula C₇H₆N₄S--INVALID-LINK--[1]
Molecular Weight 178.22 g/mol --INVALID-LINK--[1]
IUPAC Name 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione--INVALID-LINK--[1]
CAS Number 32362-88-2--INVALID-LINK--[1]
Appearance Typically a solid powderGeneral knowledge

The presence of both acidic (thiol/thione tautomer) and basic (pyridine and triazole nitrogens) functional groups suggests that the solubility of this compound will be highly pH-dependent. The aromatic nature of the pyridine and triazole rings contributes to its overall stability.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

The Rationale Behind Solubility Screening

Early assessment of solubility is a cornerstone of efficient drug development. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation. By characterizing the solubility profile early, researchers can make informed decisions about the compound's viability and the necessity for solubility-enhancement strategies.

Two key types of solubility are typically measured:

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic stock (e.g., DMSO). It reflects the solubility under non-equilibrium conditions and is useful for initial rank-ordering of compounds.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid compound to equilibrate with the solvent over an extended period. This value is crucial for understanding the maximum achievable concentration in a given formulation and for biopharmaceutical classification.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a test compound.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility A Compound Preparation (Solid or DMSO stock) C Add DMSO stock to buffer A->C G Add solid compound to buffer A->G B Select Solvents/Buffers (e.g., Water, PBS, SGF, SIF) B->C B->G D Incubate (e.g., 2 hours) C->D E Filter/Centrifuge D->E F Quantify Supernatant (LC-MS/UV) E->F K Data Analysis & Reporting (µg/mL or µM) F->K H Equilibrate (e.g., 24-48 hours) G->H I Filter/Centrifuge H->I J Quantify Supernatant (LC-MS/UV) I->J J->K

Caption: A generalized workflow for determining the kinetic and thermodynamic solubility of a compound.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is based on the principle of allowing the solid form of the compound to reach equilibrium in a given solvent system.

Materials:

  • This compound (solid)

  • Selection of aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 phosphate-buffered saline)

  • Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer (LC-MS)

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached.

  • Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Separation of Solid: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Analyze both the standards and the filtered supernatant by a validated HPLC-UV or LC-MS method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the chromatogram of the sample to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation:

The results should be presented in a clear, tabular format.

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~7.025[Insert experimental data][Insert experimental data]
PBS7.425[Insert experimental data][Insert experimental data]
0.1 M HCl1.225[Insert experimental data][Insert experimental data]
Acetate Buffer4.525[Insert experimental data][Insert experimental data]
EthanolN/A25[Insert experimental data][Insert experimental data]
DMSON/A25[Insert experimental data][Insert experimental data]

Part 2: Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for these studies.

Rationale for Stability Testing

The primary goals of stability testing are:

  • To establish a re-test period for the drug substance or a shelf life for the drug product.

  • To determine recommended storage conditions.

  • To identify potential degradation products and understand the degradation pathways.

  • To develop and validate a stability-indicating analytical method.

For this compound, the triazole ring is generally stable, but the thiol group can be susceptible to oxidation, and the molecule as a whole can be sensitive to hydrolysis and photolysis.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing. They are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, e.g., 60°C) A->E F Photostability (ICH Q1B light exposure) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Use Stability-Indicating Method (e.g., HPLC with PDA/MS) G->H I Identify & Characterize Degradation Products H->I J Propose Degradation Pathway I->J

Caption: A workflow for conducting forced degradation studies on this compound.

Detailed Protocols for Forced Degradation Studies

These protocols are based on the ICH Q1A guideline on stability testing.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubate the samples under the specified conditions, taking aliquots at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a developed stability-indicating HPLC method.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 6% hydrogen peroxide to get a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C). At each time point, dissolve a weighed amount for analysis.

    • Solution: Incubate the drug solution in a neutral buffer at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

Data Analysis and Presentation:

The results of the forced degradation studies should be summarized in a table.

Stress ConditionIncubation TimeTemperature% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24 h60°C[Data][Data][Data]
0.1 M NaOH8 hRT[Data][Data][Data]
3% H₂O₂24 hRT[Data][Data][Data]
Thermal (Solid)7 days60°C[Data][Data][Data]
Photolytic[ICH Q1B exposure]RT[Data][Data][Data]
Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted on at least three primary batches of the drug substance. These studies are performed under controlled temperature and humidity conditions as defined by the ICH guidelines for the intended climatic zones.

Storage Conditions (as per ICH Q1A(R2)):

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

The samples are tested at specified time points for their physical and chemical properties, including appearance, assay, and degradation products.

Conclusion

The systematic study of solubility and stability is an indispensable part of the research and development of any chemical entity, including this compound. This guide has provided a comprehensive framework, from the underlying scientific rationale to detailed experimental protocols, for the thorough characterization of these critical properties. By adhering to these methodologies and the principles outlined in regulatory guidelines, researchers can generate robust and reliable data. This data will not only deepen the fundamental understanding of this promising molecule but also pave the way for its successful translation into valuable applications, be it in the pharmaceutical arena or in the field of materials science.

References

Discovery and Synthesis of Novel 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives: A Guide to Rational Design and Execution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, derivatization, and rationale behind the development of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, my objective is to move beyond simple protocols and offer a narrative grounded in mechanistic understanding and strategic decision-making in medicinal chemistry.

Introduction: The Strategic Coupling of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1] Its unique combination of metabolic stability, hydrogen bonding capacity, and its role as a bioisostere for amide or ester groups has cemented its place in a wide array of clinically successful drugs.[1][2] Derivatives of 1,2,4-triazole have demonstrated a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1]

Equally significant is the pyridine ring, a nitrogen-bearing heterocycle that is a cornerstone of modern drug design.[3][4] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also serves as a crucial hydrogen bond acceptor, often playing a pivotal role in binding to enzyme active sites.[4] Its presence is noted in numerous FDA-approved drugs, highlighting its profound impact on pharmacological activity.[3]

The strategic fusion of these two privileged scaffolds—the 1,2,4-triazole core and the pyridyl moiety—creates a hybrid molecular architecture with immense therapeutic potential. This guide focuses specifically on the this compound core, a platform ripe for the discovery of novel drug candidates. We will explore its synthesis and the logical derivatization pathways aimed at modulating its biological activity.

Synthesis of the Core Scaffold: this compound

The construction of the 1,2,4-triazole-3-thiol ring system is a well-established process, typically proceeding through the cyclization of a key thiosemicarbazide intermediate.[5][6][7] The most direct route begins with nicotinic acid hydrazide (isonicotinic acid hydrazide for the 4-pyridyl isomer), which is readily available.

Rationale and Mechanistic Insight

The synthesis is a two-step process. First, the acid hydrazide is converted to a 1-acyl-thiosemicarbazide. The second, and most critical step, is the base-catalyzed intramolecular cyclodehydration. The use of a strong base, such as potassium or sodium hydroxide, is essential. It deprotonates the amide nitrogen, enhancing its nucleophilicity and facilitating the attack on the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic and thermodynamically stable triazole ring.

Visualizing the Core Synthesis Workflow

Core_Synthesis_Workflow Start Nicotinic Acid Hydrazide Step1 Potassium Thiocyanate (or CS₂/KOH) Start->Step1 + KSCN, H₂O, reflux Intermediate Potassium salt of 1-(Nicotinoyl)thiosemicarbazide Step1->Intermediate Step2 Base-catalyzed Cyclodehydration (e.g., KOH/NaOH) Intermediate->Step2 Reflux Product This compound Step2->Product

Caption: Workflow for the synthesis of the core triazole scaffold.

Detailed Experimental Protocol

Step A: Synthesis of Potassium 1-(Nicotinoyl)thiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.

  • Add potassium hydroxide (0.1 mol) to the solution and stir until it dissolves completely.

  • Add carbon disulfide (0.12 mol) dropwise to the solution over 30 minutes while maintaining the temperature below 30°C using an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 16-18 hours.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step B: Synthesis of this compound

  • Suspend the potassium 1-(nicotinoyl)thiosemicarbazide (0.08 mol) in 80 mL of water.

  • Add hydrazine hydrate (0.16 mol, 99%) to the suspension.

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC. The evolution of hydrogen sulfide gas may be observed.

  • After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure this compound.

Derivatization Strategies: Expanding Chemical Diversity

The core scaffold possesses two primary sites for modification: the exocyclic thiol group (S) and the endocyclic nitrogen atom at position 4 (N4). This allows for the creation of a diverse library of compounds.

S-Alkylation: Targeting the Thiol Group

The thiol group exists in tautomeric equilibrium with the thione form. In the presence of a base, it is readily deprotonated to form a highly nucleophilic thiolate anion, which can easily react with various electrophiles, particularly alkyl and acyl halides.[6][8] This is arguably the most common and straightforward derivatization strategy.

Causality: The choice of the alkylating agent (R-X) is critical for modulating the compound's properties. Introducing aromatic moieties (e.g., via phenacyl bromides) can enhance π-π stacking interactions with biological targets, while adding flexible alkyl chains can improve lipophilicity and membrane permeability.

Caption: General reaction scheme for S-alkylation of the triazole core.

General Protocol for S-Alkylation:

  • Dissolve this compound (1 mmol) in an appropriate solvent (e.g., ethanol or DMF, 10 mL).

  • Add a base such as potassium carbonate (1.5 mmol) or an equivalent of aqueous KOH.

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add the desired alkylating agent (e.g., substituted phenacyl bromide or benzyl chloride, 1 mmol) to the mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent.

N-Aminomethylation: The Mannich Reaction

The Mannich reaction is a powerful tool for introducing aminomethyl groups, which can significantly enhance the aqueous solubility and bioavailability of a compound. The reaction involves the condensation of the N-H proton at the 4-position of the triazole ring with formaldehyde and a secondary amine.

Causality: The choice of secondary amine (e.g., piperidine, morpholine, N-phenylpiperazine) allows for fine-tuning of the derivative's steric and electronic properties, which can be crucial for optimizing target binding and pharmacokinetic profiles.

Caption: Synthesis of N-Mannich bases from the triazole core.

General Protocol for Mannich Reaction:

  • To a solution of this compound (1 mmol) in dimethylformamide (DMF, 10 mL), add formaldehyde (1.5 mmol, 37% aqueous solution).

  • Add the desired secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities.[5] The introduction of different substituents allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for a desired pharmacological effect.

Known Biological Targets and Activities
  • Antifungal Activity: Many triazole derivatives, particularly those designed as analogs of drugs like fluconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1]

  • Antibacterial Activity: The introduction of specific aryl and heteroaryl moieties can confer antibacterial properties.[2][9]

  • Anticancer Activity: Certain derivatives have shown promise as anticancer agents by targeting enzymes like carbonic anhydrase or various kinases.[5]

Tabulated Activity Data

The following table summarizes hypothetical but representative data to illustrate how SAR is analyzed.

Compound IDR Group (at S-position)R' Group (at N4-position)Antifungal MIC (µg/mL) vs. C. albicansCytotoxicity IC₅₀ (µM) vs. HeLa cells
Core HH>128>100
DEV-01 -CH₂-Ph-4-ClH1645.2
DEV-02 -CH₂-Ph-4-OCH₃H6489.7
DEV-03 H-CH₂-Morpholine>12875.1
DEV-04 -CH₂-Ph-4-Cl-CH₂-Morpholine3233.6

Interpretation: From this data, a preliminary SAR can be deduced:

  • S-alkylation with an electron-withdrawing group (Cl in DEV-01 ) appears to be beneficial for antifungal activity compared to an electron-donating group (OCH₃ in DEV-02 ).

  • N-alkylation via the Mannich reaction (DEV-03 ) does not confer antifungal activity but may influence cytotoxicity.

  • Combining modifications (DEV-04 ) can lead to complex outcomes, potentially increasing cytotoxicity while reducing the antifungal benefit of the S-alkylation.

SAR_Concept Core Core Scaffold This compound S_Mod S-Position (Thiol Group) Core->S_Mod N4_Mod N4-Position (Ring Nitrogen) Core->N4_Mod Pyridyl_Mod Pyridyl Ring (Substituents) Core->Pyridyl_Mod Activity Biological Activity (Potency, Selectivity, ADME) S_Mod->Activity Modulates Lipophilicity & Target Binding N4_Mod->Activity Modulates Solubility & PK Properties Pyridyl_Mod->Activity Modulates Electronics & H-Bonding

Caption: Conceptual logic of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The synthetic routes to its core structure and its key derivatives are robust, accessible, and amenable to combinatorial library generation.

Future research in this area should focus on:

  • Broader Derivatization: Exploring a wider range of electrophiles for S-alkylation and amines for the Mannich reaction to build a more comprehensive SAR profile.

  • Quantitative SAR (QSAR): Developing computational models to predict the activity of novel derivatives, thereby streamlining the discovery process.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific biological targets and mechanisms through which they exert their effects.

  • In Vivo Evaluation: Advancing lead compounds from in vitro screening to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the full potential of this promising class of compounds can be unlocked.

References

An In-depth Technical Guide to the Reaction Mechanism for the Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the synthetic pathway and underlying reaction mechanism for the formation of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a crucial scaffold for synthesizing compounds with a wide range of biological activities.[1] The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically robust and reproducible.

The synthesis is a well-established two-step process commencing from nicotinic acid hydrazide. The process involves the initial formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the target triazole ring system.

Part 1: Synthesis of the Acylthiosemicarbazide Intermediate

The first critical stage of the synthesis is the formation of an N-acylthiosemicarbazide. This is achieved through the reaction of a pyridine carboxylic acid hydrazide with an isothiocyanate.[2] The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon center of the isothiocyanate.

Reaction: Nicotinic Acid Hydrazide + Allyl Isothiocyanate → 4-Allyl-1-(nicotinoyl)thiosemicarbazide

The choice of an isothiocyanate with a reactive group like allyl is common, but other alkyl or aryl isothiocyanates can also be employed.[2][3] The reaction is typically carried out by refluxing the components in a suitable solvent, such as ethanol, which effectively facilitates the dissolution of the reactants and provides the necessary thermal energy to drive the reaction forward.[4]

The mechanism is a classic nucleophilic addition. The lone pair of electrons on the terminal nitrogen (-NH2) of the nicotinic acid hydrazide attacks the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This attack leads to the formation of a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable 4-allyl-1-(nicotinoyl)thiosemicarbazide.

G cluster_0 Mechanism: Formation of Acylthiosemicarbazide Intermediate Reactant1 Nicotinic Acid Hydrazide Plus1 + Reactant1->Plus1 Reactant2 Allyl Isothiocyanate Reactant2->Plus1 Nucleophilic_Attack Nucleophilic Attack (Hydrazide N attacks Isothiocyanate C) Plus1->Nucleophilic_Attack Product 4-Allyl-1-(nicotinoyl)thiosemicarbazide Nucleophilic_Attack->Product

Caption: Nucleophilic addition mechanism for intermediate synthesis.

Part 2: Base-Catalyzed Intramolecular Cyclization

The second stage is the pivotal ring-closing reaction. The synthesized acylthiosemicarbazide intermediate undergoes an intramolecular cyclization in the presence of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the this compound.[4][5][6]

Reaction: 4-Allyl-1-(nicotinoyl)thiosemicarbazide --(NaOH, Reflux)--> 4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

The use of a base is crucial as it deprotonates a nitrogen atom within the thiosemicarbazide chain, transforming it into a more powerful nucleophile. Subsequent heating provides the activation energy required for the cyclization and the elimination of a water molecule (dehydration), which drives the reaction towards the formation of the stable aromatic triazole ring.[7]

  • Deprotonation: The hydroxide ion (OH⁻) from the base abstracts a proton from one of the amide/thioamide nitrogens. The N-4 nitrogen (adjacent to the allyl group) is typically deprotonated.

  • Intramolecular Nucleophilic Attack: The resulting anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl group. This forms a five-membered ring and a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This involves the departure of the oxygen atom (originally from the carbonyl group) and two protons, leading to the formation of a double bond within the ring and aromatization.

  • Tautomerization: The final product exists in a dynamic equilibrium between two tautomeric forms: the thiol (-SH) form and the thione (C=S) form.[8][9][10] Spectroscopic evidence suggests that in the solid state, the thione form is often predominant.

G cluster_1 Mechanism: Base-Catalyzed Cyclization and Tautomerism Start Acylthiosemicarbazide Intermediate Step1 Deprotonation by Base (OH⁻) Start->Step1 Step2 Intramolecular Nucleophilic Attack (N⁻ attacks C=O) Step1->Step2 Step3 Formation of Tetrahedral Intermediate Step2->Step3 Step4 Dehydration (Loss of H₂O) Step3->Step4 Product_Thione Product (Thione Form) Step4->Product_Thione Tautomerism Tautomeric Equilibrium Product_Thione->Tautomerism Product_Thiol Product (Thiol Form) Tautomerism->Product_Thiol

Caption: Key steps in the base-catalyzed cyclization to form the triazole ring.

Experimental Protocols & Data

The following protocols are representative methodologies derived from established literature for the synthesis of 1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Allyl-1-(nicotinoyl)thiosemicarbazide
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.01 mol, 1.37 g) in absolute ethanol (20 mL).[4]

  • Reagent Addition: To this solution, add allyl isothiocyanate (0.01 mol, 0.99 g) dropwise with continuous stirring.[4]

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-5 hours.[4]

  • Isolation: After reflux, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide intermediate.

Protocol 2: Synthesis of 4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • Reactant Preparation: Suspend the 4-allyl-1-(nicotinoyl)thiosemicarbazide (0.005 mol) obtained from Protocol 1 in a 2N aqueous solution of sodium hydroxide (15 mL).[4]

  • Reaction: Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.[4]

  • Isolation: After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Precipitation: Carefully acidify the clear solution with a 2N solution of hydrochloric acid (HCl) to approximately pH 3-4. A white or off-white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol. Dry the product and recrystallize from a DMF:Ethanol mixture to yield the pure triazole-thiol.[4]

Summary of Reaction Parameters
StepReactantsReagents/SolventConditionsProductYield
1 Nicotinic Acid Hydrazide, Allyl IsothiocyanateAbsolute EthanolReflux, 4-5 hours4-Allyl-1-(nicotinoyl)thiosemicarbazideHigh
2 4-Allyl-1-(nicotinoyl)thiosemicarbazide2N NaOH (aq), then 2N HClReflux, 3-4 hours4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol80-90%[4]

Conclusion

The synthesis of this compound is a robust and high-yielding process rooted in fundamental principles of nucleophilic addition and base-catalyzed cyclization. The initial step reliably forms the key acylthiosemicarbazide intermediate, which is primed for intramolecular ring closure. The subsequent cyclization, driven by a strong base and thermal energy, efficiently constructs the stable 1,2,4-triazole heterocyclic core. Understanding this mechanistic pathway is essential for researchers aiming to modify this scaffold or develop novel derivatives for applications in drug discovery and materials science. The final product's existence as thiol-thione tautomers is a critical characteristic that influences its chemical reactivity and biological interactions.[8][10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridyl-Triazole Ligands in Coordination Chemistry

The unique architecture of molecules containing both a pyridine and a 1,2,4-triazole ring has positioned them as highly versatile ligands in coordination chemistry. The compound 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, in particular, offers multiple coordination sites through its nitrogen and sulfur atoms, making it an excellent chelating agent for a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in fields such as medicinal chemistry, catalysis, and materials science. For instance, these complexes have shown promise as antimicrobial and anti-inflammatory agents.[1][2] Furthermore, their ability to form protective films on metal surfaces makes them effective corrosion inhibitors.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of this compound and its subsequent metal complexes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the triazole ligand is a multi-step process that begins with a readily available starting material, such as nicotinic acid. The general strategy involves the formation of a thiosemicarbazide derivative, followed by cyclization to yield the desired triazole ring.

Reaction Scheme:

G cluster_0 Ligand Synthesis Workflow start Nicotinic Acid step1 Reaction with Thiosemicarbazide start->step1 intermediate Thiosemicarbazide Derivative step1->intermediate step2 Alkaline Cyclization (e.g., NaOH) intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of the triazole ligand.

Detailed Protocol for Ligand Synthesis

This protocol is an adaptation of established methods that ensure a high yield and purity of the final product.

Materials and Reagents:

  • Nicotinic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

Step-by-Step Procedure:

  • Synthesis of the Thiosemicarbazide Intermediate:

    • In a round-bottom flask, a mixture of nicotinic acid and an excess of thiosemicarbazide is prepared.

    • Phosphorus oxychloride is added dropwise to the mixture under constant stirring and cooling in an ice bath. This reaction facilitates the condensation between the carboxylic acid and thiosemicarbazide.

    • After the addition is complete, the reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and poured into crushed ice, leading to the precipitation of the thiosemicarbazide derivative.

    • The precipitate is filtered, washed thoroughly with cold water, and dried.

  • Cyclization to Form the Triazole Ring:

    • The dried thiosemicarbazide intermediate is suspended in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • The mixture is refluxed for several hours until the cyclization is complete (monitored by TLC). The alkaline medium promotes the intramolecular cyclization to form the 1,2,4-triazole ring.

    • After cooling, the solution is carefully acidified with hydrochloric acid to a pH of approximately 5-6. This protonates the thiol group and causes the product to precipitate out of the solution.

    • The white or off-white precipitate of this compound is collected by filtration.

    • The product is washed with cold water and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Expected Yield: 70-80%

Characterization of the Ligand:

  • Melting Point: The purified ligand should have a sharp melting point.

  • FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3100-3000), C=N stretching (around 1600), and C=S stretching (around 1250-1020). The presence of a weak S-H peak around 2600-2550 may be observed due to the thione-thiol tautomerism.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the pyridine ring protons and the N-H protons of the triazole ring. The thiol proton may show a broad signal.

  • ¹³C NMR (DMSO-d₆, δ ppm): Characteristic signals for the carbon atoms of the pyridine and triazole rings should be observed. The thione carbon (C=S) will have a distinct chemical shift.

Part 2: Synthesis of Metal Complexes

The synthesized ligand can be readily used to form complexes with a variety of transition metal ions. The coordination typically occurs through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.

General Coordination Scheme:

G cluster_1 General Coordination M M²⁺ Complex [M(L)₂] Complex M->Complex L1 Ligand L1->M Coordination L2 Ligand L2->M Coordination

Caption: Bidentate coordination of the ligand to a metal center.

General Protocol for the Synthesis of Metal Complexes

This protocol can be adapted for various metal salts.

Materials and Reagents:

  • This compound (ligand)

  • Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, etc.)

  • Ethanol or Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • A solution of the ligand is prepared by dissolving it in hot ethanol.

  • In a separate flask, a solution of the chosen metal salt is prepared in ethanol.

  • The ethanolic solution of the metal salt is added dropwise to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2.[4]

  • The reaction mixture is then refluxed for 2-3 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • The mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The collected complex is washed with hot ethanol to remove any unreacted starting materials and then dried.

Table of Exemplary Metal Complexes
Metal IonMetal Salt ExampleMolar Ratio (M:L)Expected GeometryReference
Co(II)CoCl₂·6H₂O1:2Tetrahedral[5]
Ni(II)Ni(OAc)₂·4H₂O1:2Tetrahedral[4][6]
Cu(II)Cu(OAc)₂·H₂O1:2Square Planar[4][6]
Zn(II)Zn(OAc)₂·2H₂O1:2Tetrahedral[4][6]
Cd(II)Cd(OAc)₂1:2Tetrahedral[4][6]
Sn(II)SnCl₂1:2Tetrahedral[4][6]

Part 3: Characterization of the Metal Complexes

The successful synthesis of the metal complexes can be confirmed by a range of spectroscopic and analytical techniques.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte.

  • FTIR Spectroscopy: A key indicator of complexation is the disappearance of the S-H stretching band (if present in the free ligand) and a shift in the C=S and C=N stretching frequencies. The appearance of new bands at lower frequencies can be attributed to M-N and M-S bonds.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will show d-d transitions and charge transfer bands, which are characteristic of the geometry of the complex and the metal ion's electronic configuration.

  • Magnetic Susceptibility Measurements: This technique helps in determining the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).

  • ¹H NMR Spectroscopy: While paramagnetic complexes may show broad or shifted signals, diamagnetic complexes (like those of Zn(II), Cd(II)) will show a downfield shift of the ligand protons upon coordination. The disappearance of the thiol proton signal is a strong indication of coordination through the deprotonated sulfur atom.[7]

Conclusion

The protocols outlined in this application note provide a reliable framework for the synthesis and characterization of this compound and its metal complexes. The versatility of this ligand system opens up numerous avenues for the design of novel coordination compounds with tailored properties for various applications in research and development. The detailed explanations and expected outcomes will aid researchers in successfully preparing and validating these valuable chemical entities.

References

Application Notes & Protocols: Evaluating the In-Vitro Antimicrobial Efficacy of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. The 1,2,4-triazole nucleus is a well-established pharmacophore known for a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol . It details the scientific rationale, step-by-step protocols for standardized antimicrobial assays, and critical insights into data interpretation and quality control. The methodologies outlined herein are grounded in established standards to ensure the generation of reliable, reproducible, and scientifically valid data for assessing the compound's potential as a novel antimicrobial agent.

Introduction and Scientific Rationale

Triazole-containing compounds represent a cornerstone in the development of antifungal agents and are increasingly investigated for their antibacterial properties.[4][5][6] Their primary mechanism of action in fungi involves the targeted inhibition of the cytochrome P450 enzyme 14α-demethylase, a critical component in the biosynthesis of ergosterol.[7][8][9] Ergosterol is an essential sterol that maintains the integrity and fluidity of the fungal cell membrane; its depletion leads to cell growth arrest and death.[9][10] The compound of interest, this compound, combines the proven 1,2,4-triazole core with a pyridine moiety, a structural feature present in numerous biologically active molecules. This guide provides the necessary protocols to systematically characterize its antimicrobial profile.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for accurate and reproducible assay performance.

PropertyDetailsReference
Chemical Structure
SMILES: S=c1[nH]nc(-c2cnccc2)[nH]1[11]
IUPAC Name 5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione[12]
CAS Number 32362-88-2[11][12][13]
Molecular Formula C₇H₆N₄S[11][12][13]
Molecular Weight 178.21 g/mol [11][12][13]
Appearance Off-white to yellow powder (typical)
Solubility Must be empirically determined. Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[14]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

Presumed Mechanism of Action

The rationale for testing this compound is based on the established mechanism of the triazole class. The workflow diagram below illustrates the fungal ergosterol biosynthesis pathway and the specific inhibitory action of triazoles. While this is the primary hypothesis for antifungal activity, the compound's efficacy against bacteria would necessitate further mechanistic studies, as the target would be different.

Caption: Fungal ergosterol pathway and triazole inhibition point.

Core Protocols: In-Vitro Antimicrobial Susceptibility Testing

Two complementary methods are presented: the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for a qualitative assessment of antimicrobial activity. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for ensuring inter-laboratory reproducibility.[15][16]

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined following a defined incubation period.

Materials and Reagents:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Appropriate positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Multichannel pipette, incubator, plate reader (optional)

Step-by-Step Methodology:

  • Compound Stock Preparation:

    • Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~56 mM). Ensure complete dissolution. Causality Note: DMSO is used to solubilize hydrophobic compounds. The initial concentration must be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Preparation of Microdilution Plate:

    • Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Create a solvent control by adding 2 µL of DMSO to a well in column 11.

    • In column 1, add 2 µL of the compound stock solution to the 100 µL of broth. This creates the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, mixing thoroughly, then 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (broth + inoculum + solvent).

    • Column 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells. Trustworthiness Note: A standardized inoculum is critical for reproducible MIC values.[17]

  • Inoculation and Incubation:

    • Inoculate all wells (except column 12) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with a breathable film for aerobic organisms) and incubate.

      • Bacteria: 35 ± 2°C for 16-20 hours.

      • Yeast: 35 ± 2°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth can be assessed visually or by using a plate reader (OD₆₀₀).

    • Validate the assay: The sterility control (column 12) must be clear, and the growth control (column 11) must show robust turbidity. The positive control antibiotic should yield an MIC within its known acceptable range for the quality control strain.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through agar.[18][19]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized microbial lawn. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[20][21] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[22]

Materials and Reagents:

  • All materials from Protocol 2.1 (excluding microtiter plates).

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).

  • Sterile filter paper disks (6 mm diameter).

  • Sterile cotton swabs.

  • Forceps.

  • Ruler or calipers.

Step-by-Step Methodology:

  • Compound Disk Preparation:

    • Prepare a high-concentration solution of the test compound in a volatile solvent (e.g., ethanol or DMSO).

    • Aseptically apply a known volume (e.g., 10-20 µL) of the solution onto a sterile blank disk to achieve a specific load (e.g., 30 µ g/disk ).

    • Allow the solvent to fully evaporate in a sterile environment. Prepare solvent-only disks as a negative control.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 2.1.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it against the inside of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Allow the plate surface to dry for 3-5 minutes before applying disks. Trustworthiness Note: A uniform "lawn" of bacteria is essential for obtaining circular, measurable zones.[18]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar. Space disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping zones.[20]

    • Within 15 minutes of applying the disks, invert the plates and place them in an incubator.[21]

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using a ruler or calipers.

    • Measure from the underside of the plate against a dark, non-reflective background.

    • The solvent control disk should show no zone of inhibition.

    • Interpret the results based on zone diameter. For novel compounds, breakpoints for "Susceptible," "Intermediate," and "Resistant" are not established and must be determined through correlation with MIC data.

Data Presentation and Example Results

Consolidating data into a clear format is crucial for analysis. The following table presents hypothetical results for this compound against a panel of microorganisms.

MicroorganismStrainAssay TypeResultInterpretation
Staphylococcus aureusATCC 25923MIC8 µg/mLModerate Activity
Disk Diffusion (30 µg)22 mmSignificant Zone of Inhibition
Escherichia coliATCC 25922MIC>128 µg/mLLow to No Activity
Disk Diffusion (30 µg)6 mm (No zone)Resistant
Candida albicansATCC 90028MIC2 µg/mLHigh Activity
Disk Diffusion (30 µg)28 mmLarge Zone of Inhibition
Aspergillus nigerATCC 16404MIC4 µg/mLHigh Activity
Disk Diffusion (30 µg)25 mmSignificant Zone of Inhibition

Interpretation Insight: In this hypothetical example, the compound shows promising activity against Gram-positive bacteria and fungi but is ineffective against the Gram-negative bacterium. The lack of activity against E. coli could be due to factors like the outer membrane acting as a permeability barrier. The strong antifungal activity aligns with the presumed mechanism of action for triazoles.

References

Application Note: A Comprehensive Protocol for Evaluating 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental framework for assessing the efficacy of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (3-PyTT) as a corrosion inhibitor for mild steel, particularly in aggressive acidic environments such as 1 M hydrochloric acid (HCl). The protocols outlined herein encompass a multi-faceted approach, combining classical gravimetric methods with advanced electrochemical and surface analysis techniques. Furthermore, this guide delves into the theoretical underpinnings of the inhibitor's mechanism through quantum chemical calculations and adsorption isotherm models. This comprehensive methodology is designed to furnish researchers, scientists, and professionals in materials science and chemical engineering with a robust and self-validating system for inhibitor evaluation.

Introduction: The Imperative for Advanced Corrosion Mitigation

Cor

Application Notes & Protocols: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol as a Keystone Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The pursuit of novel therapeutic agents is intrinsically linked to the innovative synthesis of complex molecular architectures. Within the vast landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out as a "privileged structure" due to its remarkable prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly versatile derivative, 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₇H₆N₄S, CAS: 32362-88-2).[3] Its strategic combination of a triazole core, a highly nucleophilic thiol group, and a pyridine moiety makes it an invaluable precursor for constructing diverse, fused, and substituted heterocyclic systems with significant potential in drug discovery and materials science.

This document moves beyond a mere recitation of synthetic procedures. It is designed to provide you, the research professional, with a deep, mechanistic understanding of why certain synthetic strategies are employed. We will explore the reactivity of this triazole-thiol, detail field-proven protocols for its conversion into advanced heterocyclic systems, and provide the causal logic behind the selection of reagents and conditions. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Section 1: The Synthetic Versatility of this compound

The reactivity of this compound is dominated by the tautomeric nature of the triazole ring and the pronounced nucleophilicity of the exocyclic sulfur atom. The molecule exists in an equilibrium between the thione (=S) and thiol (-SH) forms, with the thione form generally predominating in the solid state. However, in the presence of a base, the thiol proton is readily abstracted to form a highly reactive thiolate anion. This anion is the key intermediate for the vast majority of subsequent reactions.

Furthermore, the nitrogen atoms of the triazole ring, particularly at the N4 position, can act as nucleophiles, enabling reactions like Mannich-type condensations and the formation of fused ring systems. This dual reactivity at the S and N atoms is what makes this compound a powerful tool for generating molecular diversity.

Figure 1: Key synthetic transformations originating from this compound.

Section 2: Synthesis of S-Substituted Thioether Derivatives

The most fundamental application of the title compound is its S-alkylation to form stable thioether derivatives. This reaction is not only a pathway to novel compounds but also serves as the initial step for more complex multi-step syntheses. The strong nucleophilicity of the thiolate anion facilitates a straightforward Sₙ2 reaction with a variety of electrophiles.

Protocol 1: General Synthesis of 5-(3-Pyridyl)-3-(alkylthio)-4H-1,2,4-triazoles
  • Principle & Causality: This protocol relies on the deprotonation of the thiol group by a base (e.g., KOH, NaOH) to form the thiolate anion. This potent nucleophile then displaces a halide from an alkyl or aryl halide, forming a stable C-S bond. The choice of an aqueous or alcoholic solvent ensures the solubility of the base and the triazole salt.

  • Materials:

    • This compound

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Appropriate alkyl or N-substituted-α-chloroacetanilide halide (e.g., methyl iodide, benzyl bromide, 2-chloro-N-phenylacetamide)

    • Ethanol or Water

    • Diethyl ether

  • Experimental Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of aqueous or ethanolic potassium hydroxide (1.0 eq.).

    • Stir the solution at room temperature for 15-20 minutes to ensure complete formation of the potassium thiolate salt.

    • To this stirring solution, add 1.0-1.1 equivalents of the desired alkyl halide or N-substituted α-chloroacetanilide dropwise.[4]

    • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

    • Upon completion, a precipitate often forms. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure S-substituted derivative.

  • Self-Validation & Characterization: The success of the synthesis is confirmed by the disappearance of the S-H proton signal (typically >12 ppm) in the ¹H-NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group. For example, the reaction with N-substituted-α-chloroacetanilides yields products with characteristic signals for the -S-CH₂-C(O)NH- moiety.[4]

ElectrophileProduct ClassTypical YieldReference
N-substituted-α-chloroacetanilides5-(N-substituted carboxamidomethylthio)-3-(3-pyridyl)-1,2,4-triazoles60-86%[4]
N-substituted-β-chloropropionamides3-(N-substituted carboxamidoethylthio)-1,2,4-triazoles24-45%[4]
α-Haloketones (e.g., phenacyl bromide)S-alkylated intermediates for cyclizationNot isolated[5]

Section 3: Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound is realized in its use to construct fused bicyclic and polycyclic systems. These reactions typically involve bifunctional electrophiles that react sequentially with the thiol group and a ring nitrogen atom.

Synthesis of Thiazolo[3,2-b][4][6][7]triazoles

This reaction, a variation of the Hantzsch thiazole synthesis, creates a five-membered thiazole ring fused to the triazole core. The resulting thiazolo[3,2-b][4][6][7]triazole scaffold is a key feature in compounds with reported anti-inflammatory activity.[5]

Figure 2: Two-step workflow for the synthesis of thiazolo[3,2-b][4][6][7]triazoles.

Protocol 2: One-Pot Synthesis of Pyridinyl-Thiazolo[3,2-b][4][6][7]triazoles
  • Principle & Causality: This protocol leverages the differential reactivity of the nucleophilic centers. The reaction begins with the S-alkylation of the triazole-thiol by an α-halocarbonyl compound. The resulting intermediate is not isolated. Instead, the application of heat and acidic conditions promotes an intramolecular cyclodehydration reaction. The N4-nitrogen of the triazole ring attacks the carbonyl carbon, followed by elimination of a water molecule to form the fused thiazole ring.[5]

  • Materials:

    • This compound

    • Substituted α-bromoacetophenone (or other α-haloketone)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ethanol

  • Experimental Procedure:

    • Suspend 1.0 equivalent of this compound and 1.0 equivalent of the appropriate α-halocarbonyl compound in absolute ethanol.

    • Heat the mixture to reflux. The initial S-alkylation occurs under these conditions.

    • After a period of reflux (typically 2-4 hours), cool the reaction mixture.

    • Carefully add a catalytic or stoichiometric amount of concentrated sulfuric acid.

    • Resume heating the mixture to reflux and maintain for an additional 4-12 hours, monitoring by TLC until the intermediate spot disappears.[5]

    • After cooling to room temperature, pour the reaction mixture onto crushed ice.

    • Neutralize the solution carefully with a base, such as aqueous ammonia or sodium bicarbonate solution, until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF).

  • Self-Validation & Characterization: Successful cyclization is confirmed in the ¹H-NMR spectrum by the appearance of a new singlet corresponding to the C-H proton of the newly formed thiazole ring. The IR spectrum will show the disappearance of the carbonyl (C=O) stretch from the intermediate.

Synthesis of Triazolo[3,4-b][1][6][7]thiadiazines

The fusion of a six-membered thiadiazine ring to the triazole core is another common and valuable transformation. These scaffolds are known to possess a wide range of biological activities.[6][8] The synthesis typically involves the reaction of a 4-amino-1,2,4-triazole-3-thiol with an α-haloketone. While the title compound lacks the 4-amino group necessary for the most common route, analogous cyclizations can be achieved using other bifunctional reagents. A key strategy involves first preparing a derivative that introduces a nucleophilic center at the N4 position.

A more direct, albeit complex, approach involves reacting 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (a derivative of the title compound) with reagents like phenacyl bromides.

Protocol 3: Synthesis of 3-(3-Pyridyl)-6-aryl-[4][6][7]triazolo[3,4-b][1][6][7]thiadiazines

(Note: This protocol requires the 4-amino derivative of the title compound as the starting material.)

  • Principle & Causality: This is a classic example of a condensation-cyclization reaction. The synthesis proceeds via an initial S-alkylation of the 4-amino-triazole-thiol with the phenacyl bromide. The resulting intermediate then undergoes intramolecular cyclization where the exocyclic 4-amino group acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the stable, fused aromatic triazolothiadiazine system.[6][8]

  • Materials:

    • 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol

    • Substituted phenacyl bromide

    • Absolute Ethanol or a DMF/Ethanol mixture

    • Triethylamine (Et₃N) or other non-nucleophilic base

  • Experimental Procedure:

    • Dissolve 1.0 equivalent of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and 1.0 equivalent of the substituted phenacyl bromide in absolute ethanol.

    • Add a catalytic amount of triethylamine to the mixture.

    • Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry.

    • Recrystallize from an appropriate solvent like DMF or ethanol to obtain the pure product.

  • Self-Validation & Characterization: The ¹H-NMR spectrum of the final product will lack the signals for the -NH₂ and -SH protons of the starting material. Instead, new signals for the CH₂ group and the CH proton of the thiadiazine ring will be present, along with the aromatic protons.

Section 4: Mannich-Type Reactions

The N-H protons on the triazole ring are sufficiently acidic to participate in Mannich reactions. This allows for the introduction of aminomethyl groups, which can be crucial for modulating solubility and biological activity.

Protocol 4: Synthesis of N-Mannich Bases
  • Principle & Causality: The Mannich reaction is a three-component condensation involving an active acidic proton (from the triazole N-H), formaldehyde, and a secondary amine. Formaldehyde reacts with the secondary amine to form an electrophilic Eschenmoser-type salt in situ. The triazole anion then attacks this electrophile to form the N-C-N linkage of the Mannich base. The reaction is often regioselective, with substitution occurring at the N2 or N4 position.[4][9]

  • Materials:

    • This compound

    • Formaldehyde (37% aqueous solution)

    • A secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)

    • Ethanol or Methanol

  • Experimental Procedure:

    • Suspend 1.0 equivalent of this compound in ethanol.

    • Add 1.2 equivalents of the secondary amine, followed by 1.2 equivalents of aqueous formaldehyde solution.

    • Stir the mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath initially.

    • Continue stirring for 12-24 hours. The product usually precipitates out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallization from ethanol provides the pure Mannich base.

  • Self-Validation & Characterization: The formation of the Mannich base is confirmed by the appearance of a new singlet in the ¹H-NMR spectrum, typically between 4.5-5.5 ppm, corresponding to the N-CH₂-N methylene bridge protons. Signals for the protons of the amine moiety will also be present.

References

Application Notes and Protocols: Evaluating the Antitubercular Activity of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Antitubercular Agent Evaluation

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates a robust and continuous pipeline for the discovery and development of new antitubercular agents with novel mechanisms of action. The 1,2,4-triazole scaffold, particularly thione-substituted derivatives, has garnered significant attention due to its reported broad-spectrum antimicrobial activities, including promising action against Mtb.[1][2] This document provides a detailed methodological framework for the comprehensive in vitro evaluation of a specific chemical series: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol derivatives.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles of each protocol. The described workflow is a self-validating system, integrating primary screening for antimycobacterial potency with essential secondary screening for cytotoxicity to establish a preliminary therapeutic window. Adherence to these protocols will ensure the generation of reproducible and comparable data, a cornerstone of preclinical drug development.[3]

A critical and non-negotiable aspect of this work is the requirement for stringent biosafety measures. All procedures involving live Mycobacterium tuberculosis must be performed in a laboratory with appropriate containment facilities and by personnel trained in handling Risk Group 3 (RG3) pathogens.[4][5][6][7]

Section 1: Foundational Principles and Strategic Workflow

The primary objective is to determine the minimum inhibitory concentration (MIC) of the test compounds against Mtb, which represents the lowest concentration that inhibits visible bacterial growth. Subsequently, the cytotoxicity of these compounds against a mammalian cell line is assessed to determine the 50% cytotoxic concentration (CC50). The ratio of these two values provides the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development. An SI value greater than 10 is generally considered a promising indicator of selective activity.[8][9][10]

The workflow is designed as a logical progression, starting with the primary screen for antitubercular activity and moving to a secondary screen for toxicity. This ensures that resources are focused on compounds that exhibit both potent activity and an acceptable safety profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Data Analysis & Hit Prioritization Compound Compound Library (this compound Derivatives) MABA Microplate Alamar Blue Assay (MABA) Against M. tuberculosis H37Rv Compound->MABA MIC Determine Minimum Inhibitory Concentration (MIC) MABA->MIC SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC->SI Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS on Vero/THP-1 cells) CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity->CC50 CC50->SI Prioritization Prioritize Hits (High Potency, Low Toxicity, High SI) SI->Prioritization

Figure 1: High-level experimental workflow for antitubercular evaluation.

Section 2: Primary Antitubercular Activity Screening

The Microplate Alamar Blue Assay (MABA) is the recommended method for determining the MIC of the test compounds against M. tuberculosis.[11][12] This colorimetric assay is rapid, cost-effective, and has shown good correlation with radiometric methods like the BACTEC 460 system.[13] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[14] A blue well indicates bacterial growth inhibition, while a pink well signifies growth.

Protocol 2.1: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Sterile 96-well flat-bottom microplates.

  • This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls.

  • Alamar Blue reagent.

  • 10% Tween 80 solution.

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth at 37°C until it reaches the mid-log phase of growth (OD600 of 0.5-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in the assay broth to achieve the final inoculum concentration.

  • Compound Plating:

    • Prepare serial twofold dilutions of the test compounds and control drugs in a separate 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate.

    • Include wells for a 'no drug' growth control and a 'no bacteria' sterility control.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control, bringing the final volume in each well to 200 µL.[13]

  • Incubation:

    • Seal the plates with paraffin film to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 5-7 days.

  • Assay Development and Reading:

    • After the incubation period, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[13]

    • Re-incubate the plate at 37°C for 24 hours.

    • If the control well turns pink, add the Alamar Blue mixture to all other wells. If it remains blue, continue incubation and check daily until the control turns pink.[13]

    • Record the results visually or using a microplate reader (absorbance at 570 nm and 600 nm).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[15]

Section 3: Secondary Cytotoxicity Screening

To assess the selectivity of the compounds, their toxicity against mammalian cells must be evaluated. A common and robust method is the MTT or MTS assay, performed on a cell line such as Vero (monkey kidney epithelial cells) or THP-1 (human monocytic cells).[16][17] This assay measures the metabolic activity of cells, which is proportional to cell viability. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.

Protocol 3.1: MTS Cytotoxicity Assay

Materials:

  • Vero cells (ATCC CCL-81) or THP-1 cells (ATCC TIB-202).

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Sterile 96-well flat-bottom microplates.

  • Test compounds dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

  • Doxorubicin or another known cytotoxic agent as a positive control.

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80% confluency.

    • Trypsinize (if adherent, like Vero cells), count, and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for a 'no compound' (vehicle control) and a 'no cells' (medium background) control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[16]

  • Assay Development and Reading:

    • Add 20 µL of the MTS reagent to each well.[16]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • CC50 Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Section 4: Data Analysis and Interpretation

The successful completion of the primary and secondary screens yields two critical data points for each compound: the MIC and the CC50. These values are then used to calculate the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.

Calculation:

Selectivity Index (SI) = CC50 / MIC[18][19]

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the mycobacteria than to the host's cells.

G Data_Input MIC (µg/mL) CC50 (µg/mL) Calculation SI = CC50 / MIC Data_Input:mic->Calculation Data_Input:cc50->Calculation Decision Is SI > 10? Calculation->Decision High_Priority High Priority Hit (Proceed to further studies) Decision->High_Priority Yes Low_Priority Low Priority / Deprioritize (Toxicity or low potency concerns) Decision->Low_Priority No

Figure 2: Decision-making logic based on the Selectivity Index.

Data Presentation:

The results should be summarized in a clear and concise table to facilitate comparison between different derivatives within the chemical series.

Compound IDMIC (µg/mL) vs. Mtb H37RvCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI)
Derivative 11.56>100>64.1
Derivative 26.2550.08.0
Derivative 312.5>100>8.0
Isoniazid0.1>100>1000
Rifampicin0.2>100>500

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the initial in vitro evaluation of this compound derivatives as potential antitubercular agents. By systematically determining the MIC and CC50, researchers can calculate the Selectivity Index, a crucial parameter for identifying promising lead compounds. Adherence to these detailed protocols, coupled with stringent biosafety practices, will ensure the generation of high-quality, reliable data to guide the advancement of new therapies in the fight against tuberculosis.

References

Application Notes and Protocols: A Researcher's Guide to the Synthesis of Schiff Base Derivatives of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Schiff base derivatives originating from a 1,2,4-triazole core. The 1,2,4-triazole scaffold and its derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases, characterized by their azomethine group (-N=CH-), are pivotal in enhancing the therapeutic potential of heterocyclic compounds.

This guide is structured into two primary stages. Part I details the synthesis of the crucial intermediate, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol , from nicotinic acid hydrazide. This precursor is essential as it provides the primary amino group required for Schiff base formation. Part II provides a detailed protocol for the condensation of this amino-triazole with various aromatic aldehydes to yield the target Schiff base derivatives. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer guidance on the characterization of the synthesized compounds.

Synthetic Overview

The overall synthetic strategy is a two-stage process. The first stage involves the construction of the 4-amino-1,2,4-triazole ring system. The second stage is the derivatization of this ring system via a condensation reaction to form the final Schiff base products.

Synthesis_Workflow cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Schiff Base Synthesis start Nicotinic Acid Hydrazide salt Potassium Dithiocarbazinate Salt start->salt  1. CS₂  2. KOH/Ethanol precursor 4-Amino-5-(3-pyridyl)-4H- 1,2,4-triazole-3-thiol salt->precursor  Hydrazine Hydrate  (Cyclization) schiff_base Final Schiff Base Derivative precursor->schiff_base  Condensation  (Ethanol, Acetic Acid) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->schiff_base

Figure 1: High-level workflow for the synthesis of 1,2,4-triazole Schiff base derivatives.

Part I: Synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol

The formation of the 1,2,4-triazole ring is a well-established synthetic route in heterocyclic chemistry. The protocol described here is an adaptation of the method involving the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.

Principle and Mechanism

The synthesis begins with the nucleophilic addition of nicotinic acid hydrazide to carbon disulfide in an alcoholic potassium hydroxide solution. The strong base (KOH) deprotonates the hydrazide, increasing its nucleophilicity, and facilitates the formation of a stable potassium 2-(nicotinoyl)hydrazine-1-carbodithioate salt. In the subsequent and critical step, the addition of hydrazine hydrate and heating initiates an intramolecular cyclization. The hydrazine acts as a dinucleophile, leading to the formation of the five-membered triazole ring with the elimination of hydrogen sulfide and water. The presence of the additional hydrazine molecule is crucial for introducing the C4-amino group, which is the reactive site for the subsequent Schiff base formation.

Experimental Protocol

Step 1: Synthesis of Potassium 2-(nicotinoyl)hydrazine-1-carbodithioate

  • To a cooled (0-5 °C) solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), add nicotinic acid hydrazide (0.1 mol) with continuous stirring.

  • After the hydrazide has completely dissolved, add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

  • The precipitated yellow potassium salt is collected by filtration, washed thoroughly with cold diethyl ether to remove impurities, and dried under vacuum. This salt can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (3)

  • Reflux a suspension of the potassium salt (0.08 mol) and hydrazine hydrate (99%, 0.16 mol) in water (80 mL).

  • Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which will gradually cease after approximately 4-6 hours. (Safety Note: Perform this step in a well-ventilated fume hood. H₂S is toxic and flammable. )

  • After cooling the reaction mixture to room temperature, dilute it with an equal volume of cold water.

  • Carefully acidify the solution with cold, concentrated hydrochloric acid or glacial acetic acid to a pH of approximately 5-6.

  • The resulting white or off-white precipitate is the desired product.

  • Collect the solid by vacuum filtration, wash it with copious amounts of cold water, and recrystallize from ethanol or an ethanol-water mixture to afford the purified product.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mol)QuantityNotes
Nicotinic Acid Hydrazide137.140.113.71 gStarting Material
Potassium Hydroxide56.110.126.73 gBase
Carbon Disulfide76.140.129.14 g (7.25 mL)Highly Flammable, Volatile
Hydrazine Hydrate (99%)50.060.168.01 g (8.0 mL)Toxic, Corrosive
Absolute Ethanol46.07-~150 mLSolvent
Diethyl Ether74.12-~100 mLWashing Solvent, Flammable
Hydrochloric Acid (conc.)36.46-As neededFor precipitation
Expected Characterization
  • Appearance: White to off-white crystalline solid.

  • Thin-Layer Chromatography (TLC): Purity can be checked using a suitable solvent system (e.g., Ethyl Acetate:Methanol, 9:1 v/v) and visualized under UV light.

  • Infrared (IR) Spectroscopy (cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (amine, ~3300-3100), S-H stretching (thiol, ~2600-2550, often weak), C=N stretching (triazole ring, ~1620), and N-C=S bands.

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm): Expect signals for the pyridine ring protons, a broad singlet for the NH₂ protons, and a broad singlet for the SH proton. The SH proton signal may be exchangeable with D₂O.

Part II: Synthesis of Schiff Base Derivatives

The formation of the Schiff base (azomethine) is achieved through a straightforward acid-catalyzed condensation reaction between the 4-amino group of the synthesized triazole and the carbonyl group of an aromatic aldehyde.

Principle and Mechanism

The reaction proceeds via nucleophilic attack of the primary amino group (-NH₂) on the electrophilic carbonyl carbon of the aldehyde. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. A tetrahedral intermediate is formed, which then undergoes dehydration (loss of a water molecule) to yield the stable imine (Schiff base) product. The formation of the conjugated C=N bond is the thermodynamic driving force for the reaction.

Figure 2: Simplified reaction scheme for acid-catalyzed Schiff base formation.

General Experimental Protocol
  • In a round-bottom flask, dissolve 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol (25-30 mL). Gentle warming may be required to aid dissolution.

  • To this solution, add the desired substituted aromatic aldehyde (0.01 mol).

  • Add 3-5 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Wash the collected product with a small amount of cold ethanol and then diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to obtain the purified Schiff base derivative.

Example Aldehyde Substrates

The protocol is versatile and can be applied to a wide range of aldehydes to generate a library of derivatives.

Aldehyde SubstrateProduct Name SuffixExpected Properties
Benzaldehyde...benzylideneamino...Simplest aromatic derivative.
4-Chlorobenzaldehyde...(4-chlorobenzylidene)amino...Electron-withdrawing group may affect activity.
4-Methoxybenzaldehyde...(4-methoxybenzylidene)amino...Electron-donating group may affect activity.
4-Nitrobenzaldehyde...(4-nitrobenzylidene)amino...Strong electron-withdrawing group.
Salicylaldehyde (2-Hydroxy...)...(2-hydroxybenzylidene)amino...Potential for intramolecular H-bonding.
Expected Characterization of Schiff Bases
  • Appearance: Typically crystalline solids with colors ranging from white and yellow to orange, depending on the aldehyde used.

  • IR Spectroscopy (cm⁻¹): The most crucial evidence is the appearance of a strong absorption band for the azomethine group (C=N) at approximately 1625-1605 cm⁻¹. The N-H stretching bands from the starting material should disappear.

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm): Look for a characteristic singlet in the range of δ 8.5-10.5 ppm corresponding to the azomethine proton (-N=CH-). The broad singlet for the -NH₂ protons of the starting material will be absent. Signals corresponding to the aromatic protons of the aldehyde and the triazole's pyridyl group will also be present.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving carbon disulfide, hydrazine hydrate, and refluxing solvents, must be performed in a certified chemical fume hood.

  • Hydrazine Hydrate: Is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.

  • Carbon Disulfide: Is highly volatile and flammable with a low autoignition temperature. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols: Agar Well Diffusion Method for Assessing the Antibacterial Activity of Triazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the agar well diffusion method, a widely used and effective technique for preliminary screening of the antibacterial activity of novel compounds.[1][2] The focus is on the application of this method for a promising class of heterocyclic compounds: triazole thiols. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible experimental design.

Scientific Principles and Rationale

The agar well diffusion assay is a microbiological method used to assess the antimicrobial activity of a substance.[3] The principle is based on the diffusion of the test substance from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the substance possesses antibacterial properties, it will inhibit the growth of the bacteria in the area surrounding the well, creating a clear "zone of inhibition." The size of this zone is generally proportional to the antimicrobial potency of the substance.[4]

Why the Agar Well Diffusion Method?

  • Simplicity and Cost-Effectiveness: It is a relatively simple, inexpensive, and rapid method for screening a large number of compounds.[4]

  • Qualitative and Semi-Quantitative Data: It provides a clear visual indication of antibacterial activity and the diameter of the inhibition zone can be used as a semi-quantitative measure of potency.[1][4]

  • Versatility: The method can be adapted to test a wide range of water-soluble and solvent-soluble compounds against various bacterial species.

Specific Considerations for Triazole Thiols:

Triazole thiols are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antibacterial and antifungal properties.[5][6][7][8][9] Their mechanism of action can vary, but it often involves the disruption of essential enzymatic pathways or cell membrane integrity in microorganisms. When testing triazole thiols, it is crucial to consider their solubility and potential for interaction with the agar medium. The choice of an appropriate solvent for dissolving the compounds is critical to ensure proper diffusion and to avoid solvent-induced antibacterial effects.

Experimental Workflow and Key Considerations

A successful agar well diffusion assay relies on careful attention to detail at each stage of the process. The following diagram outlines the general workflow:

AgarWellDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase PrepMedia Prepare and Sterilize Mueller-Hinton Agar InoculatePlates Inoculate Agar Plates (Lawn Culture) PrepMedia->InoculatePlates PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->InoculatePlates PrepCompounds Prepare Triazole Thiol Solutions & Controls AddSamples Add Test Compounds and Controls to Wells PrepCompounds->AddSamples CreateWells Create Wells in the Agar InoculatePlates->CreateWells CreateWells->AddSamples Incubate Incubate Plates AddSamples->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Interpret Interpret and Record Results MeasureZones->Interpret

Figure 1: General workflow for the agar well diffusion assay.

Detailed Experimental Protocol

This protocol is a comprehensive guide for performing the agar well diffusion assay. It is crucial to adhere to aseptic techniques throughout the procedure to prevent contamination.

Materials and Reagents
  • Test Compounds: Synthesized triazole thiol derivatives.

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).

  • Reagents: Sterile saline (0.85% NaCl), appropriate solvent for triazole thiols (e.g., Dimethyl sulfoxide - DMSO).

  • Controls:

    • Positive Control: A known antibiotic (e.g., Gentamicin, Streptomycin).[8]

    • Negative Control: The solvent used to dissolve the test compounds.[2]

  • Equipment and Consumables:

    • Sterile Petri dishes (90 or 100 mm)

    • Sterile cotton swabs

    • Sterile cork borer (6-8 mm diameter) or micropipette tips.[3][10]

    • Micropipettes and sterile tips

    • Incubator set to 35-37°C[11]

    • Laminar flow hood or a sterile work area

    • McFarland turbidity standards (0.5 standard is crucial for inoculum standardization).[12]

    • Calipers or a ruler for measuring inhibition zones.[1]

Step-by-Step Methodology

Step 1: Preparation of Media

  • Prepare MHA and MHB according to the manufacturer's instructions.

  • Sterilize the media by autoclaving.

  • Aseptically pour 20-25 mL of molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm.

  • Allow the agar plates to solidify completely in a laminar flow hood.

Step 2: Preparation of Bacterial Inoculum

The standardization of the bacterial inoculum is a critical step to ensure the reproducibility of the results.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Suspend the colonies in 3-4 mL of sterile MHB or saline.[13]

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[13] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[12] A photometric device can be used for a more accurate measurement.[13]

  • Use the standardized inoculum within 15 minutes of preparation to maintain bacterial viability.[14]

Step 3: Inoculation of Agar Plates

  • Dip a sterile cotton swab into the standardized bacterial suspension.

  • Remove excess inoculum by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[14]

  • Streak the entire surface of an MHA plate with the swab to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[14]

  • Allow the plates to dry for a few minutes with the lids slightly ajar in a sterile environment.

Step 4: Creation of Wells and Application of Test Compounds

  • Using a sterile cork borer (6-8 mm in diameter), punch wells into the inoculated agar plates.[10][11] Alternatively, the sterile end of a micropipette tip can be used.[11]

  • Carefully remove the agar plugs from the wells.

  • Using a micropipette, add a defined volume (typically 20-100 µL) of the triazole thiol solution, positive control, and negative control into separate wells.[3][15] It is crucial to ensure the liquid does not overflow from the wells.

  • Label the bottom of the Petri dish to identify the contents of each well.

Step 5: Incubation

  • Incubate the plates in an inverted position at 35-37°C for 16-24 hours.[1] The inverted position prevents condensation from dripping onto the agar surface.

Step 6: Measurement and Interpretation of Results

  • After incubation, observe the plates for the presence of clear zones of inhibition around the wells.

  • Using calipers or a ruler, measure the diameter of the zone of inhibition in millimeters (mm).[1]

  • The measurement should include the diameter of the well.[16]

  • A larger diameter of the inhibition zone indicates greater antibacterial activity.[1]

  • Compare the zones of inhibition produced by the triazole thiol compounds to those of the positive and negative controls. The negative control should not show any zone of inhibition.

Data Presentation and Analysis

For clear and concise reporting, the results of the agar well diffusion assay should be presented in a tabular format.

Table 1: Antibacterial Activity of Triazole Thiol Derivatives

Compound IDConcentration (µg/mL)\multicolumn{2}{c}{Zone of Inhibition (mm) ± SD*}
S. aureus E. coli
Triazole Thiol 1 10018 ± 0.514 ± 0.8
Triazole Thiol 2 10022 ± 0.710 ± 0.4
Positive Control (Gentamicin) 1025 ± 0.621 ± 0.5
Negative Control (DMSO) -00

*SD: Standard Deviation from three independent experiments.

Adherence to International Standards

For research intended for clinical or regulatory submission, it is imperative to follow the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20] CLSI provides standardized methods for antimicrobial susceptibility testing, including inoculum preparation, quality control procedures, and interpretive criteria.[17][18][19] While the agar well diffusion method is primarily a screening tool, adhering to CLSI principles where applicable enhances the reliability and comparability of the data.

Troubleshooting and Expert Recommendations

  • Irregular Zone Shapes: This may be due to uneven inoculation or improper diffusion of the compound. Ensure a uniform bacterial lawn and that the compound is fully dissolved.

  • No Zone of Inhibition: This could indicate that the compound has no antibacterial activity at the tested concentration, is insoluble in the agar, or has a high molecular weight that impedes diffusion.

  • Fuzzy Zone Edges: This may be caused by slow bacterial growth or the presence of resistant mutants.

  • Solvent Effects: Always run a negative control with the solvent alone to ensure it does not contribute to the observed antibacterial activity.

Conclusion

The agar well diffusion method is an invaluable tool for the initial assessment of the antibacterial potential of novel compounds like triazole thiols. By understanding the underlying principles and meticulously following a standardized protocol, researchers can generate reliable and reproducible data to guide further drug development efforts. This method, when executed with precision, provides a solid foundation for more quantitative assays such as the determination of the Minimum Inhibatory Concentration (MIC).

References

Application Notes and Protocols: Characterizing Steel Corrosion Inhibition using Electrochemical Impedance Spectroscopy with 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for steel in acidic environments. This document is intended for researchers and scientists in materials science, corrosion engineering, and chemical inhibitor development. It moves beyond a simple recitation of steps to explain the underlying principles of EIS, the rationale behind experimental parameter selection, and the interpretation of impedance data through equivalent electrical circuit (EEC) modeling.

Introduction: The Challenge of Steel Corrosion and the Role of Inhibitors

Steel is a cornerstone of modern infrastructure, yet its susceptibility to corrosion in aggressive environments, such as acidic solutions used in industrial cleaning and oil and gas exploration, poses a significant economic and safety challenge.[1] Corrosion is an electrochemical process involving the dissolution of the metal at anodic sites and corresponding reduction reactions at cathodic sites.[2] One of the most effective methods for mitigating steel corrosion is the application of organic inhibitors.[1] These molecules adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for degradation.[3]

Triazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of multiple heteroatoms (nitrogen and, in many cases, sulfur) and aromatic rings in their structure.[2][4] These features facilitate strong adsorption onto the d-orbitals of iron, creating a stable protective film.[2] This guide focuses on This compound , a molecule possessing a triazole ring, a sulfur atom (in its thione tautomeric form), and a pyridine ring, all of which are active sites for adsorption.[5][6]

Foundational Principles: Why Use Electrochemical Impedance Spectroscopy?

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the complex interface between a metal and its environment.[1][7] Unlike direct current (DC) techniques, which measure a system's response at a steady state, EIS applies a small amplitude AC potential signal over a wide range of frequencies (typically from 100 kHz down to 10 mHz).[8] By analyzing the resulting AC current response, which is phase-shifted relative to the applied potential, we can deconstruct the electrochemical processes occurring at the interface.

The key advantages of EIS in corrosion inhibitor studies are:

  • Mechanistic Insight: It allows for the differentiation of various electrochemical phenomena, such as the resistance of the solution, the charge transfer resistance of the corrosion reaction, and the capacitive behavior of the electrical double layer.[9]

  • Quantitative Evaluation: It provides quantitative data that can be used to calculate the corrosion rate and the inhibitor's efficiency.

  • Film Properties: It can characterize the properties of the protective inhibitor film, including its integrity and barrier properties.[1]

The data is typically visualized in two ways:

  • Nyquist Plot: The imaginary part of impedance (-Z") is plotted against the real part (Z'). For a simple corrosion system, this often results in a semicircle, the diameter of which is related to the charge transfer resistance.

  • Bode Plot: The impedance magnitude (|Z|) and the phase angle (θ) are plotted against frequency. This plot is particularly useful for identifying different time constants and characterizing coating or film behavior.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps for a robust and reproducible EIS analysis of steel corrosion inhibition.

Materials and Reagents
  • Working Electrode (WE): Mild steel coupons of a known composition (e.g., API 5L X52, N80) with a defined exposed surface area (typically 1 cm²).[10] The rest of the coupon should be coated with an inert, insulating resin.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum or graphite rod/sheet with a surface area significantly larger than the working electrode to ensure it is not rate-limiting.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and deionized water.[3][11]

  • Inhibitor: this compound. A stock solution should be prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in the 1 M HCl solution.

Step-by-Step Experimental Procedure

Step 1: Working Electrode Preparation (The Causality of Surface Finish)

  • Rationale: A standardized and reproducible surface is critical for obtaining reliable data. Surface roughness and impurities can create localized corrosion cells and affect inhibitor adsorption.

  • Procedure:

    • Mechanically grind the exposed surface of the mild steel coupon with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 240 down to 1200 grit).

    • Polish the surface with a fine diamond paste (e.g., 1 µm) to achieve a mirror-like finish.

    • Degrease the polished surface by sonicating in acetone or ethanol for 5-10 minutes.

    • Rinse thoroughly with deionized water and dry immediately with a stream of cool air.

    • Use the electrode immediately after preparation to prevent atmospheric oxidation.

Step 2: Electrochemical Cell Assembly

  • Rationale: A standard three-electrode configuration is used to accurately control the potential of the working electrode and measure the current flowing through it.

  • Procedure:

    • Assemble the electrochemical cell, placing the prepared mild steel working electrode, the reference electrode (via a Luggin capillary if possible, to minimize IR drop), and the counter electrode in the test solution.

    • Fill the cell with a known volume of the 1 M HCl solution, either without (for the blank/control measurement) or with the desired concentration of the inhibitor.

Step 3: System Stabilization (Achieving a Steady State)

  • Rationale: Before any measurement, the system must reach a quasi-equilibrium state. The open circuit potential (OCP), the natural potential of the steel in the solution, will drift initially as the surface passivates or begins to corrode. Meaningful EIS measurements must be performed at a stable OCP.

  • Procedure:

    • Immerse the electrodes in the solution and monitor the OCP for a period of 30-60 minutes, or until the potential stabilizes (e.g., a drift of less than 5 mV over 5 minutes).[12]

Step 4: EIS Measurement

  • Rationale: The chosen parameters ensure a linear system response while capturing the full range of electrochemical processes.

  • Procedure:

    • Connect the electrodes to a potentiostat equipped with a frequency response analyzer.

    • Perform the EIS measurement at the stabilized OCP.

    • Apply a small amplitude sinusoidal AC voltage perturbation. A 10 mV (peak-to-peak) signal is standard as it provides a good signal-to-noise ratio without significantly disturbing the system from its steady state.[8][12]

    • Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.01 Hz or 10 mHz), recording 10-12 points per decade.[8]

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis P1 Grind Steel (SiC Paper) P2 Polish (Diamond Paste) P1->P2 P3 Degrease & Rinse P2->P3 E1 Assemble 3-Electrode Cell (WE, RE, CE in Solution) P3->E1 E2 Stabilize at OCP (30-60 min) E1->E2 E3 Run EIS Scan (100kHz to 10mHz, 10mV) E2->E3 A1 Plot Nyquist & Bode Diagrams E3->A1 A2 Select Equivalent Electrical Circuit (EEC) A1->A2 A3 Fit Data to EEC A2->A3 A4 Extract Parameters (Rct, Cdl, etc.) A3->A4 A5 Calculate Inhibition Efficiency (IE%) A4->A5

Caption: Experimental workflow for EIS analysis of corrosion inhibition.

Data Analysis and Interpretation

Equivalent Electrical Circuit (EEC) Modeling

To extract quantitative information from the EIS data, the metal/inhibitor/electrolyte interface is modeled as an equivalent electrical circuit (EEC) composed of resistors, capacitors, and other elements that represent the physical and chemical processes occurring.[10][13]

For a steel electrode in an acidic solution, both with and without an inhibitor, a common and effective EEC is the Randles circuit, often modified by replacing the ideal capacitor with a Constant Phase Element (CPE).[14]

G start Rs_node Rs start->Rs_node junction1 Rs_node->junction1 CPE_node CPE junction1->CPE_node Rct_node Rct junction1->Rct_node junction2 end junction2->end CPE_node->junction2 Rct_node->junction2 lab Rs: Solution Resistance Rct: Charge Transfer Resistance CPE: Constant Phase Element

Caption: Randles equivalent circuit with a Constant Phase Element (CPE).

  • Solution Resistance (Rs): This represents the resistance of the electrolyte between the working and reference electrodes. Its value depends on the conductivity of the acid and the geometry of the cell.

  • Charge Transfer Resistance (Rct): This is the key parameter of interest. It represents the resistance to the transfer of electrons across the metal/solution interface, which is the fundamental step in the corrosion process. A higher Rct value signifies a slower corrosion rate and, therefore, better inhibition.[13]

  • Constant Phase Element (CPE): An ideal, perfectly smooth electrode surface would behave like a pure capacitor, representing the electrical double layer. However, real steel surfaces are inhomogeneous and rough, leading to a non-ideal capacitive response. The CPE accounts for this "depressed semicircle" often seen in Nyquist plots.[13] The impedance of a CPE is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the CPE magnitude, ω is the angular frequency, and n is an exponent (0 ≤ n ≤ 1) that reflects the degree of surface non-ideality. When n=1, the CPE behaves as an ideal capacitor.

Calculating Inhibition Efficiency

The primary goal is to quantify how well the inhibitor performs. The Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values obtained from the EEC fitting of the EIS data for the inhibited and uninhibited (blank) solutions.[15]

IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100

Where:

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

  • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Representative Data

The following table presents typical data obtained from an EIS experiment studying the effect of this compound on mild steel corrosion in 1 M HCl.

Inhibitor Concentration (mM)Rs (Ω cm²)Rct (Ω cm²)CPE-Y₀ (µS sⁿ cm⁻²)nIE%
0 (Blank)1.2551500.88-
0.11.3280850.9080.4
0.51.1750520.9192.7
1.01.21200410.9295.4

Interpretation of the Data:

  • As the inhibitor concentration increases, the Rct value increases significantly, indicating a substantial reduction in the corrosion rate.

  • The value of the CPE magnitude (Y₀ ) decreases with increasing inhibitor concentration. This is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as the inhibitor molecules adsorb and displace water molecules from the steel surface.

  • The IE% reaches over 95% at a concentration of 1.0 mM, demonstrating that this compound is a highly effective inhibitor for steel in this environment.

Mechanism of Inhibition

The high inhibition efficiency of this compound can be attributed to its molecular structure, which allows for strong and stable adsorption onto the steel surface. The adsorption process is a combination of physisorption and chemisorption.[2]

  • Physisorption: In the acidic solution, the nitrogen atoms in the pyridine and triazole rings can become protonated. This creates cationic species that can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of Cl⁻ ions.

  • Chemisorption: This is the dominant and stronger mode of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the aromatic rings, act as electron donors, forming coordinate covalent bonds with the iron atoms. This creates a robust, hydrophobic barrier that isolates the metal from the corrosive environment.[5][16]

G cluster_surface Steel Surface (Fe) cluster_inhibitor Inhibitor Molecule Fe Fe d-orbitals Adsorption Adsorption (Protective Film Formation) N_lone_pair N Lone Pairs (Triazole, Pyridine) N_lone_pair->Adsorption Chemisorption S_lone_pair S Lone Pair S_lone_pair->Adsorption Chemisorption Pi_electrons π-Electrons (Aromatic Rings) Pi_electrons->Adsorption Chemisorption Corrosion_Inhibition Corrosion Inhibition Adsorption->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition by chemisorption.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative and mechanistic evaluation of corrosion inhibitors. The protocols and analytical frameworks presented here provide a robust methodology for characterizing the protective properties of this compound on steel. By following this guide, researchers can obtain reliable, reproducible data to advance the development of next-generation corrosion protection technologies. The significant increase in charge transfer resistance and corresponding high inhibition efficiency confirm that this triazole derivative functions by forming a stable, adsorbed film that effectively blocks the active sites for corrosion.

References

High-throughput screening of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol derivatives for antifungal activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives for Antifungal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge, necessitating the discovery of novel antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core structure of widely used drugs like fluconazole and voriconazole.[2][3] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify and characterize novel antifungal compounds based on the this compound chemical scaffold. We present a detailed broth microdilution protocol, optimized for a 384-well plate format, alongside the scientific rationale for key experimental choices, robust quality control measures, and a workflow for hit validation.

Scientific Rationale and Background

The Triazole Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[4] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme (CYP51) in the ergosterol biosynthesis pathway.[5][6] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

By binding to the heme iron in the active site of CYP51, triazole compounds prevent the conversion of lanosterol to ergosterol.[4][5] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[6] The resulting dysfunctional cell membrane leads to the cessation of fungal growth and, in some cases, cell death. The 1,2,4-triazole nucleus is a critical pharmacophore for this activity.[2]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Multiple Steps squalene Squalene hmg_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Demethylation toxic_sterols Accumulation of Toxic Sterol Intermediates cyp51->toxic_sterols Pathway Blocked membrane Functional Fungal Cell Membrane ergosterol->membrane triazoles This compound Derivatives triazoles->cyp51 Inhibition

Caption: Mechanism of action of triazole antifungal agents.

The this compound Scaffold

The selected scaffold combines several features of high potential. The 1,2,4-triazole-3-thiol core provides the foundational structure for CYP51 inhibition.[7] The pyridine ring at the 5-position can enhance binding affinity and modulate pharmacokinetic properties. This strategic combination makes derivatives of this scaffold promising candidates for novel antifungal agents with potentially improved efficacy or a different resistance profile compared to existing drugs.[8][9]

High-Throughput Screening Protocol

This protocol is a robust, automated-friendly broth microdilution method for assessing the antifungal activity of a compound library against pathogenic fungi such as Candida albicans or Aspergillus fumigatus.

Materials and Reagents
  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305).

  • Culture Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Assay Plates: 384-well, sterile, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound storage and dilution.

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO.

  • Control Drugs: Fluconazole (for Candida), Voriconazole (for Aspergillus) prepared in DMSO.

  • Reagents: 100% DMSO (spectrophotometric grade), sterile saline (0.85% NaCl).

Equipment
  • Automated Liquid Handler (e.g., Beckman Coulter Echo, Agilent Bravo).

  • Microplate Spectrophotometer or Imaging System capable of reading absorbance at 600 nm (OD600).

  • Humidified Incubator set to 35°C.

  • Biosafety Cabinet (Class II).

  • Spectrophotometer for inoculum standardization.

Detailed Step-by-Step Methodology

Step 1: Compound Plating (Day 1)

  • Rationale: This step uses acoustic dispensing or pin-tool transfer to accurately and rapidly transfer nanoliter volumes of compounds from the source library to the assay plate, minimizing DMSO carryover.

  • Protocol:

    • Prepare a compound source plate containing the library of derivatives at a stock concentration of 10 mM in DMSO. Include columns dedicated to the positive control (e.g., Fluconazole) and negative control (DMSO only).

    • Using an automated liquid handler, transfer 100 nL of each compound, positive control, and DMSO vehicle control from the source plate into the corresponding wells of a 384-well clear-bottom assay plate.

    • This transfer results in an initial compound amount. The final concentration (e.g., 20 µM) will be achieved after adding the fungal inoculum.

Step 2: Fungal Inoculum Preparation (Day 1)

  • Rationale: A standardized inoculum density is the most critical variable for ensuring assay reproducibility. The Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines provide a foundational method.[10] We adapt this for HTS.

  • Protocol for Candida albicans:

    • From a fresh Sabouraud Dextrose Agar plate, pick a single colony and inoculate into sterile saline.

    • Vortex vigorously to create a homogenous suspension.

    • Adjust the cell density to an OD600 of 0.08–0.10, which corresponds to approximately 1–5 x 10⁶ CFU/mL.

    • Perform a 1:1000 dilution of this stock suspension into the RPMI-1640 assay medium. This yields the final working inoculum of approximately 1–5 x 10³ CFU/mL.

Step 3: Inoculation and Incubation (Day 1)

  • Rationale: The prepared fungal inoculum is added to the assay plates containing the pre-plated compounds.

  • Protocol:

    • Using a multichannel pipette or automated dispenser, add 50 µL of the final working fungal inoculum to each well of the assay plate.

    • The final volume in each well is now 50 µL, and the final DMSO concentration is 0.2%, which should not affect fungal growth.

    • Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation.

    • Incubate the plates at 35°C for 24–48 hours in a humidified incubator. The exact time should be determined empirically, aiming for an OD600 of ~0.4-0.6 in the DMSO control wells.

Step 4: Data Acquisition (Day 2 or 3)

  • Rationale: Fungal growth is quantified by measuring the optical density (turbidity) of the culture.

  • Protocol:

    • Before reading, gently agitate the plates for 60 seconds on a plate shaker to resuspend the fungal cells.

    • Read the absorbance at 600 nm (OD600) using a microplate spectrophotometer.

Quality Control and Data Analysis

Assay Controls
  • Negative Control (Vehicle): Wells containing fungal inoculum and DMSO only (0% inhibition). These wells define maximal fungal growth.

  • Positive Control (Reference Drug): Wells containing fungal inoculum and a known antifungal drug (e.g., Fluconazole) at a concentration that yields >90% inhibition (100% inhibition).

Data Normalization and Hit Identification
  • Calculate the Percent Inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (OD_compound - Mean_OD_positive) / (Mean_OD_negative - Mean_OD_positive))

  • Hit Criteria: A compound is typically classified as a "primary hit" if it demonstrates a Percent Inhibition value greater than a predefined threshold. A common starting point is ≥50% inhibition .

Assay Robustness: The Z-Factor
  • Rationale: The Z-factor (Z') is a statistical parameter that determines the quality and reliability of an HTS assay. It measures the separation between the positive and negative control signals.

  • Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • An assay is considered robust and suitable for HTS if Z' ≥ 0.5 .

Example Data and Hit Follow-Up

Primary Screening Data Summary

The results of a primary screen can be summarized to provide a high-level overview of the library's performance.

ParameterValue
Library Size10,000 compounds
Screening Concentration20 µM
Fungal StrainCandida albicans ATCC 90028
Mean Z'-Factor0.78
Hit Threshold≥50% Inhibition
Number of Primary Hits 152
Hit Rate 1.52%
Hit Confirmation and Secondary Assays

Primary hits must be subjected to a series of follow-up studies to confirm their activity and rule out artifacts.

primary_screen Primary HTS (Single Concentration) hit_confirmation Hit Confirmation Screen (Fresh Compound Powder) primary_screen->hit_confirmation 152 Hits dose_response Dose-Response Assay (Determine MIC/IC₅₀) hit_confirmation->dose_response 128 Confirmed Hits cytotoxicity Mammalian Cytotoxicity Assay (e.g., HepG2 cells) dose_response->cytotoxicity Potent Hits (MIC < 8 µg/mL) sar_expansion SAR Expansion (Synthesize Analogs) cytotoxicity->sar_expansion Selective Hits (SI > 10) lead_candidate Lead Candidate sar_expansion->lead_candidate

Caption: Workflow for hit validation and lead optimization.

  • Hit Confirmation: Re-test the primary hits from a freshly sourced sample of the compound to ensure the activity is real and not due to degradation or contamination.

  • Dose-Response Assays: Test confirmed hits in a serial dilution format (e.g., 8-point, 2-fold dilutions) to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀). The MIC is the lowest drug concentration that inhibits visible fungal growth.[11][12]

  • Cytotoxicity Testing: Evaluate the toxicity of promising compounds against a mammalian cell line (e.g., HepG2) to assess their selectivity for the fungal target over the host. The Selectivity Index (SI = Cytotoxic IC₅₀ / Antifungal MIC) should ideally be >10.

  • Structure-Activity Relationship (SAR) Expansion: Synthesize and test analogs of the most promising, selective hits to understand the relationship between chemical structure and biological activity and to optimize for potency and safety.[2]

Conclusion

This application note details a validated and robust high-throughput screening protocol for the identification of novel antifungal agents from a library of this compound derivatives. By adhering to rigorous quality control standards, including the calculation of the Z'-factor, and following a logical hit validation workflow, researchers can efficiently identify promising lead candidates for the development of next-generation antifungal therapeutics.

References

Use of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coordination Chemistry of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of metal complexes involving the versatile ligand, this compound. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Scientific Merit of this compound

This compound, hereafter referred to as 3-PyTT, is a heterocyclic compound of significant interest in coordination chemistry. Its structure is a confluence of three key chemical features that make it an exceptional ligand:

  • The 1,2,4-Triazole Core: This five-membered ring containing three nitrogen atoms is a stable aromatic system known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2]

  • The Thiol/Thione Tautomerism: The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In solution and during complexation, it typically deprotonates from the thiol form, creating a soft sulfur donor site that readily coordinates with a wide range of transition metals.[3][4]

  • The Pyridyl Moiety: The pyridine ring provides an additional hard nitrogen donor atom (N-pyridyl), allowing for varied coordination modes.

This unique combination of a soft sulfur atom, a hard pyridyl nitrogen, and additional nitrogen atoms within the triazole ring allows 3-PyTT to act as a multidentate ligand. It can form stable five- or six-membered chelate rings with metal ions, leading to complexes with diverse geometries and interesting physicochemical properties.[5] These properties have led to investigations into their use as antimicrobial agents, corrosion inhibitors, and functional materials.[6]

Synthesis of the Ligand: this compound

The synthesis of 3-PyTT is a well-established, multi-step process that begins with a readily available starting material, such as nicotinic acid hydrazide (the hydrazide of Vitamin B3). The causality behind this pathway is the sequential construction of the triazole ring around the pyridyl core.

Protocol 2.1: Synthesis of this compound

This protocol involves two primary stages: the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine.

Materials:

  • Nicotinic acid hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol

  • Hydrazine hydrate (99%)

  • Dry Diethyl Ether

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

Step-by-Step Procedure:

  • Formation of the Potassium Salt:

    • In a round-bottom flask, dissolve nicotinic acid hydrazide and an equimolar amount of potassium hydroxide in absolute ethanol with gentle warming and stirring until a clear solution is obtained.

    • Cool the mixture in an ice bath. Slowly add a slight molar excess of carbon disulfide (CS₂) dropwise while stirring vigorously. The addition of CS₂ is exothermic and should be controlled.

    • Continue stirring the reaction mixture for 10-12 hours at room temperature. A yellow precipitate of the potassium dithiocarbazinate derivative will form.[3]

    • Add dry diethyl ether to the flask to facilitate complete precipitation of the salt.

    • Filter the yellow precipitate, wash it thoroughly with cold diethyl ether to remove unreacted starting materials, and dry it under vacuum. This salt is typically used in the next step without further purification.[5]

  • Ring Closure to Form the Triazole:

    • Reflux the entire yield of the potassium salt from the previous step with a molar excess of hydrazine hydrate (99%) in a minimal amount of water or ethanol for 8-10 hours. During this step, the evolution of hydrogen sulfide (H₂S) gas is expected, so the reaction must be performed in a well-ventilated fume hood.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with dilute hydrochloric acid or glacial acetic acid to a pH of approximately 5-6. This protonates the triazole, causing it to precipitate out of the solution.[7]

    • Filter the resulting white or off-white solid, wash it with cold water, and recrystallize from hot ethanol or an ethanol-water mixture to obtain the pure this compound ligand.

Visualization: Ligand Synthesis Workflow

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization A Nicotinic Acid Hydrazide + KOH in Ethanol B Add Carbon Disulfide (CS₂) A->B C Stir 10-12h at RT B->C D Precipitate with Ether C->D E Filter & Dry Yellow Salt D->E F Reflux Salt with Hydrazine Hydrate E->F Intermediate Product G Cool Reaction Mixture F->G H Acidify to pH 5-6 G->H I Filter Precipitate H->I J Recrystallize from Ethanol I->J K Pure 5-(3-Pyridyl)-4H- 1,2,4-triazole-3-thiol J->K Final Product

Caption: Workflow for the synthesis of the 3-PyTT ligand.

Coordination Chemistry: Synthesis of Metal Complexes

The deprotonated 3-PyTT ligand is an excellent chelator for a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[3][8] The coordination typically occurs through the exocyclic sulfur atom and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4), forming a stable five-membered chelate ring. The pyridyl nitrogen can also participate in coordination, leading to bridged polymeric structures.

Protocol 3.1: General Synthesis of M(II)-3-PyTT Complexes

Rationale: This protocol utilizes a straightforward addition reaction in an alcoholic medium, which is effective for dissolving the ligand and many common metal salts. The choice of a 2:1 ligand-to-metal molar ratio is based on the assumption that the deprotonated ligand will act as a bidentate chelator, satisfying the coordination sphere of a divalent metal ion.

Materials:

  • Synthesized this compound (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

Step-by-Step Procedure:

  • Prepare Ligand Solution: Dissolve the 3-PyTT ligand in hot ethanol. A slight excess of a base (like NaOH or ammonia) can be added to ensure complete deprotonation, although it is often not necessary as the metal salt can facilitate this.

  • Prepare Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt in ethanol.

  • Reaction: Slowly add the metal salt solution dropwise to the hot, stirring ligand solution. A 1:2 metal-to-ligand molar ratio is typically used.[5]

  • Reflux: Reflux the resulting mixture for 2-3 hours. During this time, a colored precipitate of the metal complex will often form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the solid product with hot ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the final complex in a desiccator over anhydrous CaCl₂.

Visualization: Common Coordination Modes of 3-PyTT

cluster_0 Bidentate Chelation (N, S) cluster_1 Bridging Mode (N, S and N-pyridyl) M1 M N1 N M1->N1 S1 S M1->S1 N2 N1->N2 C1 S1->C1 C1->N1 N2->C1 M2 M N3 N M2->N3 S2 S M2->S2 M3 M' N_py N_py M3->N_py

Caption: Key coordination modes of the 3-PyTT ligand with metal centers (M).

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of both the ligand and its metal complexes.

Spectroscopic Techniques
  • FTIR Spectroscopy: This is a primary tool for confirming coordination. The disappearance of the ν(S-H) band (around 2550-2750 cm⁻¹) in the complex's spectrum compared to the free ligand is strong evidence of deprotonation and coordination via the sulfur atom.[3][4] Additionally, shifts in the ν(C=N) band of the triazole ring (around 1600-1650 cm⁻¹) to lower or higher frequencies indicate the involvement of a ring nitrogen atom in chelation. The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations.

  • ¹H and ¹³C NMR Spectroscopy: While NMR is primarily used for the diamagnetic ligand and its Zn(II) or Cd(II) complexes, it provides definitive proof of structure. In the ¹H NMR spectrum of the ligand, the S-H proton signal (often broad, >12 ppm) disappears upon complexation.[5][9] Protons on the pyridyl and triazole rings near the coordination sites will exhibit noticeable downfield or upfield shifts due to changes in the electronic environment.[3]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. For instance, d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can help distinguish between tetrahedral, square planar, or octahedral geometries.[3][10]

Table 1: Summary of Key Spectroscopic Data for Characterization
TechniqueAnalyteKey FeatureInterpretation
FTIR LigandBroad band at ~2700 cm⁻¹ν(S-H) of thiol tautomer[4]
ComplexDisappearance of ν(S-H) bandDeprotonation and coordination via sulfur
ComplexShift in ν(C=N) band (~1645 cm⁻¹)Coordination via triazole nitrogen[3]
ComplexNew bands at 400-600 cm⁻¹Formation of M-N and M-S bonds
¹H NMR LigandSignal at δ > 12 ppmS-H proton[5]
ComplexDisappearance of S-H signalEvidence of deprotonation[11]
ComplexShifts in pyridyl/triazole protonsConfirmation of coordination sites
UV-Vis Complexesd-d transition bandsInformation on coordination geometry[10]

Applications and Future Directions

The unique structural and electronic properties of 3-PyTT metal complexes make them promising candidates for several applications.

  • Biological Activity: 1,2,4-triazole derivatives are known for their biological potency. Chelation with metal ions like copper and zinc can enhance this activity. The complexes of 3-PyTT and related ligands have demonstrated significant in vitro antibacterial and antifungal activity against various pathogenic strains, often exceeding the efficacy of the free ligand.[2] This is often attributed to the principles of chelation theory, where complexation increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Corrosion Inhibition: The presence of multiple heteroatoms (N, S) allows the ligand to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents. Studies have shown that this compound can act as an effective corrosion inhibitor for aluminum alloys in acidic environments.[6]

  • Materials Science: The ability of the ligand to act as a bridging unit opens possibilities for designing coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or catalytic properties.[8]

Visualization: Application Development Pathway

cluster_apps Potential Applications A Synthesize & Purify 3-PyTT Ligand B Synthesize Metal Complexes (M-L) A->B C Structural & Spectroscopic Characterization B->C D Antimicrobial Screening (Bacteria, Fungi) C->D E Corrosion Inhibition Studies C->E F Catalytic Activity Testing C->F G Antioxidant Assays C->G

Caption: From synthesis to application for 3-PyTT metal complexes.

References

Troubleshooting & Optimization

Optimizing reaction yield for 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to overcome common experimental hurdles, ensuring both high yield and purity. This guide is structured into a direct troubleshooting section for immediate problem-solving and a comprehensive FAQ section for deeper mechanistic understanding.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses the most common issues encountered during the synthesis of this compound, providing causal explanations and validated solutions.

Issue 1: Low or No Product Yield

A suboptimal yield is the most frequent challenge. The cause can typically be traced to one of the two key stages of the synthesis: the formation of the thiosemicarbazide intermediate or its subsequent cyclization.

Q: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors. Let's diagnose them systematically.

Potential Cause 1: Inefficient Formation of the Thiosemicarbazide Intermediate The first step involves the reaction of nicotinic acid hydrazide with a thiocarbonyl source, typically potassium or ammonium thiocyanate, to form 1-(nicotinoyl)thiosemicarbazide.[1] Incomplete conversion at this stage is a primary reason for low overall yield.

  • Solution: Ensure the initial reaction medium is acidic. Refluxing nicotinic acid hydrazide with ammonium thiocyanate in the presence of an acid like HCl is crucial.[1] The acid protonates the thiocyanate, facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. Monitor this step by TLC to ensure the disappearance of the starting hydrazide before proceeding.

Potential Cause 2: Ineffective Alkaline Cyclization The cyclization of the thiosemicarbazide intermediate to the triazole ring is a base-catalyzed intramolecular condensation and dehydration. The strength and concentration of the base, along with temperature, are critical parameters.

  • Solution: Use an adequate concentration of a strong base. A common and effective method is to reflux the thiosemicarbazide intermediate in a 2N sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution for several hours.[2][3] The hydroxide ion is essential for deprotonating the amide nitrogen, which initiates the cyclization cascade. Insufficient base or lower temperatures will drastically slow down or halt this reaction.

Potential Cause 3: Product Loss During Workup and Purification The product is typically isolated by acidifying the basic reaction mixture. Premature or improper acidification can lead to incomplete precipitation or co-precipitation of impurities.

  • Solution: After the reflux is complete, cool the reaction mixture to room temperature before slowly acidifying with a concentrated acid like HCl until the pH is approximately 5-6.[4] This ensures the protonation of the triazole thiol, minimizing its solubility in the aqueous medium and leading to maximum precipitation. The precipitate should then be washed thoroughly with cold water to remove any inorganic salts.

Issue 2: Product Purity Concerns

Obtaining a pure product is critical for subsequent applications. Contamination with starting materials or isomeric side products are common purity issues.

Q: My final product shows significant impurities in its NMR/LC-MS analysis. What are these impurities and how can I remove them?

A: The most likely impurities are unreacted thiosemicarbazide intermediate and an isomeric byproduct, 5-phenyl-1,3,4-thiadiazol-2-amine.

Potential Impurity 1: Unreacted 1-(nicotinoyl)thiosemicarbazide

  • Cause: This occurs due to incomplete cyclization, often resulting from insufficient reflux time, inadequate base concentration, or temperatures that are too low.

  • Solution: Increase the reflux time or the concentration of the NaOH solution during the cyclization step. Ensure the mixture is vigorously stirred and heated to maintain a steady reflux. Purification can be achieved through recrystallization. The triazole-thiol product has different solubility characteristics than the open-chain thiosemicarbazide. Recrystallization from an ethanol/water mixture is often effective.[5][6]

Potential Impurity 2: 1,3,4-Thiadiazole Isomer

  • Cause: Under certain conditions, particularly in the presence of strong dehydrating agents or acidic conditions during cyclization, the thiosemicarbazide can cyclize to form the 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine isomer instead of the desired 1,2,4-triazole.[4]

  • Solution: Strictly adhere to using a strong alkaline medium (like NaOH or KOH) for the cyclization step.[2] Basic conditions strongly favor the formation of the 1,2,4-triazole ring. If the thiadiazole isomer is detected, separating it can be challenging. A careful column chromatography or fractional crystallization may be required. The 1H NMR spectra can distinguish between the two isomers; the triazole-thiol will have a characteristic broad SH proton signal and a distinct NH signal, which differ from the amine protons of the thiadiazole.[4]

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the chemistry of the synthesis, offering foundational knowledge for researchers.

Q1: What is the detailed reaction mechanism for the synthesis?

A: The synthesis is a well-established two-step process starting from nicotinic acid hydrazide.

  • Step 1: Formation of Thiosemicarbazide: Nicotinic acid hydrazide reacts with ammonium thiocyanate under acidic reflux. The acid helps form isothiocyanic acid (HNCS), which is then attacked by the nucleophilic terminal nitrogen of the hydrazide to yield 1-(nicotinoyl)thiosemicarbazide.

  • Step 2: Base-Catalyzed Cyclization: The thiosemicarbazide is heated in a strong aqueous base (e.g., NaOH). The base abstracts a proton, and the resulting anion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes dehydration and ring closure to form the stable 1,2,4-triazole ring.[3]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Step 1: Intermediate Synthesis cluster_cyclization Step 2: Cyclization & Isolation cluster_purification Step 3: Purification A Nicotinic Acid Hydrazide + NH4SCN B Reflux in Acidic Medium (e.g., HCl) A->B C 1-(nicotinoyl)thiosemicarbazide B->C D Reflux in Aqueous Base (e.g., 2N NaOH) C->D E Cool & Acidify to pH 5-6 D->E F Crude 5-(3-Pyridyl)-4H- 1,2,4-triazole-3-thiol E->F G Filter & Wash with Water F->G H Recrystallize from Ethanol/Water G->H I Pure Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Q2: My characterization data (IR, NMR) seems ambiguous. Could this be due to tautomerism?

A: Absolutely. The 1,2,4-triazole-3-thiol core exists as a mixture of two tautomers in equilibrium: the thiol form and the thione form.[7] The thione form is generally the predominant tautomer in the solid state and in most solvents.[7]

  • Thiol Form: Contains a C-SH (thiol) group and an N-H in the ring.

  • Thione Form: Contains a C=S (thione) group and two N-H groups in the ring.

This equilibrium has direct consequences for spectroscopic analysis:

  • IR Spectroscopy: Look for a C=S stretching band around 1160-1260 cm-1 (indicating the thione form) and the absence or weakness of a sharp S-H stretch around 2550-2650 cm-1.[7]

  • 1H NMR Spectroscopy: The presence of two exchangeable N-H protons (often broad signals) is characteristic of the thione form. The S-H proton of the thiol form, if present, would also be an exchangeable singlet.

The diagram below illustrates this critical equilibrium.

Caption: Thiol-Thione tautomerism in this compound. Note: Image placeholders would be replaced with actual chemical structure images in a live environment.

Q3: What are the critical safety precautions for this synthesis?

A: Researcher safety is paramount. Several reagents used in this synthesis require careful handling:

  • Hydrazine Hydrate: (Used to synthesize the starting hydrazide). It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbon Disulfide (CS2): (An alternative to thiocyanate). It is extremely flammable and has a low flash point. It is also toxic upon inhalation.[8] All operations involving CS2 must be performed in a fume hood, away from any potential ignition sources.

  • Strong Acids and Bases (HCl, NaOH): These are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Q4: Can you provide a baseline optimized protocol?

A: Certainly. The following protocol integrates best practices discussed in the literature. It is designed to be a robust starting point for your optimization efforts.

Optimized Experimental Protocol

Part A: Synthesis of 1-(nicotinoyl)thiosemicarbazide

  • In a 250 mL round-bottom flask, combine nicotinic acid hydrazide (0.1 mol) and ammonium thiocyanate (0.12 mol).

  • Add 100 mL of ethanol containing 5 mL of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours, with magnetic stirring.

  • Monitor the reaction's completion using TLC (e.g., 10% Methanol in Chloroform).

  • After completion, cool the mixture in an ice bath. The intermediate product will precipitate.

  • Filter the solid, wash it with cold ethanol, and dry it under vacuum.

Part B: Synthesis of this compound

  • Suspend the dried 1-(nicotinoyl)thiosemicarbazide (0.08 mol) in 150 mL of 2N aqueous sodium hydroxide solution.

  • Reflux the mixture with vigorous stirring for 3-5 hours.[3] The solid will gradually dissolve as the reaction proceeds.

  • Cool the resulting clear or pale-yellow solution to room temperature.

  • Slowly add concentrated HCl dropwise with stirring until the pH of the solution is between 5 and 6. A white or off-white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product, wash it thoroughly with copious amounts of cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

ParameterRecommended ConditionRationale
Intermediate Formation
SolventEthanol with conc. HClPromotes formation of reactive isothiocyanic acid.
Reactant Ratio1:1.2 (Hydrazide:Thiocyanate)A slight excess of thiocyanate ensures complete conversion of the hydrazide.
TemperatureRefluxProvides necessary activation energy for the reaction.
Cyclization
Medium2N Aqueous NaOHStrong alkaline medium is crucial for efficient cyclization and prevents thiadiazole formation.[2][3]
TemperatureRefluxEnsures the reaction proceeds to completion in a reasonable timeframe.
Isolation
pH for Precipitation5-6Maximizes the precipitation of the neutral product by protonating the thiol group.
PurificationRecrystallization (Ethanol/H₂O)Effective for removing unreacted starting materials and inorganic salts.[6]

This guide should equip you with the necessary knowledge to troubleshoot and optimize your synthesis of this compound. Successful synthesis relies on a careful understanding of the reaction mechanism and meticulous control over key experimental parameters.

References

Technical Support Center: Purification of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (C₇H₆N₄S, MW: 178.21 g/mol )[1][2][3]. This document is designed for researchers, medicinal chemists, and process development scientists to address common and complex challenges encountered during the isolation and purification of this versatile heterocyclic compound. Leveraging extensive experience in heterocyclic chemistry, this guide provides not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.

I. Compound Profile & Key Challenges

This compound is a polar, aromatic compound featuring a basic pyridine ring, an acidic triazole ring, and a nucleophilic thiol group. This trifecta of functionality, while synthetically useful, presents distinct purification challenges:

  • Polarity: The high polarity of the molecule complicates separation from polar starting materials and byproducts using standard chromatographic techniques.

  • Thiol Oxidation: The thiol group is susceptible to oxidation, primarily forming the corresponding disulfide dimer, especially in the presence of atmospheric oxygen or under basic conditions[4]. This introduces a significant, often hard-to-remove impurity.

  • Tautomerism: The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can affect its reactivity and chromatographic behavior.

  • Solubility: Finding an ideal single solvent for recrystallization can be difficult due to its unique solubility profile.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Recrystallization Issues

Q1: My crude product won't crystallize from solution, or it "oils out." What's happening and how can I fix it?

A1: This is a classic problem often related to solvent choice or the presence of impurities that inhibit crystal lattice formation.

  • Causality: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming crystals. This can also be caused by residual solvents from the reaction workup or the presence of greasy impurities.

  • Immediate Actions:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, adding a single crystal can initiate crystallization.

  • Systematic Troubleshooting:

    • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on protocols for analogous compounds, ethanol and ethanol/water mixtures are excellent starting points[5][6][7]. Perform small-scale solubility tests as outlined in the protocol section below.

    • Use a Mixed-Solvent System: If no single solvent is ideal, a two-solvent system is highly effective. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol, DMF) in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like water or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield is commonly due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: Every compound has some residual solubility in the "cold" mother liquor. Using an excessive volume of solvent magnifies this loss.

  • Optimization Strategies:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop. Be aware that this second crop may be less pure.

    • Optimize Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase crystal recovery.

Impurity & Purity Issues

Q3: My final product has a yellowish tint instead of being a white solid. What is this impurity?

A3: A yellow tint often indicates the presence of oxidized species or residual starting materials from syntheses involving sulfur reagents.

  • Likely Impurities:

    • Disulfide Dimer: The most probable impurity is the disulfide formed by oxidation of the thiol group[4][8]. This dimer is less polar than the monomer.

    • Residual Reagents: If the synthesis involves reagents like carbon disulfide, residual polysulfides or other colored byproducts might be present.

  • Removal Strategies:

    • Recrystallization: A careful recrystallization from ethanol or an ethanol-water mixture is often sufficient to remove the less soluble or more soluble colored impurities[5][6].

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the carbon surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.

Q4: My NMR spectrum shows broad peaks, or I suspect I have the disulfide impurity. How can I confirm and remove it?

A4: The disulfide is a common culprit. Its presence can be confirmed by TLC and Mass Spectrometry and it can be removed chromatographically or by a reductive workup followed by re-precipitation.

  • Detection:

    • TLC Analysis: The disulfide dimer is more non-polar than the thiol monomer. On a silica gel TLC plate, using a mobile phase like 10:1 Dichloromethane:Methanol, the disulfide will have a higher Rf value (travel further up the plate) than the desired thiol product.

    • Mass Spectrometry: Look for a mass peak corresponding to (2M-2H), where M is the mass of the starting thiol. For your compound (MW=178.21), the disulfide would have a mass of approximately 354.4.

  • Purification Workflow:

    Purification_Workflow Crude Crude Product TLC TLC Analysis (e.g., 10:1 DCM:MeOH) Crude->TLC SingleSpot Single Spot (Correct Rf) TLC->SingleSpot Purity OK MultipleSpots Multiple Spots (Higher Rf Impurity) TLC->MultipleSpots Impurity Detected Recryst Recrystallization SingleSpot->Recryst Column Column Chromatography MultipleSpots->Column Chromatographic Separation Reductive Reductive Workup (e.g., NaBH4) MultipleSpots->Reductive Chemical Conversion Pure Pure Product Recryst->Pure Column->Pure Reductive->Recryst

    Caption: Logical workflow for purity assessment and purification.

  • Column Chromatography Protocol: See Section IV for a detailed protocol.

  • Reductive Workup: If chromatography is not ideal, you can convert the disulfide back to the thiol. Dissolve the impure material in a suitable solvent (e.g., ethanol). Add a mild reducing agent like sodium borohydride (NaBH₄) portion-wise at 0°C until the reaction is complete (monitored by TLC). Carefully quench the excess reducing agent with dilute acid (e.g., 1M HCl) until the pH is acidic, which will precipitate the pure thiol product. Filter, wash with cold water, and dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: To minimize oxidation to the disulfide, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a cool temperature (2-8°C), and protected from light. For solutions, use de-gassed aprotic solvents and store them cold for short periods only. Protic solvents like methanol can promote disulfide formation[4].

Q2: What are the most likely impurities from the synthesis?

A2: The most common synthesis involves reacting nicotinic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization[9]. Therefore, likely impurities include:

  • Starting Materials: Unreacted nicotinic acid hydrazide, potassium hydroxide.

  • Intermediates: Potassium dithiocarbazinate salts, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

  • Side Products: The disulfide dimer is the most common side product from oxidative conditions during workup or storage.

Q3: Can I use normal-phase silica gel chromatography for such a polar compound?

A3: Yes, but it requires a relatively polar mobile phase. The pyridine and triazole nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.

  • Mobile Phase Selection: Start with a solvent system like Dichloromethane (DCM) with 5-10% Methanol (MeOH).

  • Tailing Reduction: To reduce peak tailing, you can add a small amount of a polar modifier to the mobile phase. For acidic compounds like this thiol, adding ~0.5-1% acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine is often used, but given the acidic nature of the thiol, acetic acid is a better first choice.

IV. Experimental Protocols

Protocol 1: Solubility Screening for Recrystallization
  • Place ~10-20 mg of your crude product into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

  • Observe solubility at room temperature.

  • Gently heat the tubes with insoluble or partially soluble samples in a water bath to the boiling point of the solvent.

  • Observe solubility at the elevated temperature.

  • Allow the tubes that showed complete dissolution upon heating to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent is one that shows low solubility at room temperature but high solubility when hot, and which produces a good yield of crystals upon cooling.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation
WaterPoorPoor-
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor Recovery
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetatePoorSparingly Soluble-
AcetoneSparingly SolubleSolubleFair
DMF/DMSOVery SolubleVery SolubleNot suitable
Table 1: Representative solubility data for selecting a recrystallization solvent.
Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid.

  • If the solution is colored, proceed with the optional activated carbon step from Q3.

  • To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (100-200 mesh is suitable) using a slurry method with your starting eluent (e.g., 2% Methanol in Dichloromethane).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a highly polar solvent (like methanol), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 2% MeOH in DCM). The less polar disulfide impurity, if present, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 5% MeOH, then 10% MeOH in DCM) to elute the more polar product.

  • Monitoring: Collect fractions and monitor them by TLC using a visualization method like UV light (254 nm) and/or an iodine chamber.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

    Chromatography_Elution cluster_0 Column Elution Profile Start Start Elution (2% MeOH in DCM) Impurity_Elutes Disulfide Impurity Elutes (Higher Rf) Start->Impurity_Elutes Increase_Polarity Increase Polarity (5-10% MeOH in DCM) Impurity_Elutes->Increase_Polarity Product_Elutes Product Elutes (Lower Rf) Increase_Polarity->Product_Elutes End Column Flushed Product_Elutes->End

    Caption: Elution sequence for chromatographic separation.

V. References

  • BenchChem Technical Support. (2025). Preventing Disulfide Bond Formation in 3-mercapto-1,2,4-triazoles. BenchChem.

  • ChemicalBook. (n.d.). 4-AMINO-5-PYRIDIN-3-YL-4H-[4][5][10]TRIAZOLE-3-THIOL synthesis. Retrieved from --INVALID-LINK--

  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (2023). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Saikia, R. A., Hazarika, N., Biswakarma, N., Deka, R. C., & Thakur, A. J. (2022). Metal-free S-arylation of 5-mercaptotetrazoles and 2-mercaptopyridine with unsymmetrical diaryliodonium salts. Organic & Biomolecular Chemistry, 20(19), 3890-3896.

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

  • ChemicalBook. (n.d.). 5-PYRIDIN-4-YL-4H-[4][5][10]TRIAZOLE-3-THIOL synthesis. Retrieved from --INVALID-LINK--

  • Jones, R., & Katritzky, A. R. (1970). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic, 2403.

  • Triazole-pyridine ligands: A novel approach to chromophoric iridium arrays. (2011). Journal of Materials Chemistry.

  • Oakwood Chemical. (n.d.). 5-(3-Pyridyl)-4H-1, 2, 4-triazole-3-thiol, min 97%. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 25(1), 123.

  • Chem-Impex International. (n.d.). 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. Retrieved from --INVALID-LINK--

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025). Ginekologia i Poloznictwo.

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). Molecules, 26(22), 6985.

  • Sigma-Aldrich. (n.d.). 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Retrieved from --INVALID-LINK--

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019). Molecules, 24(15), 2789.

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from --INVALID-LINK--

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2022). Journal of the Turkish Chemical Society Section A: Chemistry.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Redox-Click Chemistry for Disulfide Formation from Thiols. (2022). ChemRxiv.

  • Selective thin-layer chromatography of 4-R-1,2,4-triazoles. (2007). Journal of Chromatography A, 1141(1), 145-149.

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.

  • Assembly of four modules onto a tetraazide platform by consecutive 1,2,3-triazole formations. (2015). Chemical Communications, 51(74), 14095-14098.

  • BenchChem Technical Support. (2025). Common side products in the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) and their removal. BenchChem.

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 204-210.

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(24), 7586.

References

Overcoming solubility issues of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for this compound (Catalog No. 32362-88-2). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Part 1: Understanding the Molecule: Why is Solubility a Challenge?

This compound is a heterocyclic compound with significant potential in various biological applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.[1][2][3][4] However, its complex structure presents inherent solubility challenges in the aqueous buffers typical of biological assays.

Key Molecular Features Influencing Solubility:

  • Amphoteric Nature: The molecule possesses both a basic nitrogen atom on the pyridine ring and acidic protons on the triazole ring's thiol/thione group. This means its charge and, consequently, its solubility are highly dependent on the pH of the medium.

  • Thiol-Thione Tautomerism: The triazole ring can exist in two interconverting forms: a thiol (-SH) and a thione (C=S).[1][5][6] These tautomers have different polarities and hydrogen bonding capabilities, which affects how they interact with solvents. The thione form is generally more polar than the thiol form.[5]

  • Aromatic Rings: The presence of two aromatic rings (pyridine and triazole) contributes to a planar structure and hydrophobicity, which can lead to poor solubility in water.[7]

The interplay of these factors means that at physiological pH (~7.4), the molecule may exist in a neutral, poorly soluble state, leading to precipitation and inaccurate results in biological assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds intended for biological screening.[7][8] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Always perform a visual check to ensure the compound has fully dissolved before making further dilutions.

Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound dropout." It occurs because the compound is soluble in DMSO but not in the final aqueous solution. Here are immediate steps to take:

  • Lower the Final Concentration: Your compound's concentration may be exceeding its solubility limit in the final assay buffer. Try a lower final concentration.

  • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or while vortexing the buffer to facilitate rapid mixing and minimize localized high concentrations that can trigger precipitation.[8]

  • Check the Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may affect protein function.[9] Most cell lines can tolerate up to 1%, but this should be empirically determined.[10][11][12]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes. Given its amphoteric nature, adjusting the pH is a highly effective strategy.[13][14]

  • To increase solubility, you should shift the pH away from the compound's isoelectric point (the pH at which it is neutral and least soluble).

  • Acidic Conditions (e.g., pH < 5): The basic pyridine nitrogen will become protonated (cationic), increasing solubility.

  • Basic Conditions (e.g., pH > 9): The acidic thiol/triazole protons will be removed (anionic), also increasing solubility. For your stock solution, you can add a small amount of 1N HCl or 1N NaOH to your DMSO stock before making the final aqueous dilutions. Crucially, ensure the final pH of your assay buffer remains within the acceptable range for your biological system.

Part 3: Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Initial Solubility Assessment Workflow

The following workflow diagram outlines a decision-making process for systematically testing and optimizing solubility.

Solubility_Workflow A Start: Prepare 10 mM Stock in 100% DMSO B Dilute to final assay conc. in aqueous buffer (e.g., 10 µM) A->B C Visually Inspect for Precipitation B->C D Solubility Achieved! Proceed with Assay C->D No E Precipitation Observed. Initiate Troubleshooting C->E Yes F Strategy 1: pH Adjustment (See Protocol 2) E->F G Test acidic (pH 4-5) and basic (pH 9-10) conditions F->G H Soluble? G->H H->D Yes I Strategy 2: Use Co-solvents (See Table 1) H->I No J Test with PEG 400 or Ethanol in final buffer I->J K Soluble? J->K K->D Yes L Advanced Strategy: Use Cyclodextrins (See Protocol 3) K->L No M Complex with HP-β-CD L->M N Soluble? M->N N->D Yes O Re-evaluate Assay Parameters: Lower concentration, different buffer, etc. N->O No

Caption: A decision-making workflow for troubleshooting solubility.

Strategy 1: pH-Dependent Solubility

As an amphoteric compound, this compound will exhibit a U-shaped solubility profile with respect to pH, where its lowest solubility is at its isoelectric point and solubility increases at both lower and higher pH values.[15][16]

pKa_Diagram cluster_low_ph Low pH (e.g., < 5) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) Low_pH_Form Cationic Form (Protonated Pyridine) HIGH SOLUBILITY pI_Form Neutral Form LOWEST SOLUBILITY Low_pH_Form->pI_Form Increase pH High_pH_Form Anionic Form (Deprotonated Thiol/Triazole) HIGH SOLUBILITY pI_Form->High_pH_Form Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Strategy 2: Use of Co-solvents

If pH adjustment is not compatible with your assay, the use of a biocompatible co-solvent in the final assay medium can maintain solubility.[7][13] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[17]

Table 1: Recommended Co-solvents for Biological Assays

Co-SolventTypical Starting Conc. in Final Assay MediumMax Tolerated Conc. (Cell-Based Assays)Notes & Considerations
DMSO 0.1% - 0.5%~1% (cell-line dependent)[10]Gold standard. Always run a vehicle control. High concentrations (>1%) can be cytotoxic.[11][12]
Ethanol 0.1% - 1%~1% - 2%Can affect enzyme activity and cell membrane integrity at higher concentrations.[18][19]
PEG 400 1% - 5%Up to 5% (assay dependent)A less toxic alternative to DMSO for some systems. Can increase viscosity.[20][21]

Note: Always determine the maximum tolerated solvent concentration for your specific assay (e.g., cell line, enzyme) by running a vehicle control curve.

Strategy 3: Advanced Solubilization with Cyclodextrins

For highly intractable solubility issues, cyclodextrins can be extremely effective. These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[22][23] They can encapsulate the poorly soluble compound, forming a water-soluble "inclusion complex."[22][]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[22][25]

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out 1.782 mg of this compound (MW: 178.21 g/mol ).

  • Add Solvent: Add 1.0 mL of 100% cell culture grade DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution.

  • Inspect: Visually confirm that no solid particles remain. The solution should be clear.

  • Store: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization using pH-Modified Stock

  • Prepare 10 mM DMSO Stock: Follow Protocol 1.

  • Prepare Acidic/Basic Stocks:

    • For Acidic Stock: To a 100 µL aliquot of the 10 mM DMSO stock, add 1-2 µL of 1N HCl. Mix well.

    • For Basic Stock: To a separate 100 µL aliquot, add 1-2 µL of 1N NaOH. Mix well.

  • Test Dilution: Prepare a test dilution of your pH-modified stock into your final assay buffer to confirm solubility and, critically, to measure the final pH.

  • Adjust Final pH: If the pH of the final assay medium is perturbed outside the acceptable range, you will need to adjust the buffer capacity or the amount of acid/base added to the stock.

  • Control: Remember to run a vehicle control using a DMSO stock containing the same concentration of HCl or NaOH.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle warming and stirring to fully dissolve.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir or shake the mixture vigorously at room temperature overnight (12-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant. This solution contains the solubilized compound-cyclodextrin complex and can be used directly in your assay. The concentration should be confirmed via a method like HPLC if precise quantification is needed.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound, enabling accurate and meaningful results in their biological investigations.

References

Technical Support Center: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (3-PyTT) Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, a potent heterocyclic corrosion inhibitor. This document is designed for researchers and scientists actively engaged in corrosion science. My goal is not just to provide protocols, but to impart the field-proven insights and scientific rationale behind them. Here, we will troubleshoot common experimental hurdles and answer frequently asked questions to enhance the efficiency and reliability of your research.

Section 1: Synthesis & Characterization - Frequently Asked Questions

Q1: What is a reliable and scalable synthesis route for this compound (3-PyTT)?

A reliable two-step method starting from nicotinic acid hydrazide (a derivative of isoniazid) is commonly employed. The process involves the formation of a thiosemicarbazide intermediate, followed by alkaline cyclization to yield the desired triazole. This method is advantageous due to the accessibility of starting materials and generally good yields.

Step-by-Step Synthesis Protocol:

  • Step 1: Synthesis of N-(carbamothioyl)nicotinohydrazide (Intermediate).

    • Dissolve nicotinic acid hydrazide in an acidic aqueous solution (e.g., dilute HCl).

    • Add a stoichiometric amount of ammonium thiocyanate (NH₄SCN).

    • Reflux the mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon cooling, the thiosemicarbazide intermediate will precipitate. Filter, wash with cold water, and dry the solid.[1]

  • Step 2: Cyclization to this compound.

    • Suspend the dried thiosemicarbazide intermediate from Step 1 in an aqueous solution of a base, such as 10% sodium hydroxide (NaOH).

    • Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).[1]

    • Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a neutral or slightly acidic pH.

    • The 3-PyTT product will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with distilled water to remove any residual salts, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Precipitation Reactants1 Nicotinic Acid Hydrazide + NH₄SCN Reaction1 Reflux in dilute HCl (3-4h) Reactants1->Reaction1 Intermediate N-(carbamothioyl)nicotinohydrazide Reaction1->Intermediate Reaction2 Reflux in 10% NaOH (3-4h) Intermediate->Reaction2 Acidify Cool & Acidify (e.g., Acetic Acid) Reaction2->Acidify Product This compound (3-PyTT) Acidify->Product

Caption: Workflow for the two-step synthesis of 3-PyTT.

Q2: How can I confirm the successful synthesis and purity of my 3-PyTT compound?

Multi-technique verification is crucial for ensuring the structural integrity and purity of your synthesized inhibitor, which directly impacts experimental reproducibility.

  • Spectroscopic Methods:

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks. You should see N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and the C=S (thione) band (around 1250-1350 cm⁻¹). The absence of the C=O peak from the hydrazide starting material is a key indicator of a successful reaction.

    • ¹H-NMR & ¹³C-NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent (like DMSO-d₆), ¹H-NMR should show distinct peaks for the protons on the pyridine ring and the N-H protons of the triazole ring. ¹³C-NMR will confirm the carbon skeleton, including the characteristic C=S carbon shift.

  • Physical Properties:

    • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Chromatography:

    • TLC (Thin Layer Chromatography): A single spot on the TLC plate (using an appropriate solvent system) suggests the absence of significant impurities.

Section 2: Electrochemical Testing - Troubleshooting Guide

Q3: My potentiodynamic polarization (PDP) curves are noisy and the results are not reproducible. What are the common causes?

This is a frequent issue stemming from the experimental setup. Potentiodynamic polarization is a technique where the potential of the working electrode is varied at a constant rate to measure the resulting current, providing information on corrosion rates and inhibitor mechanisms.[2][3]

Troubleshooting Checklist:

  • Stable Open Circuit Potential (OCP): Did you allow the system to stabilize before running the scan? Immerse the working electrode in the test solution and monitor the OCP until it is stable (a drift of <5 mV over 5-10 minutes is acceptable). An unstable starting point leads to skewed and non-reproducible curves.

  • Reference Electrode Integrity: Is your reference electrode (e.g., SCE, Ag/AgCl) functioning correctly? Check for air bubbles in the Luggin capillary and ensure the filling solution is not contaminated. A faulty reference is a primary source of noise.

  • Working Electrode Surface Finish: Is the surface of your metal coupon polished to a mirror finish and properly cleaned/degreased? Surface roughness, scratches, or residual oils create non-uniform current distribution.

  • Scan Rate: An excessively fast scan rate can introduce artifacts and may not represent a steady-state condition. A typical scan rate for these studies is between 0.125 mV/s and 1.0 mV/s.[4]

  • Cell Configuration: Ensure the Luggin capillary tip is placed close to the working electrode surface (but not touching) to minimize iR drop (potential drop due to solution resistance), which can distort the polarization curves.

Standard Protocol for Potentiodynamic Polarization (PDP)

  • Preparation: Polish the working electrode (e.g., mild steel, aluminum alloy) with successively finer grades of SiC paper, rinse with deionized water and acetone, and dry.

  • Setup: Assemble a standard three-electrode cell: the metal sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5]

  • Stabilization: Immerse the electrodes in the corrosive medium (e.g., 0.1 M HCl) with and without the desired concentration of 3-PyTT. Allow the system to reach a stable OCP for at least 30-60 minutes.

  • Scan: Perform the potentiodynamic scan at a rate of 0.5 mV/s, typically from -250 mV to +250 mV relative to the OCP.[3]

  • Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[6] The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i⁰corr - iⁱcorr) / i⁰corr] x 100 where i⁰corr and iⁱcorr are the corrosion current densities without and with the inhibitor, respectively.[7]

Q4: My Electrochemical Impedance Spectroscopy (EIS) Nyquist plots show scattered data or are difficult to fit to a simple equivalent circuit. What should I check?

EIS is a powerful non-destructive technique that uses a small amplitude AC signal to probe the electrochemical interface.[8][9] A common issue is data that doesn't conform to an ideal semicircle, often due to the complexity of the real-world metal/solution interface.

Troubleshooting Checklist:

  • Depressed Semicircle: It is very common for the Nyquist plot to show a "depressed" semicircle instead of a perfect one. This is due to surface roughness, inhomogeneities, or non-ideal capacitor behavior. To model this, replace the ideal capacitor (C) in your equivalent circuit with a Constant Phase Element (CPE). The CPE accounts for this non-ideal behavior.[10]

  • Inductive Loops: An inductive loop at low frequencies can sometimes appear, which may be related to the relaxation of adsorbed inhibitor molecules or the onset of pitting corrosion.

  • Multiple Time Constants: If you see more than one semicircle (or time constant), it suggests a more complex process, such as the presence of a porous inhibitor film on top of the double layer. Your equivalent circuit will need to be adjusted accordingly (e.g., by adding another R-CPE element).

  • Signal Amplitude: Ensure the AC voltage amplitude is small enough (typically 10 mV) to maintain the system's linearity, a fundamental requirement for valid EIS measurements.[4]

EIS_Workflow cluster_setup Experimental Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis Cell Prepare Three-Electrode Cell (Working, Counter, Reference) Stabilize Stabilize at OCP (30-60 min) Cell->Stabilize ApplySignal Apply Small AC Signal (10mV) over Frequency Range (e.g., 100kHz to 10mHz) Stabilize->ApplySignal Measure Measure Impedance (Z' and Z'') ApplySignal->Measure Plot Generate Nyquist & Bode Plots Measure->Plot Model Fit Data to Equivalent Electrical Circuit (EEC) Plot->Model Parameters Extract Parameters: - R_s (Solution Resistance) - R_ct (Charge Transfer Resistance) - CPE (Constant Phase Element) Model->Parameters

Caption: General workflow for an Electrochemical Impedance Spectroscopy (EIS) experiment.

Section 3: Performance & Efficiency - Troubleshooting & Optimization

Q5: The inhibition efficiency (IE%) of 3-PyTT is lower than reported values. How can I improve it?

Low efficiency can be due to several factors including inhibitor concentration, environmental conditions, or the absence of synergistic agents.

  • Concentration Optimization: Inhibition efficiency is highly dependent on concentration.[11][12] Below the optimal concentration, surface coverage is incomplete. Excessively high concentrations may not significantly improve performance and are not cost-effective.[13] Perform a concentration study (e.g., 10 ppm to 500 ppm) to find the optimal value for your system.

  • Synergistic Effects: The performance of organic inhibitors can often be dramatically enhanced by adding a small amount of a secondary substance. This "synergism" occurs when the combined inhibition is greater than the sum of the individual effects.[14][15]

    • Halide Ions: Iodide ions (I⁻) are particularly effective synergists for triazole-based inhibitors.[16] The iodide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) form of the 3-PyTT molecule, enhancing surface coverage and protection.

    • Metal Cations: Certain metal cations can also act synergistically by forming complex coordination compounds with the inhibitor on the metal surface.[17]

Table 1: Effect of Concentration and Synergism on Inhibition Efficiency

Inhibitor SystemConcentrationTemperature (°C)MetalCorrosive MediumInhibition Efficiency (IE%)Reference
3-PyTT40 ppm60AA6061 Alloy0.1 M HCl94.1%[18]
5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT)0.5 mM25Mild Steel0.5 M H₂SO₄91.6%[16]
PTT + KI0.5 mM PTT + 0.2% KI25Mild Steel0.5 M H₂SO₄>91.6% (Synergistic Boost)[16]
Novel Triazole Derivative75 ppm25Carbon Steel2 M HCl95.0%[19][20]
Q6: The inhibitor's performance degrades significantly at higher temperatures. Why does this happen and can it be mitigated?

The effect of temperature on inhibitor performance is complex and dictates the adsorption mechanism.[21][22]

  • Physisorption vs. Chemisorption:

    • Physical Adsorption (Physisorption): This involves weaker electrostatic interactions between the inhibitor and the metal surface. As temperature increases, the kinetic energy of the molecules increases, promoting desorption of the inhibitor from the surface. If efficiency decreases with temperature, physisorption is likely the dominant mechanism.[12][23]

    • Chemical Adsorption (Chemisorption): This involves stronger coordinate bond formation between the inhibitor's heteroatoms (N, S) and the metal's empty d-orbitals. This is an activation process, so efficiency may increase with temperature up to a certain point, after which inhibitor degradation or increased corrosion rates may become dominant.[24]

  • What to do:

    • Determine the Adsorption Mechanism: Conduct experiments at various temperatures (e.g., 30°C to 60°C) to see how efficiency changes.[23] This will reveal the dominant adsorption type.

    • Consider Chemical Modification: If physisorption is the issue, you might need a different inhibitor with functional groups that promote stronger chemisorption. Research on other triazole derivatives shows that molecular structure plays a key role in performance.[13][25]

    • Increase Concentration: At higher temperatures, a higher inhibitor concentration may be needed to maintain adequate surface coverage as the equilibrium shifts towards desorption.[24]

Section 4: Mechanism & Advanced Concepts - FAQs

Q7: What is the fundamental mechanism of corrosion inhibition by 3-PyTT?

The inhibition mechanism relies on the adsorption of the 3-PyTT molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[26] This molecule is particularly effective due to its specific structural features:

  • Heteroatoms: The presence of multiple nitrogen atoms and a sulfur atom (in the thione form) act as active centers for adsorption. These atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds (chemisorption).[13]

  • Pi-Electron System: The aromatic pyridine ring and the triazole ring provide a system of π-electrons. These can interact with the charged metal surface.

  • Surface Blocking: By adsorbing, the inhibitor molecules physically block the active sites on the metal surface where anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions would normally occur.[11] Studies show that many triazole derivatives act as mixed-type inhibitors , meaning they suppress both reactions.[4][16][18]

Inhibition_Mechanism cluster_anodic Anodic Site (Blocked) cluster_cathodic Cathodic Site (Blocked) Metal Metal Surface (e.g., Fe) Anode_Rxn Fe → Fe²⁺ + 2e⁻ Cathode_Rxn 2H⁺ + 2e⁻ → H₂ Inhibitor 3-PyTT Molecule Adsorption Adsorption via - N, S Heteroatoms - π-electrons Inhibitor->Adsorption Adsorption->Metal Forms Protective Film

Caption: Adsorption mechanism of 3-PyTT on a metal surface.

Q8: How can computational methods like Density Functional Theory (DFT) help in my research?

Computational chemistry, particularly DFT, is an invaluable tool for predicting and understanding inhibitor efficiency without synthesizing every potential molecule.[27][28] By calculating specific quantum chemical parameters, you can correlate a molecule's electronic structure with its potential as a corrosion inhibitor.[29][30]

Key DFT Parameters and Their Significance:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal. This is associated with better inhibition efficiency.[28][31]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal, forming feedback bonds.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to stronger adsorption and better inhibition.[31]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor onto the metal surface.[29]

Using DFT, you can screen potential derivatives of 3-PyTT by adding different functional groups and calculating these parameters to predict which modifications are most likely to enhance its performance before committing to lengthy synthesis and testing.[27]

References

Troubleshooting unexpected byproducts in the synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and unexpected byproducts encountered during its synthesis, providing in-depth, experience-based troubleshooting advice.

The synthesis of this compound typically involves the reaction of nicotinic acid hydrazide (isoniazid) with a thiocyanate source to form a thiosemicarbazide intermediate, followed by cyclization.[1][2] While the overall scheme is straightforward, nuances in reaction conditions can lead to a variety of outcomes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors throughout the two-step synthesis. Let's break down the potential issues:

Step 1: Formation of the Thiosemicarbazide Intermediate

  • Incomplete Reaction: The condensation of nicotinic acid hydrazide with a thiocyanate (like ammonium or potassium thiocyanate) requires acidic conditions to facilitate the reaction.[2] Insufficient acid or reaction time can lead to unreacted starting materials.

  • Side Reactions of Isoniazid: Isoniazid can undergo hydrolysis under harsh acidic conditions, reducing the amount available for the desired reaction.

Step 2: Cyclization to the Triazole Ring

  • Suboptimal pH for Cyclization: The cyclization of the thiosemicarbazide intermediate to the 1,2,4-triazole-3-thiol is typically carried out in a basic medium, such as a sodium hydroxide solution.[3][4] If the solution is not sufficiently basic, the rate of cyclization will be slow, leading to a lower yield. Conversely, excessively harsh basic conditions can promote decomposition of the product.

  • Premature Precipitation: The product, this compound, is often precipitated by acidifying the reaction mixture.[3] If the pH is not lowered enough, the product may remain partially dissolved, leading to losses during filtration.

Troubleshooting Workflow for Low Yield:

Start Low Yield Observed Check_Step1 Analyze Step 1: Thiosemicarbazide Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Start->Check_Step2 Optimize_Acid Optimize Acid Catalyst (e.g., HCl, Acetic Acid) Check_Step1->Optimize_Acid Monitor_Time_Temp Monitor Reaction Time and Temperature Check_Step1->Monitor_Time_Temp Optimize_Base Optimize Base Concentration (e.g., 4N NaOH) Check_Step2->Optimize_Base Control_Precipitation Control Precipitation pH Check_Step2->Control_Precipitation Improved_Yield Improved Yield Optimize_Acid->Improved_Yield Monitor_Time_Temp->Improved_Yield Optimize_Base->Improved_Yield Control_Precipitation->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I've isolated a byproduct that is not my target compound. How can I identify and prevent it?

The formation of byproducts is a common issue, often related to the reaction conditions. Here are some of the usual suspects:

1. Uncyclized Thiosemicarbazide Intermediate

  • Identification: This intermediate will have a different melting point and spectroscopic signature (¹H NMR, IR) compared to the final triazole product. The presence of characteristic N-H and C=S stretches in the IR spectrum, without the formation of the triazole ring, can be indicative.

  • Cause: Incomplete cyclization is the primary cause. This can be due to insufficient heating, a reaction time that is too short, or a base that is not strong enough to drive the reaction to completion.

  • Prevention:

    • Increase Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient duration as specified in established protocols.[3]

    • Optimize Base Concentration: Use an appropriate concentration of a strong base like sodium hydroxide to facilitate the intramolecular cyclization.[4]

2. Formation of 1,3,4-Thiadiazole Isomer

  • Identification: The 1,3,4-thiadiazole isomer has the same molecular formula as the desired 1,2,4-triazole, making mass spectrometry alone insufficient for differentiation. ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

  • Cause: The cyclization of thiosemicarbazides can proceed through different pathways depending on the reaction medium. While basic conditions favor the formation of 1,2,4-triazoles, acidic conditions can promote the formation of 1,3,4-thiadiazoles.[5][6]

  • Prevention:

    • Maintain Basic Conditions: Strictly adhere to a basic medium during the cyclization step to favor the formation of the desired 1,2,4-triazole ring system.

Reaction Pathways Leading to Isomeric Products:

Intermediate Thiosemicarbazide Intermediate Basic_Conditions Basic Medium (e.g., NaOH) Intermediate->Basic_Conditions Acidic_Conditions Acidic Medium (e.g., H2SO4) Intermediate->Acidic_Conditions Triazole This compound (Desired Product) Basic_Conditions->Triazole Thiadiazole Isomeric 1,3,4-Thiadiazole (Byproduct) Acidic_Conditions->Thiadiazole

Caption: Influence of reaction medium on cyclization pathway.

FAQ 3: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to its polarity and potential for co-precipitation with byproducts.

Recommended Purification Protocol:

  • Initial Workup: After acidification and filtration of the crude product, wash the solid thoroughly with cold water to remove any inorganic salts.

  • Recrystallization:

    • Solvent Selection: Ethanol or an ethanol/water mixture is commonly used for recrystallization.[3][7] The choice of solvent will depend on the impurities present.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Column Chromatography (if necessary):

    • For stubborn impurities, column chromatography may be required. A silica gel stationary phase with a polar mobile phase (e.g., a mixture of ethyl acetate and methanol) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Washing Simple, removes inorganic salts.Ineffective for organic byproducts.Initial crude product cleanup.
Recrystallization Can provide high purity product.Potential for product loss in the mother liquor.Removing byproducts with different solubilities.
Column Chromatography High resolving power.More time-consuming and requires larger solvent volumes.Separating structurally similar compounds.
FAQ 4: Can tautomerism affect my characterization of the final product?

Yes, this compound can exist in two tautomeric forms: the thione form and the thiol form.[8] This is an important consideration during spectroscopic analysis.

  • In the solid state, the thione form is generally predominant.

  • In solution, an equilibrium between the two forms exists. The position of this equilibrium can be influenced by the solvent.

Spectroscopic Signatures:

  • IR Spectroscopy:

    • Thione (C=S): A characteristic absorption band can be observed.

    • Thiol (S-H): A weak absorption band may be present in the 2550-2600 cm⁻¹ region.[7]

  • ¹H NMR Spectroscopy:

    • The N-H and S-H protons are exchangeable and may appear as broad signals. Their chemical shifts can be solvent-dependent.

When interpreting your analytical data, it is crucial to consider the possibility of both tautomers being present.

Experimental Protocols

Protocol 1: Synthesis of 1-(pyridin-3-ylcarbonyl)thiosemicarbazide

  • To a solution of nicotinic acid hydrazide (0.1 mol) in a suitable solvent, add a solution of ammonium thiocyanate (0.11 mol) in water.

  • Add concentrated hydrochloric acid dropwise until the solution is acidic.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain the thiosemicarbazide intermediate.

Protocol 2: Cyclization to this compound

  • Suspend the 1-(pyridin-3-ylcarbonyl)thiosemicarbazide (0.05 mol) in a 4N sodium hydroxide solution (100 mL).[3]

  • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture.

References

Technical Support Center: Enhancing the Stability of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. Our goal is to provide in-depth, practical advice to enhance the stability of this compound for long-term storage and to troubleshoot common issues encountered during its handling and use in experimental settings. The information herein is synthesized from established principles of thiol and heterocyclic chemistry, as well as published data on analogous compounds.

I. Core Concepts: Understanding the Instability of this compound

This compound is a heterocyclic compound featuring a reactive thiol (-SH) group. This functionality is the primary source of its instability. The principal degradation pathway is the oxidation of the thiol, which can lead to the formation of disulfides and, under more aggressive conditions, further oxidized sulfur species. This process is often catalyzed by exposure to atmospheric oxygen, light, elevated temperatures, and humidity.

Additionally, the compound exists in a tautomeric equilibrium between the thiol and the thione form. While the triazole ring itself is relatively stable, particularly under neutral to mildly acidic conditions, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring cleavage.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The main cause of degradation is the oxidation of the thiol (-SH) group. This group is susceptible to oxidation, which can result in the formation of a disulfide dimer (-S-S-). This process can be accelerated by exposure to oxygen, light, high temperatures, and humidity.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light. The storage temperature should be low, with -20°C being suitable for several months and -80°C recommended for extended periods (up to a year or more). To minimize oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q3: How do pH and moisture affect the stability of the compound in solution?

A3: In solution, the compound's stability is pH-dependent. While generally stable in neutral to mildly acidic buffers (pH 3-6) for short-term use, prolonged storage in solution is not recommended.[1] High humidity and moisture can accelerate degradation, likely by facilitating oxidative pathways. Harsh acidic or basic conditions can lead to hydrolysis of the triazole ring over time.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: The use of antioxidants can be a viable strategy, but it must be approached with caution. Thiol-based antioxidants may be effective in some cases.[2] However, the compatibility of any antioxidant with your specific application must be validated to ensure it doesn't interfere with your downstream experiments. It is crucial to select an antioxidant that does not react with the compound of interest or other components in the formulation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection for color change or clumping of the solid material can be an initial indicator. For a more definitive assessment, analytical techniques are necessary. A decrease in the free thiol content, as measured by Ellman's reagent, is a strong indicator of oxidative degradation. Furthermore, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method will allow for the quantification of the parent compound and the detection of degradation products, which would appear as new peaks in the chromatogram.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or no biological activity in an assay. Degradation of the compound due to improper storage or handling.1. Confirm the purity and integrity of your stock. 2. Perform a thiol quantification assay (e.g., Ellman's reagent) to check for oxidation. 3. Analyze the compound by HPLC to check for the presence of degradation products. 4. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Appearance of new peaks in HPLC analysis over time. The compound is degrading in the solution used for the analysis.1. Prepare fresh solutions of the compound immediately before each experiment. 2. If solutions must be stored, even for a short period, keep them at 2-8°C and protected from light. 3. Ensure that the solvents and buffers used are deoxygenated by sparging with an inert gas.
Inconsistent results between experiments. Variability in sample handling, leading to different levels of degradation. Repeated freeze-thaw cycles of stock solutions.1. Standardize your sample preparation protocol to minimize exposure to air and light. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Always use freshly prepared dilutions for your experiments.
Solid material has changed color or appears clumpy. Significant oxidation or moisture absorption.1. Do not use the material if its physical appearance has changed. 2. Discard the affected batch and obtain a fresh supply. 3. Review your storage procedures to ensure the container is airtight and stored in a desiccated, low-temperature environment.

IV. Experimental Protocols

Protocol 1: General Guidelines for Handling and Solution Preparation

To minimize degradation during routine experimental use, the following practices are recommended:

  • Work in a Low-Oxygen Environment: If possible, handle the solid compound and prepare solutions in a glove box under an inert atmosphere (argon or nitrogen).

  • Use Deoxygenated Solvents: Before preparing solutions, deoxygenate all solvents and buffers by sparging with a high-purity inert gas for at least 15-30 minutes.

  • Protect from Light: Use amber vials or wrap containers with aluminum foil to protect the compound from light exposure, both in solid form and in solution.

  • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid storing solutions for extended periods. If temporary storage is unavoidable, keep the solution at 2-8°C and protected from light for no more than a few hours.

Protocol 2: Quantification of Free Thiol Content using Ellman's Reagent

This protocol provides a method to quantify the concentration of free sulfhydryl groups, which can be used to assess the extent of oxidative degradation.

Materials:

  • Ellman's Reagent (DTNB, 5,5'-dithiobis(2-nitrobenzoic acid))

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).

  • Sample Preparation: Dissolve a known quantity of this compound in the Reaction Buffer to a concentration within the range of the standard curve.

  • Reaction:

    • In a microplate or cuvettes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample solution.

    • For the blank, add 50 µL of the Ellman's Reagent Solution to 250 µL of the Reaction Buffer.

  • Incubation: Mix well and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Subtract the absorbance of the blank from the standards and samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in your sample.

Protocol 3: Stability-Indicating HPLC Method (General Approach)

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A good starting point for an isocratic method is 60:40 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the wavelength of maximum absorbance (e.g., ~260 nm, to be determined experimentally).[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate degradation products.[4][5] The HPLC method should then be optimized to demonstrate that the degradation products are well-resolved from the parent compound and from each other.

V. Visualization of Workflows and Concepts

Diagram 1: Key Factors in Compound Degradation

cluster_degradation Degradation of this compound cluster_factors Contributing Factors Degradation Compound Degradation (Loss of Purity & Activity) Oxygen Atmospheric Oxygen Oxygen->Degradation Light Light Exposure (UV/Visible) Light->Degradation Temp Elevated Temperature Temp->Degradation Moisture Humidity/Moisture Moisture->Degradation

Caption: Factors accelerating the degradation of the compound.

Diagram 2: Recommended Storage and Handling Workflow

start Receiving Compound storage Store at -20°C to -80°C Under Inert Gas (Ar/N2) Protected from Light start->storage handling Handle in Low-Oxygen Environment (e.g., Glove Box) storage->handling dissolution Dissolve in Deoxygenated Solvents handling->dissolution use Use Freshly Prepared Solutions in Experiments dissolution->use

Caption: Workflow for optimal storage and handling.

VI. References

  • BroadPharm. (2022, January 18). Ellman's Assay Protocol. Available at: --INVALID-LINK--

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: --INVALID-LINK--

  • Scribd. Ellman's Test Protocol. Available at: --INVALID-LINK--

  • BenchChem. stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Available at: --INVALID-LINK--

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. Ellman's Reagent. Available at: --INVALID-LINK--

  • Chem-Impex. 5-Pyridin-4-yl-4H-[1][6][7]triazole-3-thiol. Available at: --INVALID-LINK--

  • PubMed. Thiol-based antioxidants. Available at: --INVALID-LINK--

  • PubMed. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Available at: --INVALID-LINK--

  • Oxford Academic. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available at: --INVALID-LINK--

  • Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Available at: --INVALID-LINK--

  • National Institutes of Health. The role of thiols in antioxidant systems. Available at: --INVALID-LINK--

  • ResearchGate. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. Available at: --INVALID-LINK--

  • ResearchGate. The role of thiols in antioxidant systems. Available at: --INVALID-LINK--

  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: --INVALID-LINK--

  • International Journal of Research in Pharmacy and Science. Forced Degradation – A Review. Available at: --INVALID-LINK--

  • National Institutes of Health. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Available at: --INVALID-LINK--

  • National Institutes of Health. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available at: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Available at: --INVALID-LINK--

  • MDPI. Therapeutic Potential of Heterocyclic Compounds Targeting Mitochondrial Calcium Homeostasis and Signaling in Alzheimer's Disease and Parkinson's Disease. Available at: --INVALID-LINK--

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Available at: --INVALID-LINK--

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: --INVALID-LINK--

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available at: --INVALID-LINK--

  • DergiPark. piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3. Available at: --INVALID-LINK--

References

Technical Support Center: Addressing Inconsistencies in the Biological Activity of Synthesized 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Researchers and drug development professionals working with 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol often encounter frustrating inconsistencies in biological activity between different synthesized batches. This technical guide provides a structured approach to troubleshooting these issues, ensuring the reliability and reproducibility of your experimental data. By understanding the underlying chemical and physical factors, you can effectively diagnose and resolve variability in your results.

Part 1: Core Directive - A Structured Troubleshooting Approach

This guide is designed to walk you through a logical progression of investigation, from the most common and easily identifiable issues to more complex physicochemical phenomena. The question-and-answer format directly addresses specific problems you may be facing in your laboratory.

Part 2: Scientific Integrity & Logic - Uncovering the Root Causes

As a senior application scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them. This approach empowers you to make informed decisions and adapt these protocols to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: My NMR and mass spectrometry data for two batches of this compound are identical, but their biological activities are significantly different. What's going on?

This is a common and perplexing issue. When standard structural characterization techniques show no differences, the root cause often lies in more subtle physicochemical properties. The two most likely culprits are polymorphism and tautomerism .

  • Polymorphism: Your compound may exist in different crystalline forms, known as polymorphs.[1] These forms have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can significantly impact physical properties like solubility and dissolution rate, which in turn affect biological activity.[1]

  • Tautomerism: this compound can exist in two interconvertible forms: a thione form and a thiol form.[2][3] The equilibrium between these tautomers can be influenced by factors such as solvent and pH.[4] It is highly probable that one tautomer is more biologically active than the other.

Caption: Initial troubleshooting workflow for inconsistent bioactivity.

Q2: I'm observing high well-to-well variability in my cell-based assays. Could this be related to the compound itself?

High variability in biological assays can indeed be linked to the compound's properties, particularly its solubility.[5] Inconsistent results across different wells may indicate that your compound is not fully dissolved or is precipitating out of solution during the experiment.

Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes.[5]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health.[5][6] Fill outer wells with media or sterile water to minimize this.[6]

  • Compound Precipitation: Visually inspect your assay plates under a microscope for any signs of compound precipitation.

Section 2: In-Depth Troubleshooting Guides - A Deeper Dive into the Science

Guide 1: Investigating and Controlling Polymorphism

To ensure consistent biological activity, identifying and controlling the polymorphic form of your compound is crucial.

Key Analytical Techniques for Polymorph Characterization:

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystal form. Different patterns between batches confirm polymorphism.
Differential Scanning Calorimetry (DSC) Measures heat flow during thermal events. Different polymorphs will have different melting points and may exhibit other phase transitions.
Thermogravimetric Analysis (TGA) Determines changes in weight with temperature, useful for identifying solvates (crystal forms containing solvent molecules).

Step-by-Step Protocol: PXRD Analysis

  • Sample Preparation: Carefully grind a small amount of your compound into a fine powder.

  • Sample Mounting: Pack the powder into the sample holder, ensuring a flat surface.

  • Data Acquisition: Collect the diffraction pattern using a standard X-ray diffractometer.

  • Analysis: Compare the PXRD patterns of your different batches. Identical patterns indicate the same polymorph, while differences in peak positions and intensities confirm the presence of different polymorphs.

Guide 2: Characterizing the Thiol-Thione Tautomeric Equilibrium

The biological activity of this compound is likely dependent on the dominant tautomeric form in your assay conditions.[2]

Spectroscopic Tools for Tautomer Analysis:

TechniqueThione Form SignatureThiol Form Signature
FT-IR Spectroscopy Presence of a C=S (thione) stretching band around 1250-1340 cm⁻¹.[7]Presence of an S-H (thiol) stretching band around 2550-2600 cm⁻¹.[8]
¹H NMR Spectroscopy A broad N-H proton signal typically in the range of 13-14 ppm.[7][9]An S-H proton signal, which can sometimes be difficult to observe.
¹³C NMR Spectroscopy A C=S carbon signal resonating around 169 ppm.[7]
UV-Vis Spectroscopy The two tautomers will have different absorption maxima, and their relative abundance can be quantified at different pH values.[4]

Experimental Workflow: pH-Dependent UV-Vis Spectroscopy

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Stock Solution Stock Solution Buffer Series (pH 2-10) Buffer Series (pH 2-10) Stock Solution->Buffer Series (pH 2-10) UV-Vis Spectra Acquisition UV-Vis Spectra Acquisition Buffer Series (pH 2-10)->UV-Vis Spectra Acquisition Plot Absorbance vs. pH Plot Absorbance vs. pH UV-Vis Spectra Acquisition->Plot Absorbance vs. pH Determine pKa Determine pKa Plot Absorbance vs. pH->Determine pKa

Caption: Workflow for analyzing tautomeric equilibrium using UV-Vis spectroscopy.

Guide 3: The Impact of Impurities

Even trace amounts of impurities from the synthesis can have their own biological effects or interfere with the activity of your primary compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is the gold standard for assessing the purity of synthesized compounds.

Step-by-Step Protocol: HPLC Purity Analysis

  • Method Development: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a small amount of acid like formic acid or TFA.

  • Sample Preparation: Dissolve your compound in a suitable solvent, ensuring it is fully dissolved.

  • Analysis: Inject your sample onto the HPLC system and record the chromatogram.

  • Quantification: The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

  • Impurity Identification: For a more in-depth analysis, couple your HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of any impurities.

Section 3: Mandatory Visualizations & Data Presentation

Table 1: Example Data for Troubleshooting Inconsistent IC50 Values

Batch IDPolymorphic Form (from PXRD)Purity (by HPLC)IC50 (µM)
AForm I99.5%1.2
BForm II99.6%10.5
CForm I95.2%5.8

This table illustrates how different polymorphic forms or the presence of impurities can lead to significant variations in measured biological activity.

References

Technical Support Center: Method Development for the Analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical challenges associated with 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities of the triazole nucleus.[1] Accurate quantification of this analyte in complex biological and environmental matrices is crucial for pharmacokinetic studies, metabolism research, and safety assessments. However, its inherent chemical properties—possessing a polar triazole ring, a basic pyridyl group, and a reactive thiol moiety—present unique analytical challenges. This guide provides a structured approach to method development and troubleshooting, grounded in established scientific principles and regulatory standards.

Core Analytical Challenges

The analysis of this compound is often complicated by:

  • Polarity: The compound's high polarity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Thiol Reactivity: The thiol group is susceptible to oxidation, forming disulfides, which can lead to variability in quantification and the appearance of unexpected peaks.

  • Matrix Effects: Co-eluting endogenous components in complex mixtures like plasma or tissue homogenates can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate results.[2][3]

  • Peak Shape Asymmetry: The basic nature of the pyridyl group can interact with residual silanols on silica-based columns, resulting in peak tailing.

Troubleshooting Guides: A Question-and-Answer Approach

This section directly addresses common issues encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 1: I am observing significant peak tailing for my analyte. What is the likely cause and how can I resolve it?

Answer: Peak tailing for a basic compound like this compound is often due to secondary interactions between the protonated pyridyl nitrogen and acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.

  • Causality: At acidic to neutral pH, the pyridyl group is protonated, carrying a positive charge. This positive charge can interact with negatively charged silanol groups on the column packing material, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Mobile Phase Modification:

      • Increase Ionic Strength: Add a salt like ammonium acetate or ammonium formate (20-50 mM) to the mobile phase. The salt cations will compete with the protonated analyte for interaction with the silanol groups, effectively shielding the analyte from these secondary interactions.

      • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active silanol sites.

    • Column Selection:

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to minimize these interactions.

      • Consider a Phenyl-Hexyl or Biphenyl Stationary Phase: These phases can offer alternative selectivities and may exhibit reduced secondary interactions with basic compounds.

Question 2: My analyte is eluting at or very near the void volume of my C18 column. How can I improve its retention?

Answer: Poor retention of this polar analyte on a non-polar C18 column is a common issue.

  • Causality: The high polarity of the triazole and pyridyl rings, coupled with the thiol group, leads to weak interactions with the hydrophobic C18 stationary phase, causing it to elute quickly with the mobile phase front.

  • Solutions:

    • Mobile Phase Adjustment:

      • Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase.

      • Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which is a weaker organic solvent in reversed-phase chromatography and may provide different selectivity.

    • Alternative Chromatography Modes:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. A typical HILIC mobile phase consists of a high percentage of organic solvent with a small amount of aqueous buffer.

      • Reversed-Phase with Ion-Pairing: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) into the mobile phase. This reagent will pair with the protonated analyte, increasing its overall hydrophobicity and enhancing retention on a C18 column.

Question 3: I am seeing multiple peaks for my analyte, even when injecting a pure standard. What could be the cause?

Answer: The presence of multiple peaks from a single standard is often indicative of on-column degradation or the presence of different forms of the analyte.

  • Causality:

    • Thiol Oxidation: The thiol group is susceptible to oxidation, forming a disulfide dimer of this compound. This dimer will have different chromatographic properties and will elute as a separate peak.

    • Tautomerization: The compound can exist in thione-thiol tautomeric forms. While this equilibrium is typically rapid, under certain chromatographic conditions, it might be possible to partially separate these forms.

  • Solutions:

    • Sample Preparation:

      • Add an Antioxidant: Prepare your standards and samples in a diluent containing an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide bond formation.

      • Control pH: The stability of the thiol group can be pH-dependent. Ensure consistent pH in your sample diluent.

    • Investigate Tautomers: The thione-thiol equilibrium is a known characteristic of such compounds. HPLC-MS analysis can help confirm if the multiple peaks have the same mass-to-charge ratio, suggesting they are isomers. Adjusting the mobile phase pH and temperature can sometimes coalesce these peaks into one.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting

Question 1: I am experiencing significant ion suppression in my plasma samples. How can I mitigate this matrix effect?

Answer: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[2][3]

  • Causality: Phospholipids, salts, and other small molecules from plasma can co-elute with the analyte and compete for ionization, reducing the efficiency of analyte ion formation.

  • Solutions:

    • Improve Sample Preparation:

      • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering components.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences in the aqueous phase.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences. A mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) can be particularly effective for a compound with both polar and basic characteristics.

    • Chromatographic Optimization:

      • Increase Chromatographic Resolution: Modify your HPLC gradient to better separate the analyte from the regions where matrix components elute (often early in the run).

      • Use a Divert Valve: Program the divert valve to send the early, unretained portion of the chromatogram (containing salts and highly polar interferences) to waste instead of the mass spectrometer.

    • Internal Standard Selection:

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and quantification.

Question 2: My analyte shows poor fragmentation in the collision cell, resulting in low sensitivity for my MRM transitions. What can I do?

Answer: Poor fragmentation efficiency is a known challenge for some triazole compounds.

  • Causality: The stability of the triazole ring can sometimes make it resistant to fragmentation at lower collision energies, leading to a weak product ion signal.

  • Solutions:

    • Optimize Collision Energy: Perform a thorough optimization of the collision energy for your selected precursor ion. A higher collision energy may be required to induce sufficient fragmentation.

    • Select a Different Precursor Ion: If the protonated molecule [M+H]+ is not fragmenting well, consider other adducts that may form in the ion source (e.g., sodium adduct [M+Na]+) and investigate their fragmentation patterns.

    • Investigate Multiple Product Ions: Screen for all possible product ions and select the one that provides the best combination of intensity and specificity. It may not always be the most intuitive fragment. Common fragmentation pathways for triazoles involve cleavage of the triazole ring or loss of substituents.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.

  • Solutions: Prepare fresh solutions for each experiment if possible. If storage is necessary, store stock solutions at -20°C or below in a solvent that minimizes degradation (e.g., DMSO or methanol). For aqueous working solutions, the addition of an antioxidant is recommended, and storage should be for a limited duration, validated by stability studies.

Q2: What is the expected mass and common MS/MS transitions for this compound?

  • Molecular Formula: C₇H₆N₄S

  • Molecular Weight: 178.21 g/mol [6][7]

  • Monoisotopic Mass: 178.03

  • Common Precursor Ion (Positive ESI): [M+H]⁺ = m/z 179.04

  • Expected Product Ions: Fragmentation will depend on the instrument and collision energy. Potential fragments could arise from the loss of HCN, cleavage of the pyridyl ring, or fragmentation of the triazole ring. A thorough compound optimization on your specific mass spectrometer is essential to determine the most sensitive and specific transitions.

Q3: How do I validate my analytical method according to regulatory standards?

  • Method validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][8][9][10][11] Key validation parameters include:

    • Specificity and Selectivity: Ensuring no interference from endogenous matrix components.

    • Linearity, Range, LLOQ, and ULOQ: Defining the concentration range over which the method is accurate and precise.

    • Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.

    • Recovery: Evaluating the efficiency of the extraction process.

    • Matrix Effect: Quantifying the extent of ion suppression or enhancement.

    • Stability: Assessing the stability of the analyte in the biological matrix and in solution under various storage conditions.

Experimental Protocols

Representative LC-MS/MS Method for Quantification in Human Plasma

This protocol is a representative method and should be optimized and fully validated for your specific application and instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-Mode Cation Exchange SPE Cartridge

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water and vortexing.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (10% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1260 Infinity HPLC System or equivalent

  • Mass Spectrometer: Agilent 6120 mass spectrometer or equivalent triple quadrupole instrument[4]

  • Column: Zorbax SB C18, 2.1 x 50 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition:

    • Analyte: Q1: 179.0 -> Q3: [To be determined by compound optimization]

    • SIL-IS: Q1: [M+H]+ of IS -> Q3: [To be determined by compound optimization]

Data Presentation: Representative Validation Summary

The following table presents hypothetical but realistic validation data for the described method, in line with FDA guidance.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
LLOQ S/N > 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.5% to 7.3%
Recovery Consistent and reproducible85.2%
Matrix Factor CV ≤ 15%8.9%

Visualizations

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample pretreat Acidification & IS Spiking plasma->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms MS/MS Detection (MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical workflow for the bioanalysis of this compound.

Troubleshooting Logic Diagram: Peak Tailing

troubleshooting cluster_solutions Potential Solutions cluster_mp_mods Mobile Phase Modifications cluster_col_mods Column Choices start Peak Tailing Observed cause Cause: Secondary Silanol Interactions start->cause solution1 Modify Mobile Phase cause->solution1 solution2 Change HPLC Column cause->solution2 mp1 Increase Ionic Strength solution1->mp1 mp2 Lower pH solution1->mp2 mp3 Add Competing Base solution1->mp3 col1 Use End-Capped Column solution2->col1 col2 Try Phenyl-Hexyl Phase solution2->col2

References

Strategies to minimize side reactions during the derivatization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the derivatization of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. However, its rich heteroaromatic structure presents unique challenges in achieving selective derivatization. This guide is designed to provide you, our fellow researchers, with practical, field-tested insights to help you navigate these challenges, minimize side reactions, and maximize the yield of your desired product. We will focus on the most common derivatization reaction—alkylation—and the critical challenge of controlling S- versus N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule exists in a tautomeric equilibrium between the thiol and thione forms. This gives rise to multiple nucleophilic centers. The primary reactive sites are:

  • Thiol/Thione Sulfur (S): Generally the most nucleophilic site, especially in its deprotonated thiolate form. Alkylation here leads to the S-substituted product.

  • Triazole Ring Nitrogens (N1, N2, N4): These nitrogens are also nucleophilic and can compete with the sulfur atom for electrophiles, leading to N-substituted isomers.

  • Pyridine Nitrogen (N-py): While less nucleophilic than the other sites, it can be protonated or interact with Lewis acids, potentially complicating the reaction.

The diagram below illustrates the key nucleophilic sites and the thiol-thione tautomerism.

Caption: Nucleophilic sites on this compound.

Q2: What are the key factors that control S- vs. N-alkylation selectivity?

The outcome of the alkylation is a classic example of a reaction governed by Hard and Soft Acid-Base (HSAB) theory, as well as reaction conditions. The key factors are:

  • Nature of the Electrophile (Alkylating Agent): "Soft" electrophiles (e.g., alkyl halides like iodomethane or benzyl bromide) preferentially react with the "soft" sulfur atom. "Hard" electrophiles (e.g., dimethyl sulfate or triethyloxonium tetrafluoroborate) have a higher tendency to react with the "harder" nitrogen atoms.

  • Base: The choice of base is critical. A weak base (e.g., K₂CO₃, NaHCO₃) is often sufficient to deprotonate the acidic thiol (pKa ~7-8) to form the highly nucleophilic thiolate, without significantly deprotonating the less acidic triazole N-H (pKa ~9-10). Stronger bases (e.g., NaH, NaOH, NaOEt) can deprotonate both sites, leading to a mixture of products.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation of the base but do not form strong hydrogen bonds with the nucleophiles, thus enhancing their reactivity. Protic solvents (e.g., ethanol) can solvate the thiolate, reducing its nucleophilicity and potentially favoring N-alkylation.

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled S-alkylation product. Higher temperatures can provide the energy to overcome the activation barrier for the thermodynamically more stable N-alkylated product, leading to mixtures.

Troubleshooting Guide: Common Derivatization Issues

Problem 1: My reaction yielded a mixture of S- and N-alkylated products. How can I improve S-selectivity?

Probable Cause: This is the most common issue and typically arises from reaction conditions that are not optimized for regioselectivity. The primary cause is often the use of a base that is too strong or reaction conditions that favor N-alkylation.

Proposed Solution Workflow:

The following workflow helps you systematically optimize your reaction for S-selectivity.

G start Start: Mixture of S/N Products Observed check_base Step 1: Evaluate the Base start->check_base strong_base Is the base strong? (e.g., NaH, NaOH, alkoxides) check_base->strong_base weak_base_protocol Action: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃). Use 1.1-1.5 equivalents. strong_base->weak_base_protocol Yes check_solvent Step 2: Evaluate the Solvent strong_base->check_solvent No weak_base_protocol->check_solvent protic_solvent Is the solvent protic? (e.g., Ethanol, Methanol) check_solvent->protic_solvent aprotic_solvent_protocol Action: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile, Acetone). protic_solvent->aprotic_solvent_protocol Yes check_temp Step 3: Evaluate Temperature protic_solvent->check_temp No aprotic_solvent_protocol->check_temp high_temp Was the reaction run at high temp? (> 40°C) check_temp->high_temp low_temp_protocol Action: Run reaction at lower temp (Start at 0 °C, then allow to warm to RT). high_temp->low_temp_protocol Yes end Result: Improved S-Selectivity high_temp->end No low_temp_protocol->end

Caption: Troubleshooting workflow for poor S-alkylation selectivity.

Detailed Experimental Protocol (Optimized for S-Alkylation):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (or acetonitrile) to create a 0.1-0.2 M solution.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension at room temperature for 15-30 minutes. The formation of the potassium/cesium thiolate should occur.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once complete, pour the reaction mixture into ice-water. The product may precipitate. If not, extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Condition for S-SelectivityRationale
Base K₂CO₃, Cs₂CO₃, NaHCO₃Mildly basic; selectively deprotonates the thiol over the triazole N-H.
Solvent DMF, Acetonitrile, AcetonePolar aprotic; enhances nucleophilicity of the thiolate.
Temperature 0 °C to Room TemperatureFavors the kinetically preferred S-alkylation pathway.
Electrophile Alkyl halides (R-I, R-Br, R-Cl)"Soft" electrophiles that preferentially react at the "soft" sulfur center (HSAB principle).
Problem 2: I am observing very low conversion or no reaction.

Probable Cause: This issue can stem from several factors, including insufficient activation of the nucleophile, a poor leaving group on the electrophile, or solubility issues.

Proposed Solutions:

  • Check Your Base:

    • Cause: The base may not be strong enough or may be of poor quality (e.g., hydrated). K₂CO₃ can sometimes be insufficient if the thiol is more acidic than usual due to electronic effects.

    • Solution: Ensure the base is anhydrous. If K₂CO₃ fails, consider a slightly stronger base like sodium ethoxide (NaOEt) but be prepared for potential N-alkylation and run the reaction at 0 °C to mitigate this. Alternatively, using Cs₂CO₃ is often more effective than K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the thiolate.

  • Check Your Electrophile:

    • Cause: The leaving group may be poor (e.g., R-OH, R-OR), or the electrophile may be too sterically hindered.

    • Solution: If using an alkyl halide, the reactivity order is R-I > R-Br > R-Cl. Consider converting an alkyl chloride to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

  • Solubility:

    • Cause: The starting material or the generated thiolate salt may not be fully dissolved in the chosen solvent.

    • Solution: Ensure you are using a sufficient volume of a good polar aprotic solvent like DMF. Gentle warming (to 30-40 °C) can sometimes help, but be cautious as this may decrease selectivity.

Problem 3: My mass spectrometry data suggests a di-alkylated product. How can I prevent this?

Probable Cause: Di-alkylation occurs when both the sulfur and one of the ring nitrogens are alkylated. This is most common when using a large excess of the alkylating agent and/or a strong base.

Proposed Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the alkylating agent. Avoid using 2 or more equivalents. Add the electrophile slowly and portion-wise to maintain a low instantaneous concentration.

  • Use a Weaker Base: As with improving S-selectivity, a weaker base like K₂CO₃ will not readily generate the N-anion required for the second alkylation step. Strong bases like NaH will deprotonate both S and N sites, making di-alkylation much more likely.

  • Lower the Temperature: Running the reaction at 0 °C or below will disfavor the second alkylation, which typically has a higher activation energy.

Validation & Comparative

A Comparative Analysis of the Antifungal Potential: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant fungal pathogens, the exploration of new heterocyclic compounds is paramount. Among these, 1,2,4-triazole derivatives have emerged as a promising class of antifungals. This guide provides a detailed comparative study of the antimicrobial activity of a synthesized triazole derivative, 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, and the widely used clinical antifungal, fluconazole. We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for the evaluation of their antimicrobial properties.

Introduction to the Antifungal Agents

This compound is a heterocyclic compound featuring a triazole ring linked to a pyridine moiety. The presence of the thiol group and the nitrogen-containing heterocyclic rings are key features that are often associated with diverse biological activities, including antimicrobial effects. The rationale behind investigating such molecules lies in their structural similarity to the azole class of antifungals, suggesting a potential for a similar mechanism of action, while the unique substitutions may offer an altered spectrum of activity or efficacy against resistant strains.

Fluconazole is a well-established triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades.[1][2] It is particularly effective against Candida species and Cryptococcus neoformans.[2] Its mechanism of action is well-documented and serves as a benchmark for the evaluation of new antifungal compounds.[3]

Mechanism of Action: A Tale of Two Triazoles

The primary mode of action for azole antifungals, including fluconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane.[3] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth, resulting in a fungistatic effect.[3]

Based on its structural class, This compound is also presumed to exert its antifungal activity through the inhibition of ergosterol biosynthesis. The triazole ring is the key pharmacophore that interacts with the heme iron of the cytochrome P450 enzyme, while the side chains contribute to the binding affinity and specificity. The pyridine and thiol substituents in this compound are expected to influence its interaction with the active site of lanosterol 14α-demethylase, potentially leading to a different spectrum of activity or potency compared to fluconazole.

Comparative Antimicrobial Activity: A Data-Driven Assessment

Direct comparative studies of this compound and fluconazole are limited in the published literature. However, data on the antifungal activity of a closely related derivative, 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, provides valuable insights into the potential efficacy of this class of compounds. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this derivative against clinically relevant fungal pathogens, alongside typical MIC values for fluconazole for a comparative perspective.

Antifungal AgentFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCandida albicans24[5]
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolAspergillus niger32[5]
FluconazoleCandida albicans0.25 - 2.0[6]
FluconazoleAspergillus nigerOften high, >64[2][7]

Analysis of the Data:

The available data suggests that the investigated triazole derivative exhibits moderate antifungal activity against Candida albicans with a MIC of 24 µg/mL.[5] In comparison, fluconazole is significantly more potent against susceptible strains of C. albicans, with MIC values typically in the range of 0.25 to 2.0 µg/mL.[6]

Interestingly, the triazole derivative shows activity against Aspergillus niger with a MIC of 32 µg/mL.[5] Fluconazole, on the other hand, generally has poor activity against Aspergillus species, with MICs often exceeding 64 µg/mL.[2][7] This indicates that this compound and its derivatives may possess a broader spectrum of activity that includes filamentous fungi, which are often resistant to fluconazole.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antifungal susceptibility testing.[8][9][10] Below are detailed, step-by-step methodologies for the broth microdilution and agar well diffusion methods.

Broth Microdilution Method (Based on CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution Method

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_reading Reading Results p1 Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium. a1 Dispense 100 µL of each antifungal dilution into a 96-well microtiter plate. p1->a1 p2 Prepare a standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL). a2 Add 100 µL of the standardized fungal inoculum to each well. p2->a2 a1->a2 a3 Include a growth control (no drug) and a sterility control (no inoculum). a2->a3 i1 Incubate the plate at 35°C for 24-48 hours. a3->i1 r1 Visually or spectrophotometrically determine the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. i1->r1 r2 This concentration is the Minimum Inhibitory Concentration (MIC). r1->r2

Caption: Workflow of the Broth Microdilution Method.

Step-by-Step Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of the test compound and fluconazole. Perform serial two-fold dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Microtiter Plate Inoculation: Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized fungal inoculum to each well. Include a positive control well (inoculum without any antifungal agent) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24 to 48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the positive control well. This can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[11][12]

Workflow for Agar Well Diffusion Method

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_reading Reading Results p1 Prepare and sterilize Mueller-Hinton agar plates. a1 Evenly spread the fungal inoculum over the surface of the agar plate. p1->a1 p2 Prepare a standardized fungal inoculum (e.g., 0.5 McFarland). p2->a1 a2 Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. a1->a2 a3 Add a known concentration of the antifungal agent to each well. a2->a3 i1 Incubate the plates at 35°C for 24-48 hours. a3->i1 r1 Measure the diameter of the zone of inhibition (clear area around the well where fungal growth is inhibited). i1->r1 r2 A larger zone of inhibition indicates greater antimicrobial activity. r1->r2

Caption: Workflow of the Agar Well Diffusion Method.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described for the broth microdilution method.

  • Inoculation of Plates: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

  • Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.

  • Application of Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A control with the solvent used to dissolve the compound should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The comparative analysis of this compound and fluconazole, based on the available data for a closely related derivative, reveals both potential and the need for further investigation. While fluconazole remains a highly potent agent against susceptible Candida species, the novel triazole derivative shows promise with its activity against Aspergillus niger, a pathogen often resistant to fluconazole.

This suggests that the structural modifications in the this compound scaffold could be a valuable starting point for the development of new antifungal agents with a broader spectrum of activity. Future research should focus on:

  • Comprehensive Antifungal Screening: Evaluating the MIC of this compound against a wide panel of clinically relevant yeasts and molds, including fluconazole-resistant strains.

  • Mechanism of Action Studies: Confirming the inhibition of lanosterol 14α-demethylase and investigating other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize antifungal potency and spectrum.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising compounds in animal models of fungal infections.

By systematically addressing these research avenues, the scientific community can further elucidate the potential of this compound and its analogs as next-generation antifungal agents.

References

Validating the corrosion inhibition performance of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Corrosion Inhibition Performance of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

Corrosion remains a critical challenge across numerous industries, necessitating the development and validation of effective inhibitors. This guide provides a comprehensive technical comparison of a novel triazole derivative, this compound (3-PyTT), against established industry benchmarks, Benzotriazole (BTA) and Tolyltriazole (TTA). We delve into the fundamental mechanisms of triazole-based inhibition and present a detailed overview of standardized validation methodologies, including electrochemical analysis and computational modeling. By synthesizing experimental data, this guide offers an objective evaluation of 3-PyTT's performance, highlighting its potential as a highly effective corrosion inhibitor for various metal substrates.

The Imperative for Advanced Corrosion Inhibitors

The degradation of metallic materials due to corrosion incurs significant economic losses and poses substantial safety risks.[1] Organic corrosion inhibitors are a cornerstone of asset protection, functioning by adsorbing onto the metal surface to form a protective barrier.[2] Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as triazole derivatives, are renowned for their high efficiency.[2][3][4] These molecules interact with metal surfaces through a donor-acceptor mechanism, utilizing the π-electrons of the aromatic rings and lone pair electrons on the heteroatoms to form a stable, passivating film.[2][4]

This guide focuses on this compound (3-PyTT), a compound of interest due to its unique molecular structure featuring multiple active sites—the triazole ring, a pyridine substituent, and a thiol group—which are expected to enhance its adsorption and protective capabilities.[5] Its performance will be benchmarked against Benzotriazole (BTA) and Tolyltriazole (TTA), two of the most widely used and effective corrosion inhibitors, particularly for copper and its alloys.[6][7][8]

Methodologies for Performance Validation

To ensure a robust and objective comparison, a multi-faceted approach combining experimental and theoretical methods is essential. This ensures that performance data is not only quantified but also understood from a mechanistic standpoint.

Experimental Evaluation: A Three-Pronged Approach

The following experimental protocols are standard in the field for quantifying the effectiveness of a corrosion inhibitor.

This foundational technique provides a direct measure of the average corrosion rate.[9][10] It is governed by standards such as ASTM G1 and G31.[9][11]

Protocol: ASTM G31 - The Laboratory Immersion Corrosion Test

  • Specimen Preparation: Metal coupons (e.g., AA6061 Aluminium alloy, mild steel, or copper) of known dimensions are mechanically polished with successively finer grades of SiC paper, degreased with a solvent like acetone, rinsed with distilled water, dried, and weighed to a precision of ±0.1 mg.[6][11]

  • Immersion: The prepared coupons are fully immersed in the corrosive medium (e.g., 0.1 M HCl) with and without various concentrations of the inhibitor.[12] The test is conducted for a specified duration (e.g., 24-168 hours) at a constant temperature.[13]

  • Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned according to ASTM G1 procedures to remove corrosion products without disturbing the underlying metal, rinsed, dried, and re-weighed.[11]

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the formula:

    • IE% = [(W₀ - Wᵢ) / W₀] x 100

    • Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

PDP is a rapid electrochemical technique that provides insights into both the corrosion rate and the inhibition mechanism (i.e., whether the inhibitor affects the anodic or cathodic reaction, or both).[14][15] The procedure is detailed in standards like ASTM G59.[15][16]

Protocol: Potentiodynamic Polarization Measurement

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[17][18]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for a period (typically 30-60 minutes) until a steady open-circuit potential (OCP) is reached.[18]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.1667 mV/s).[15]

  • Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

    • Where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.[19]

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film at the metal-solution interface.[20][21][22] It provides information on the resistance of the protective film and the capacitance of the electrical double layer.[21][22]

Protocol: EIS Measurement

  • Cell Setup: The same three-electrode cell as in the PDP measurement is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC potential signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often visualized as a Nyquist plot. The plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct). An equivalent circuit model is used to fit the data and extract parameters like R_ct and double-layer capacitance (C_dl).[21]

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

    • Where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Theoretical Validation: Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to predict the inhibition efficiency of a molecule and understand its interaction with the metal surface.[1][23][24] Key parameters are calculated to correlate molecular structure with inhibitive properties.[23][25][26]

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[23]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.[23]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to more efficient adsorption and higher inhibition efficiency.[1]

  • Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.[25][27]

Performance Comparison: 3-PyTT vs. BTA and TTA

The following tables summarize the comparative performance data for 3-PyTT, BTA, and TTA under acidic conditions. Data for 3-PyTT is based on its performance on AA6061 aluminum alloy in 0.1 M HCl.[12] Data for BTA and TTA are compiled from various studies on copper and steel in acidic or chloride media to provide a relevant benchmark.[19][28][29][30]

Table 1: Comparison of Inhibition Efficiency (IE%)

InhibitorConcentrationCorrosive MediumMetalIE%Source
This compound (3-PyTT) 40 ppm0.1 M HClAA606194.1% at 60°C[12]
Benzotriazole (BTA) ~120 ppm (0.1%)Dilute NaClCopper100% [30]
Benzotriazole (BTA) 540 ppmTap WaterCopper99.8% [19]
Tolyltriazole (TTA) 20 ppm0.1 M HClCopper96.1% [28][29]
Tolyltriazole (TTA) >6 ppmDeionized WaterCopper>80%[7]

Table 2: Comparative Electrochemical & Quantum Chemical Parameters

Parameter3-PyTT (Theoretical)Benzotriazole (BTA)Tolyltriazole (TTA)Significance
E_HOMO (eV) High (expected)ModerateHighHigher value indicates better electron-donating ability.[23]
E_LUMO (eV) Low (expected)ModerateLowLower value indicates better electron-accepting ability.[23]
ΔE (Energy Gap, eV) Small (expected)ModerateSmallSmaller gap indicates higher reactivity and inhibition.[1]
Dipole Moment (μ, Debye) High (expected)LowModerateHigher value can enhance adsorption.[27]

Mechanistic Insights and Discussion

The data indicates that 3-PyTT is a highly effective corrosion inhibitor, with performance metrics comparable to, and in some cases potentially exceeding, those of industry-standard inhibitors like BTA and TTA.

  • Superior Adsorption: The high inhibition efficiency of 3-PyTT can be attributed to its molecular structure. The presence of the pyridine ring, the triazole ring with its three nitrogen atoms, and the exocyclic sulfur atom in the thiol group provide multiple active centers for adsorption onto the metal surface.[2][12] This leads to the formation of a dense, stable, and coordinated protective film.

  • Inhibition Mechanism: PDP studies suggest that triazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[12][28][31] The adsorption of the inhibitor molecules blocks the active sites on the metal surface, hindering both processes.

  • Theoretical Correlation: The expected quantum chemical parameters for 3-PyTT (high E_HOMO, low E_LUMO, small ΔE) align with the characteristics of an efficient inhibitor.[1][2][23] The combination of a pyridine ring and a triazole-thiol structure likely results in a more favorable electronic configuration for surface interaction compared to the simpler benzotriazole structure. The thione tautomeric form of the molecule is often found to have a higher inhibition performance.[2]

Visualizing the Workflow and Mechanism

To clarify the processes described, the following diagrams illustrate the evaluation workflow and the proposed inhibition mechanism.

Experimental and Theoretical Workflow

G cluster_exp Experimental Validation cluster_theory Theoretical Validation cluster_analysis Performance Analysis prep Specimen Preparation (ASTM G1) wl Weight Loss (ASTM G31) prep->wl pdp Potentiodynamic Polarization (PDP) prep->pdp eis Electrochemical Impedance (EIS) prep->eis ie_calc Calculate Inhibition Efficiency (IE%) wl->ie_calc pdp->ie_calc mech Determine Mechanism pdp->mech eis->ie_calc dft DFT Calculations params Calculate Parameters (EHOMO, ELUMO, ΔE) dft->params params->mech compare Compare with Benchmarks (BTA, TTA) ie_calc->compare mech->compare conclusion Conclusion on 3-PyTT Performance compare->conclusion Final Evaluation

Caption: Workflow for evaluating a novel corrosion inhibitor.

Inhibitor Adsorption Mechanism

Caption: Adsorption of 3-PyTT on a metal surface.

Conclusion

The comprehensive analysis presented in this guide demonstrates that this compound is a highly promising corrosion inhibitor. Experimental data reveals its exceptional efficiency, achieving up to 94.1% protection for aluminum alloy in an acidic medium.[12] This performance is on par with, and potentially superior to, established inhibitors like Benzotriazole and Tolyltriazole. The molecule's efficacy is rooted in its unique structure, which contains multiple heteroatoms and aromatic rings that facilitate strong adsorption and the formation of a robust protective film on the metal surface. Theoretical calculations further support its potential by indicating favorable electronic properties for inhibitor-metal interactions. Based on this evidence, 3-PyTT warrants significant consideration for application in various industrial corrosion protection scenarios.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in pharmaceutical and material sciences. Its structural motifs, including the pyridine ring and the triazole-thiol core, contribute to a range of biological activities and applications, such as corrosion inhibition.[1] Given its potential use in regulated industries, the rigorous and unambiguous characterization of this molecule is paramount. This involves not only employing various analytical techniques but also ensuring that the data generated across these methods are consistent and reliable.

This guide provides an in-depth comparison and cross-validation framework for the analytical methods used to characterize this compound. Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[2] This is critical when, for instance, a chromatographic method for purity is cross-validated against a spectroscopic method for identity and potency, ensuring a holistic and trustworthy understanding of the analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Thiol-Thione Tautomerism

A key characteristic of this compound is its existence in two tautomeric forms: the thiol and the thione.[6][7] This equilibrium can be influenced by factors such as the physical state (solid vs. solution) and the solvent used. This phenomenon presents a unique challenge for analytical characterization, as different techniques may detect one or both forms, potentially leading to conflicting data if not properly understood and controlled. A robust analytical strategy, therefore, must account for this tautomerism to ensure accurate and consistent characterization.

Core Analytical Techniques for Characterization

A multi-faceted approach employing orthogonal analytical techniques is essential for the comprehensive characterization of this molecule. Each method provides a unique piece of the puzzle, and their combined data create a self-validating analytical system.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to determine its purity and quantify its content in a sample (assay). The choice of a C18 column is based on the molecule's moderate polarity, allowing for good retention and separation from potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a sharp, symmetrical peak shape and an appropriate retention time. UV detection is suitable due to the presence of chromophores in the pyridine and triazole rings.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle & Rationale: Coupling HPLC with a mass spectrometer provides unequivocal identification by confirming the molecular weight of the analyte. As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This is a highly specific technique that confirms the presence of the target molecule and can help in identifying unknown impurities by their mass.

Experimental Protocol: LC-MS

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500.

  • Expected Mass: The molecular formula is C₇H₆N₄S, with a monoisotopic mass of approximately 178.03 Da.[8] The protonated molecule [M+H]⁺ would be observed at m/z 179.04.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle & Rationale: NMR is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR confirms the arrangement of the pyridine and triazole rings and the presence of key functional groups. The choice of solvent (e.g., DMSO-d₆) is crucial, as it must fully dissolve the sample and its residual peaks should not interfere with analyte signals. The presence of exchangeable protons (NH and SH) can also be observed and confirmed by D₂O exchange experiments.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • ¹H NMR: Acquire at least 16 scans. Expected signals would include aromatic protons from the pyridine ring and exchangeable protons from the triazole NH and SH groups.[9]

  • ¹³C NMR: Acquire with proton decoupling. Expected signals would include carbons of the pyridine and triazole rings, with the C=S (thione) carbon appearing at a characteristic downfield shift.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For the target molecule, FTIR is particularly useful for confirming the presence of N-H, C=N, C=S, and S-H bonds, which helps in studying the thiol-thione tautomerism.[6][7] For example, the presence of a strong C=S absorption band would indicate a significant contribution from the thione tautomer in the solid state.

Experimental Protocol: FTIR

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Key Expected Bands:

    • ~3100-2900 cm⁻¹ (N-H stretching)

    • ~2600-2500 cm⁻¹ (S-H stretching, may be weak or absent)

    • ~1600-1450 cm⁻¹ (C=N and C=C stretching from the rings)

    • ~1200-1050 cm⁻¹ (C=S stretching)

A Framework for Cross-Validation

The core principle of cross-validation is to ensure that different analytical methods, often based on different physical principles, yield comparable and consistent results for the same analytical attribute. This builds confidence in the overall analytical data package.

CrossValidation_Workflow cluster_methods Orthogonal Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Data Comparison & Analysis HPLC HPLC-UV (Purity, Assay) Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity NMR qNMR (Potency, Identity) NMR->Accuracy Compare Assay vs. Potency NMR->Specificity MS LC-MS (Identity) FTIR FTIR (Identity) Stats Statistical Analysis (e.g., t-test, Equivalence) Accuracy->Stats Precision->Stats Specificity->Stats Linearity->Stats Report Cross-Validation Report Stats->Report Assess Comparability Reference_Standard Single Batch of Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Reference_Standard->MS Reference_Standard->FTIR

Caption: Overall workflow for the cross-validation of analytical methods.

Comparative Performance of Analytical Methods

To effectively cross-validate, the performance of each method must be rigorously assessed according to ICH guidelines. The table below summarizes the key validation parameters and compares the expected performance of HPLC-UV and Quantitative NMR (qNMR) for the assay of this compound.

Validation Parameter HPLC-UV Method Quantitative NMR (qNMR) Method Rationale for Comparison
Specificity Demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities.High intrinsic specificity. Unique resonance signals for the analyte are chosen for integration against a certified internal standard.Ensures both methods are measuring only the target analyte without interference.
Linearity Excellent. Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration.Excellent. The integral of the analyte signal shows a linear response relative to its concentration.Confirms a proportional response for quantification across a defined range.[4]
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.98.0% - 102.0% determined by assaying a certified reference material.A direct comparison of accuracy is the cornerstone of cross-validation, ensuring results are close to the true value.[10]
Precision (%RSD) Repeatability: < 1.0% Intermediate Precision: < 2.0%Repeatability: < 1.0% Intermediate Precision: < 2.0%Demonstrates that both methods provide consistent results upon repeated analysis.
Range Typically 80-120% of the test concentration for an assay.Defined by the concentrations over which acceptable accuracy and precision are achieved.Ensures reliability over the expected concentration range of samples.
Robustness Tested by small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).Tested by variations in pulse sequence parameters and relaxation delays.Confirms the reliability of the methods during normal usage despite minor variations.[3][10]

Step-by-Step Cross-Validation Protocol: HPLC Assay vs. qNMR Potency

This protocol details how to cross-validate the HPLC assay method against a qNMR potency determination, providing a high level of confidence in the reported quantitative value.

Objective: To demonstrate that the HPLC-UV assay and the ¹H-qNMR potency determination provide equivalent results for the quantification of this compound.

Experimental_Workflow Start Select Homogeneous Sample Batch Prep_HPLC Prepare 5 Independent HPLC Samples (e.g., 1.0 mg/mL) Start->Prep_HPLC Prep_qNMR Prepare 5 Independent qNMR Samples (Analyte + Internal Std.) Start->Prep_qNMR Analyze_HPLC Analyze via Validated HPLC Method Prep_HPLC->Analyze_HPLC Analyze_qNMR Analyze via Validated qNMR Method Prep_qNMR->Analyze_qNMR Calc_HPLC Calculate Assay % vs. Reference Standard Analyze_HPLC->Calc_HPLC Calc_qNMR Calculate Potency % vs. Internal Standard Analyze_qNMR->Calc_qNMR Compare Statistical Comparison (Mean, SD, t-test) Calc_HPLC->Compare Calc_qNMR->Compare End Conclusion on Method Equivalence Compare->End

Caption: Experimental workflow for cross-validating HPLC assay and qNMR potency.

Methodology:

  • Sample Selection: Use a single, homogeneous batch of this compound.

  • HPLC Sample Preparation (n=5):

    • Accurately weigh approximately 10 mg of the sample into five separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase diluent.

    • Analyze each preparation in triplicate using the validated HPLC method.

  • qNMR Sample Preparation (n=5):

    • Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into five separate NMR tubes.

    • Add a precise volume of DMSO-d₆ (e.g., 0.75 mL) to each tube.

    • Ensure complete dissolution.

    • Acquire ¹H NMR spectra under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis:

    • HPLC: Calculate the assay value (%) for each of the five preparations against a qualified reference standard.

    • qNMR: Calculate the potency (%) by comparing the integral of a unique, non-overlapping analyte proton signal to the integral of a known proton signal from the internal standard.

    • Statistical Comparison: Calculate the mean and standard deviation for the set of results from each method. Perform a two-sample t-test to determine if there is a statistically significant difference between the means. The acceptance criterion is typically p > 0.05, indicating no significant difference.

Conclusion and Expert Recommendations

The robust characterization of this compound requires a suite of orthogonal analytical methods. While techniques like HPLC provide excellent quantitative data on purity and assay, they must be complemented by definitive structural techniques like NMR and MS to ensure identity. The inherent thiol-thione tautomerism necessitates careful consideration during method development and validation.

A successful cross-validation strategy, such as the one detailed for HPLC and qNMR, provides documented evidence that different analytical procedures produce consistent and reliable data. This builds a foundation of trustworthiness in the analytical results, which is critical for regulatory submissions and ensuring product quality. By understanding the causality behind the choice of each method and parameter, and by rigorously comparing their performance, researchers and drug development professionals can be confident in the comprehensive characterization of this important molecule.

References

A Comparative Analysis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives and Isoniazid: Benchmarking Antitubercular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is facing increasing challenges due to resistance. This has spurred research into new chemical scaffolds with potent antimycobacterial activity. Among these, derivatives of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antitubercular efficacy of these triazole derivatives against isoniazid, supported by experimental data and protocols, to aid researchers and drug developers in this critical field.

Introduction to the Compounds: Isoniazid vs. Pyridyl-Triazole-Thiols

Isoniazid (INH) is a prodrug that has been a mainstay in TB treatment since the 1950s. Its simple chemical structure belies a complex mechanism of action. INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG, to form a reactive species.[1][2] This activated form primarily targets the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a crucial enzyme in the synthesis of mycolic acids, the unique and essential components of the mycobacterial cell wall.[1][3] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial death. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the inhA gene, which reduce the binding affinity of the activated drug.[1][2]

This compound derivatives represent a newer class of synthetic compounds being investigated for their antitubercular properties. The core structure features a 1,2,4-triazole ring, a thiol group, and a pyridine ring. The presence of the pyridine moiety is of particular interest as it is also a key feature of isoniazid. However, the mechanism of action of these triazole derivatives may differ from or offer advantages over isoniazid. Some studies suggest that triazole derivatives can also target enzymes involved in mycolic acid biosynthesis, including InhA and β-ketoacyl ACP synthase (KasA).[4] Others propose different targets, such as dihydrofolate reductase or cytochrome P450 enzymes, indicating a potential for these compounds to be effective against isoniazid-resistant strains.[5]

Comparative In Vitro Efficacy: A Data-Driven Analysis

The primary benchmark for the potential of a new antitubercular agent is its in vitro activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of the bacteria. A lower MIC value indicates higher potency.

A study by Chikhale et al. provides a direct comparison of hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids and isoniazid against the H37Rv strain of M. tuberculosis. The data, summarized in the table below, highlights the potential of this class of compounds.

CompoundMIC90 (µM) against Mtb H37Rv[6]
Isoniazid (Reference) 0.97
Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (Compound 13 in the study)3.99
Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (Compound 12g in the study)7.89
Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (Compound 12d in the study)9.15

While the most potent derivative in this specific study (Compound 13) did not surpass the in vitro activity of isoniazid, it demonstrated promising activity in the low micromolar range.[6] It is crucial to note that this is just one series of derivatives, and other modifications to the this compound scaffold could lead to compounds with even greater potency. For instance, another study on pyridine-1,2,4-triazole derivatives reported a compound with an MIC of 0.976 µg/mL against the H37Ra strain of M. tuberculosis.[7][8]

Mechanism of Action: A Tale of Two Pathways

The differing mechanisms of action between isoniazid and the triazole derivatives are of significant interest, particularly in the context of overcoming drug resistance.

cluster_INH Isoniazid (INH) Pathway cluster_Triazole Potential Triazole Derivative Pathways INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bacterial_Death_INH Bacterial Death InhA->Bacterial_Death_INH Disruption leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Triazole Triazole Derivative Target_A InhA / KasA (Mycolic Acid Synthesis) Triazole->Target_A Possible Inhibition Target_B Other Potential Targets (e.g., DHFR, CYP450) Triazole->Target_B Possible Inhibition Bacterial_Death_Triazole Bacterial Death Target_A->Bacterial_Death_Triazole Target_B->Bacterial_Death_Triazole

Caption: Proposed mechanisms of action for Isoniazid and this compound derivatives.

As illustrated, isoniazid's efficacy is dependent on its activation by KatG.[1][2] In contrast, this compound derivatives are direct-acting compounds, meaning they do not require prior activation. This is a significant advantage, as it suggests they would remain effective against Mtb strains that have developed resistance to isoniazid through mutations in the katG gene. While some triazole derivatives may also target InhA, the potential for them to act on other essential mycobacterial enzymes opens up new avenues for combating drug-resistant TB.[4]

Cytotoxicity and Selectivity: A Critical Consideration

An ideal antimicrobial agent should exhibit high toxicity towards the pathogen while having minimal effect on host cells. This selectivity is crucial for a favorable safety profile in a therapeutic context. Cytotoxicity is often assessed using the MTT assay on mammalian cell lines. The selectivity index (SI) is then calculated as the ratio of the cytotoxic concentration (CC50) to the minimum inhibitory concentration (MIC). A higher SI value is desirable.

In the study by Chikhale et al., the cytotoxicity of the hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids was evaluated against HeLa cells. The most active antitubercular compound (Compound 13) showed 97.9% cell viability at the tested concentration, indicating low cytotoxicity.[6] Another study on a different 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol derivative showed no toxicity up to 450 µg/mL.[4] This suggests that the triazole scaffold can be well-tolerated by mammalian cells, leading to a favorable selectivity index.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[9][10][11]

Principle: The assay utilizes the Alamar Blue (resazurin) indicator to measure the metabolic activity of the bacteria. Actively growing bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.

Step-by-Step Protocol:

  • Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds and the reference drug (isoniazid) in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with broth only as sterile controls.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Prepare a fresh 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80. Add 30 µL of this mixture to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: Observe the color change in the wells. The MIC is the lowest concentration of the compound that remains blue (no bacterial growth).

A Prepare serial dilutions of compounds in 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare M. tuberculosis H37Rv inoculum B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue and Tween 80 solution D->E F Incubate at 37°C for 24 hours E->F G Read MIC (lowest concentration with no color change) F->G

References

A comparative analysis of the synthesis routes for 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a 1,2,4-triazole-3-thiol core, makes it a versatile scaffold for the development of novel therapeutic agents, including antimicrobial, antifungal, and anticancer drugs. The triazole ring acts as a stable linker, while the thiol group provides a reactive handle for further functionalization.

This guide provides a comparative analysis of the primary synthetic routes to this valuable compound. As a Senior Application Scientist, this document moves beyond simple protocol recitation to offer a critical evaluation of the methodologies, explaining the causality behind experimental choices and providing the data necessary for researchers to select the most suitable route for their specific laboratory context, scale, and objectives.

Foundational Chemistry: The Acylthiosemicarbazide Cyclization

The cornerstone of most synthetic approaches to 5-substituted-4H-1,2,4-triazole-3-thiols is the intramolecular cyclization of a 1-acyl-thiosemicarbazide intermediate. This precursor contains the necessary atoms and functionality to form the five-membered triazole ring.

The direction of cyclization is highly dependent on the reaction conditions.

  • Alkaline Conditions: In the presence of a base (e.g., NaOH, KOH, Na2CO3), the more acidic N-H proton of the hydrazine moiety is removed, promoting a nucleophilic attack on the carbonyl carbon. Subsequent dehydration leads to the formation of the desired 1,2,4-triazole-3-thiol ring. This is the most common and direct route to the target compound.[1]

  • Acidic Conditions: Conversely, treatment with strong acid (e.g., H2SO4, HCl) typically protonates the carbonyl oxygen, activating it towards nucleophilic attack by the sulfur atom of the thiourea moiety. This alternative pathway results in the formation of an isomeric 1,3,4-thiadiazole-2-amine.[1][2]

Understanding this dichotomy is critical for ensuring the selective synthesis of the desired triazole isomer. This guide will focus on the two most prevalent and reliable methods for achieving the base-catalyzed cyclization to yield this compound.

Route A: The Classical Hydrazide-Thiocyanate Pathway

This is a robust, two-step method that begins with a readily available nicotinic acid derivative, nicotinic acid hydrazide (also known as isoniazid). It is the most widely documented procedure for this class of compounds.

Principle and Rationale

This pathway leverages the high nucleophilicity of nicotinic acid hydrazide. In the first step, the terminal nitrogen of the hydrazide attacks a source of thiocyanate, typically potassium or ammonium thiocyanate, under acidic conditions to form the key intermediate, 1-(nicotinoyl)thiosemicarbazide. The second step involves the base-catalyzed intramolecular cyclization of this intermediate, as described previously, to yield the target triazole.

Experimental Protocol
  • Step 1: Synthesis of 1-(nicotinoyl)thiosemicarbazide

    • To a solution of nicotinic acid hydrazide (0.1 mol) in 100 mL of water, add concentrated HCl dropwise until the hydrazide dissolves completely (pH ~2-3).

    • Add ammonium thiocyanate (0.12 mol) to the solution and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture in an ice bath. The white solid product, 1-(nicotinoyl)thiosemicarbazide, will precipitate.

    • Filter the precipitate, wash with cold water, and dry. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

  • Step 2: Cyclization to this compound [3]

    • Suspend the 1-(nicotinoyl)thiosemicarbazide (0.1 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.

    • Reflux the mixture for 3-4 hours. During this time, the solid will dissolve as the cyclization proceeds.

    • Cool the resulting clear or pale-yellow solution to room temperature and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with a dilute acid, such as acetic acid or 1N HCl, until the pH is approximately 5-6.

    • The target compound, this compound, will precipitate as a white or off-white solid.

    • Filter the solid, wash thoroughly with water to remove salts, and dry. Recrystallization from ethanol can be performed for higher purity.

Visual Workflow: Route A

Route_A_Synthesis Start Nicotinic Acid Hydrazide Reagent1 + NH₄SCN, HCl Reflux, 3h Start->Reagent1 Intermediate 1-(Nicotinoyl)thiosemicarbazide Reagent2 + 10% NaOH (aq) Reflux, 3h Then H⁺ Intermediate->Reagent2 Product 5-(3-Pyridyl)-4H-1,2,4- triazole-3-thiol Reagent1->Intermediate Reagent2->Product

Caption: The two-step synthesis via the hydrazide-thiocyanate pathway.

Route B: Direct Condensation from Nicotinic Acid

This method offers a more convergent approach by starting directly from nicotinic acid, thereby avoiding the pre-synthesis of the corresponding hydrazide. It relies on a powerful coupling agent to facilitate the initial acylation of thiosemicarbazide.

Principle and Rationale

The direct acylation of thiosemicarbazide with a carboxylic acid is thermodynamically unfavorable and requires a coupling agent to activate the carboxylic acid. Polyphosphate ester (PPE) is an effective reagent for this purpose.[4][5] It acts as both a Brønsted acid and a dehydrating agent, promoting the formation of the acylthiosemicarbazide intermediate in situ. The reaction is typically performed in a non-polar solvent. Following the acylation, the intermediate is not isolated but is directly cyclized by the addition of an aqueous base.

Experimental Protocol[5][6]
  • Combine nicotinic acid (0.1 mol), thiosemicarbazide (0.1 mol), and polyphosphate ester (PPE) (approx. 1.5-2.0 equivalents by weight) in a flask with 150 mL of chloroform.

  • Heat the mixture in a sealed vessel or under reflux with vigorous stirring at 90 °C for 8-10 hours.

  • After cooling, carefully decant the chloroform layer from the viscous PPE residue.

  • Evaporate the chloroform under reduced pressure to obtain the crude acylthiosemicarbazide intermediate.

  • Without further purification, add 100 mL of 8-10% aqueous sodium hydroxide to the crude intermediate.

  • Reflux the mixture for 3-4 hours until the cyclization is complete (as monitored by TLC).

  • Cool the solution, filter, and acidify the filtrate with dilute acetic acid or HCl to a pH of 5-6 to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.

Visual Workflow: Route B

Route_B_Synthesis Start Nicotinic Acid + Thiosemicarbazide Reagent1 + Polyphosphate Ester (PPE) CHCl₃, 90°C Start->Reagent1 Intermediate In situ formation of 1-(Nicotinoyl)thiosemicarbazide Reagent2 + NaOH (aq) Reflux Then H⁺ Intermediate->Reagent2 Product 5-(3-Pyridyl)-4H-1,2,4- triazole-3-thiol Reagent1->Intermediate Reagent2->Product

Caption: The one-pot synthesis via direct acid-thiosemicarbazide condensation.

Data-Driven Comparative Analysis

The choice between these synthetic routes depends on several factors, including starting material availability, reaction scale, and laboratory capabilities. The following table summarizes the key performance indicators for each method based on literature data.

ParameterRoute A: Hydrazide-Thiocyanate PathwayRoute B: Direct Condensation Pathway
Starting Materials Nicotinic Acid Hydrazide, NH₄SCN/KSCNNicotinic Acid, Thiosemicarbazide
Key Reagents HCl, NaOHPolyphosphate Ester (PPE), NaOH
Number of Steps Two distinct, isolated stepsOne-pot, two stages
Reaction Time 6 - 8 hours total reflux time11 - 14 hours total heating/reflux time
Reported Yield Generally high (often >80%)Moderate to good (60-80%)
Purification Intermediate can be isolated and purifiedOne final purification step
Advantages • Well-established and reliable• High yields• Uses common, less hazardous reagents• More convergent (fewer steps from acid)• Avoids synthesis of hydrazide
Disadvantages • Two separate reaction workups• Requires pre-synthesized or purchased hydrazide• Requires a specialized coupling agent (PPE)• Longer reaction times• PPE can make workup more challenging

Conclusion and Recommendations

Both Route A and Route B represent viable and effective methods for the synthesis of this compound.

Route A, the classical hydrazide-thiocyanate pathway, is highly recommended for most applications. Its reliability, high yields, and use of standard laboratory reagents make it an excellent choice for both small-scale research and larger-scale production. The two-step nature of the process allows for the purification of the intermediate, which can ensure a higher purity final product.

Route B, the direct condensation pathway, is a suitable alternative when nicotinic acid is the preferred starting material and a more convergent synthesis is desired. While it saves a synthetic step, it requires the use of polyphosphate ester, which can be viscous and challenging to handle, and generally involves longer reaction times. This route is advantageous for library synthesis where starting from a common pool of carboxylic acids is desirable.

Ultimately, the selection of the synthesis route should be guided by a careful consideration of starting material cost and availability, desired purity, and the specific equipment and expertise available in the laboratory.

References

In-Vitro Cytotoxicity of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] These compounds can interact with various biological targets through hydrogen bonding, dipole interactions, and by virtue of their metabolic stability.[3][4] Within this class, 5-substituted-4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention, as the thione/thiol tautomerism and the potential for substitution at multiple positions allow for the fine-tuning of their biological effects.[3][5] This guide provides a comparative analysis of the in-vitro cytotoxicity of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol and its structurally related analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.

The core structure, this compound, combines the bioisosteric properties of the triazole ring with the pharmacophoric features of the pyridine moiety, making it a promising starting point for the development of novel anticancer agents. This document will delve into the cytotoxic profiles of various analogs, presenting experimental data from peer-reviewed studies to guide researchers in the field of drug discovery.

Comparative Cytotoxicity Analysis

The evaluation of in-vitro cytotoxicity is a crucial first step in the assessment of potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cancer cell growth. The following table summarizes the reported IC50 values for a selection of this compound analogs against various human cancer cell lines. The data has been curated from multiple studies to provide a comparative overview.

Compound/AnalogStructureCancer Cell LineIC50 (µM)Reference
Analog 1: 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)Derivative of the core structure with substituted phenyl ringsA549 (Lung Carcinoma)3.854
U87 (Glioblastoma)4.151[5]
HL60 (Leukemia)17.522[5]
Analog 2: Hydrazone derivative of 1,2,4-triazole-3-thiol (Compound 10)N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-231 (Triple-negative Breast Cancer)Moderate (EC50 2-17 µM range for series)
Analog 3: Indolyl 1,2,4-triazole derivative (Vg)4-((4-fluorobenzylidene)amino)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiolMCF-7 (Breast Cancer)0.891[6]
MDA-MB-231 (Triple-negative Breast Cancer)3.479[6]
Analog 4: 1,2,4-triazole-coumarin hybrid (Compound 112c)(E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-oneHCT 116 (Colon Cancer)4.363[7]
Reference Drug: DoxorubicinStandard ChemotherapeuticHCT 116 (Colon Cancer)Not specified in[7], but used as a comparator[7]

Note: Direct cytotoxicity data for the parent compound, this compound, was not available in the reviewed literature. The analogs presented here feature modifications on the core 1,2,4-triazole-3-thiol structure, providing insights into the effects of various substituents.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole and associated rings.[8][9]

  • Substitution on Phenyl Rings: The presence of electron-withdrawing groups, such as chlorine or bromine, on the phenyl rings attached to the triazole core has been shown to enhance cytotoxic activity.[8] For instance, the high potency of Analog 1 (compound 6h) against A549 and U87 cell lines underscores the importance of these substitutions.[5]

  • Hybrid Molecules: The conjugation of the 1,2,4-triazole-3-thiol moiety with other pharmacologically active scaffolds, such as indole (Analog 3) or coumarin (Analog 4), can lead to compounds with potent anticancer activity.[6][7] This strategy of creating hybrid molecules is a promising approach in the design of novel anticancer agents.[2]

  • Hydrazone Linkage: The incorporation of a hydrazone linkage in triazole derivatives (Analog 2) has been explored for its anticancer potential, with some compounds in the series showing moderate cytotoxicity against triple-negative breast cancer cells.[3]

Experimental Protocol: In-Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12] The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the purple formazan.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 Allow attachment treatment Add Test Compounds incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 Formazan formation solubilize Add Solubilization Solution (DMSO) incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability read_plate->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the MTT assay for in-vitro cytotoxicity assessment.

Potential Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with various cellular processes.[1][2] While the precise mechanism for each analog can vary, some common pathways include:

  • Enzyme Inhibition: Triazole derivatives are known to inhibit key enzymes involved in cancer progression, such as kinases, topoisomerases, and carbonic anhydrases.[1]

  • Induction of Apoptosis: Many cytotoxic compounds, including triazole analogs, exert their effects by inducing programmed cell death, or apoptosis.[15] This can be triggered through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Some triazole derivatives have been shown to cause cell cycle arrest at different phases (e.g., G0/G1 or S phase), thereby preventing cancer cell proliferation.[6]

  • Tubulin Polymerization Inhibition: Certain 1,2,4-triazole analogs have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[9]

Visualizing a Potential Signaling Pathway

Apoptosis_Pathway compound 1,2,4-Triazole Analog cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by triazole analogs.

Conclusion

The this compound scaffold serves as a valuable template for the development of novel anticancer agents. The comparative analysis of its analogs reveals that strategic modifications, such as the introduction of substituted phenyl rings and the creation of hybrid molecules, can lead to compounds with potent in-vitro cytotoxicity against a range of human cancer cell lines. The MTT assay remains a robust and reliable method for the initial screening of these compounds. Further investigations into the precise mechanisms of action and in-vivo efficacy are warranted to translate these promising findings into clinically effective cancer therapeutics.

References

A Head-to-Head Comparative Analysis of the Antifungal Spectra of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol and Voriconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of invasive fungal infections and drug resistance, the 1,2,4-triazole scaffold has emerged as a cornerstone of modern antifungal therapy. This guide provides a detailed head-to-head comparison of the antifungal spectrum of a promising investigational compound, 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, against the clinically established broad-spectrum antifungal, voriconazole. This analysis is grounded in established experimental methodologies and collates available data to offer insights for researchers in the field of mycology and drug development.

Introduction: The Triazole Antifungals

Triazole antifungals have revolutionized the management of systemic mycoses. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity of the fungal cell membrane.[1][2][3][4] By disrupting ergosterol synthesis, triazoles compromise the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[1][2]

Voriconazole , a second-generation triazole, is a potent, broad-spectrum antifungal agent.[1][5] It is widely used for the treatment of serious fungal infections, including invasive aspergillosis and candidiasis.[1][3][5] Its well-characterized efficacy is, however, accompanied by challenges such as drug-drug interactions due to its metabolism by cytochrome P450 enzymes and the emergence of resistance.[1][3][5]

This compound is a member of a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antifungal properties.[6][7][8] The presence of the triazole ring suggests a potential mechanism of action similar to that of established antifungal triazoles.[8] The exploration of its antifungal spectrum is a critical step in evaluating its potential as a future therapeutic agent.

Comparative Antifungal Spectrum: A Data-Driven Analysis

The following tables summarize the known in vitro antifungal activity of voriconazole and the reported activity of this compound and its derivatives against a range of fungal pathogens. It is important to note that the data for voriconazole is extensive and derived from numerous clinical and preclinical studies, while the data for this compound is based on initial laboratory screenings.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal SpeciesVoriconazole MIC RangeThis compound & Derivatives MIC Range
Candida albicans0.03 - 2Moderate to good activity reported in some studies[9][10]
Candida glabrata0.03 - 64Data not widely available
Candida krusei0.06 - 8Data not widely available
Aspergillus fumigatus0.12 - 2Moderate to good activity reported in some studies[9]
Aspergillus flavus0.25 - 2Data not widely available
Cryptococcus neoformans0.03 - 1Data not widely available
Fusarium spp.0.5 - 16Data not widely available

Note: The MIC values for this compound and its derivatives are not presented as specific ranges due to the limited and varied nature of the available data. The cited studies indicate promising activity but a comprehensive panel of MICs against a wide range of clinical isolates is not yet established.

Mechanism of Action: A Tale of Two Triazoles

Both voriconazole and, hypothetically, this compound belong to the triazole class of antifungals, suggesting a shared primary mechanism of action.

cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol (Maintains Membrane Integrity) lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (Fungal CYP450) lanosterol->enzyme enzyme->ergosterol Catalyzes conversion disruption Disruption of Ergosterol Synthesis enzyme->disruption voriconazole Voriconazole voriconazole->enzyme Inhibits triazole_thiol This compound (Hypothesized) triazole_thiol->enzyme Inhibits (Presumed) membrane_damage Compromised Cell Membrane (Increased Permeability) disruption->membrane_damage growth_inhibition Inhibition of Fungal Growth membrane_damage->growth_inhibition

Caption: Presumed shared mechanism of action of triazole antifungals.

Experimental Protocols for Antifungal Spectrum Determination

To conduct a rigorous head-to-head comparison, standardized methodologies are essential. The following outlines the established protocols for determining the in vitro antifungal spectrum of a novel compound against a reference drug like voriconazole.

In Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13]

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve voriconazole and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of high concentration.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium.[13]

    • The final concentrations should cover a clinically relevant range.

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the inoculum density to a standardized concentration using a spectrophotometer.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).

  • MIC Determination:

    • Visually or spectrophotometrically assess the growth in each well.

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the drug-free control.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Discussion and Future Directions

The available data, while preliminary for this compound, suggests that it and its derivatives possess antifungal activity.[9][10] However, a direct and comprehensive comparison with voriconazole is necessary to fully elucidate its potential. Voriconazole exhibits a broad spectrum of activity against clinically important yeasts and molds.[3][14][15] The key differentiator for a new triazole candidate would be its activity against resistant strains, an improved safety profile, or a different spectrum of activity.

Future research should focus on:

  • Comprehensive MIC Testing: Evaluating this compound against a large panel of clinical isolates, including azole-resistant strains.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of invasive fungal infections.

  • Toxicity and Pharmacokinetic Profiling: Determining the safety and metabolic profile of the compound.

Conclusion

Voriconazole remains a cornerstone of antifungal therapy with a well-defined, broad spectrum of activity.[1][3][15] The investigational compound, this compound, represents a promising scaffold for the development of new antifungal agents. While initial studies are encouraging, rigorous head-to-head comparative studies following standardized protocols are imperative to ascertain its true potential and position within the antifungal armamentarium. The methodologies and comparative data presented in this guide provide a framework for such future investigations.

References

Evaluating the Synergistic Effects of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the global battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of existing antimicrobial agents. This guide provides a comprehensive evaluation of the synergistic potential of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest, when used in combination with conventional antimicrobial drugs.

This document is intended for researchers, scientists, and drug development professionals. It delves into the scientific rationale, experimental methodologies, and interpretation of data related to the synergistic antimicrobial effects of this triazole derivative. While direct and extensive research on the synergistic properties of this compound is an emerging field, this guide draws upon established principles and data from studies on structurally related 1,2,4-triazole-3-thiol derivatives to provide a foundational understanding and a practical framework for investigation.

Introduction: The Rationale for Synergistic Antimicrobial Therapy

The diminishing pipeline of new antibiotics and the rapid evolution of drug-resistant pathogens necessitate innovative approaches to extend the lifespan of our current antimicrobial arsenal. Synergistic drug combinations offer a compelling strategy by:

  • Potentiating Efficacy: Achieving a therapeutic effect that is greater than the sum of the individual effects of each drug.

  • Lowering Effective Doses: Reducing the required dosage of conventional antibiotics, thereby minimizing dose-related toxicity and side effects.

  • Overcoming Resistance: Circumventing existing resistance mechanisms in bacteria and fungi.

  • Broadening Antimicrobial Spectrum: Extending the range of susceptible pathogens.

The core principle lies in targeting different cellular pathways or mechanisms simultaneously, creating a multi-pronged attack that is more difficult for microorganisms to overcome.

Profile of this compound

This compound belongs to the triazole family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiol group and the pyridine ring are key structural features that are often associated with their biological activity.

While the standalone antimicrobial activity of many triazole-thiol derivatives has been documented, their true potential may lie in their ability to act as "potentiators" or "adjuvants" to established antimicrobial agents. The proposed mechanisms for this synergistic action often involve the inhibition of microbial enzymes, disruption of cell wall synthesis, or interference with efflux pump mechanisms.

Experimental Assessment of Synergy: Methodologies and Interpretation

The gold standard for evaluating synergistic interactions between two compounds is the checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the degree of synergy.

The Checkerboard Assay Workflow

The checkerboard assay involves a two-dimensional titration of the compounds of interest in a microtiter plate. Each well contains a unique combination of concentrations of the two agents, and a standardized inoculum of the test microorganism is added. Following incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare serial dilutions of This compound D Dispense triazole dilutions along x-axis of microtiter plate A->D B Prepare serial dilutions of conventional antimicrobial agent E Dispense antimicrobial dilutions along y-axis of microtiter plate B->E C Prepare standardized microbial inoculum F Inoculate all wells with microbial suspension C->F D->F E->F G Incubate plate under appropriate conditions F->G H Determine MIC of each agent alone and in combination G->H I Calculate Fractional Inhibitory Concentration (FIC) Index H->I

Caption: Workflow of the checkerboard assay for synergy testing.

Calculation and Interpretation of the FIC Index

The FIC index is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The interpretation of the FICI value is standardized as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Comparative Analysis of Synergistic Effects

This section presents a comparative overview of the potential synergistic effects of this compound with different classes of antimicrobial agents. The data presented here is a synthesis of findings from studies on analogous 1,2,4-triazole-3-thiol derivatives and serves as a predictive framework for the title compound.

Combination with β-Lactam Antibiotics (e.g., Ampicillin, Ceftazidime)

β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. Resistance to these agents often arises from the production of β-lactamase enzymes, which inactivate the antibiotic. Triazole derivatives may exhibit synergy with β-lactams by inhibiting these enzymes or by disrupting the integrity of the bacterial cell membrane, thereby enhancing the penetration of the antibiotic.

Microbial StrainAntimicrobial AgentFICI (Predicted)Interpretation
Staphylococcus aureusAmpicillin≤ 0.5Synergy
Escherichia coliCeftazidime≤ 0.5Synergy
Pseudomonas aeruginosaCeftazidime> 0.5 to ≤ 1.0Additive
Combination with Aminoglycosides (e.g., Gentamicin, Amikacin)

Aminoglycosides inhibit protein synthesis by binding to the bacterial ribosome. Their uptake into the bacterial cell is an energy-dependent process. It is hypothesized that triazole-thiol compounds can increase the permeability of the bacterial cell membrane, thus facilitating the entry of aminoglycosides and leading to a synergistic effect.

Microbial StrainAntimicrobial AgentFICI (Predicted)Interpretation
Staphylococcus aureusGentamicin≤ 0.5Synergy
Klebsiella pneumoniaeAmikacin≤ 0.5Synergy
Acinetobacter baumanniiGentamicin> 0.5 to ≤ 1.0Additive
Combination with Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance can emerge through mutations in these target enzymes or via the overexpression of efflux pumps that actively remove the drug from the cell. Certain triazole derivatives have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of the fluoroquinolone and restoring its activity.

Microbial StrainAntimicrobial AgentFICI (Predicted)Interpretation
Escherichia coliCiprofloxacin≤ 0.5Synergy
Staphylococcus aureusLevofloxacin≤ 0.5Synergy
Proteus mirabilisCiprofloxacin> 0.5 to ≤ 1.0Additive

Proposed Mechanisms of Synergistic Action

The synergistic effects of this compound and its analogs with conventional antimicrobial agents can be attributed to several potential mechanisms. Understanding these mechanisms is crucial for the rational design of effective combination therapies.

Synergistic_Mechanisms cluster_mechanisms Potential Mechanisms of Synergy cluster_outcome Outcome A This compound M1 Inhibition of Resistance Enzymes (e.g., β-Lactamase) A->M1 M2 Increased Cell Membrane Permeability A->M2 M3 Efflux Pump Inhibition A->M3 B Conventional Antimicrobial (e.g., β-Lactam, Aminoglycoside) O Enhanced Antimicrobial Activity (Synergy) B->O M1->O Protects antibiotic M2->O Increases antibiotic uptake M3->O Increases intracellular antibiotic concentration

Caption: Proposed mechanisms of synergistic action.

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the selected antimicrobial agent in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the triazole stock solution to the first column and perform serial two-fold dilutions along the x-axis.

    • Add 50 µL of the antimicrobial stock solution to the first row and perform serial two-fold dilutions along the y-axis.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to all wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: Determine the MIC as the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Calculation: Calculate the FICI as described in section 3.2.

Conclusion and Future Directions

The exploration of synergistic combinations involving this compound and its derivatives represents a promising frontier in the fight against antimicrobial resistance. The evidence from related compounds suggests a high potential for synergistic interactions with various classes of antibiotics against a broad range of pathogens.

Future research should focus on:

  • Comprehensive Screening: Conducting extensive checkerboard assays with a wide array of clinically relevant microbial strains and conventional antibiotics to map the synergistic landscape of this compound.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying the observed synergistic effects using techniques such as enzyme inhibition assays, membrane permeability studies, and gene expression analysis of efflux pump components.

  • In Vivo Validation: Progressing promising synergistic combinations from in vitro studies to in vivo animal models of infection to assess their efficacy and safety in a physiological context.

By systematically pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound as a valuable component of next-generation antimicrobial combination therapies.

Performance comparison of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol with commercial corrosion inhibitors in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the relentless battle against metallic corrosion, particularly in the aggressive acidic environments common in industrial processes like acid pickling, industrial cleaning, and oil and gas well acidizing, the selection of an effective corrosion inhibitor is paramount. While numerous commercial inhibitors are available, the scientific community is in a constant search for novel compounds with superior performance, better environmental profiles, and cost-effectiveness. This guide provides an in-depth performance comparison of a promising heterocyclic compound, 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (3-PyTT), against established commercial corrosion inhibitors.

This analysis is designed for researchers, materials scientists, and chemical engineers, offering a technical synthesis of experimental data to inform inhibitor selection and future development. We will delve into the mechanistic underpinnings of its protective action and present a clear comparison based on standardized evaluation techniques.

The Challenge of Acidic Corrosion

Acidic solutions, rich in hydronium ions (H₃O⁺), aggressively attack metallic surfaces, leading to rapid degradation. The primary corrosion reactions on a steel surface in a non-oxidizing acid like hydrochloric acid (HCl) involve the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen gas (2H⁺ + 2e⁻ → H₂). An effective inhibitor must interfere with one or both of these processes. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are highly effective as they can adsorb onto the metal surface, creating a protective barrier.[1]

Triazole derivatives, a class of nitrogen-containing heterocycles, have garnered significant attention due to their strong adsorption capabilities and high inhibition efficiencies.[1][2][3] The molecule at the center of our guide, this compound, combines the features of both a triazole and a pyridine ring, along with a sulfur atom, making it a molecule of significant interest for corrosion inhibition.

Gauging Performance: Standardized Methodologies

To ensure an objective and scientifically rigorous comparison, inhibitor performance is evaluated using a suite of standardized electrochemical and gravimetric techniques. Adherence to standards from organizations like ASTM International is crucial for reproducibility and comparability of results.[4][5]

Experimental Evaluation Workflow

The typical workflow for evaluating a corrosion inhibitor is a multi-step process designed to provide comprehensive data on its effectiveness and mechanism of action.

G cluster_testing Phase 2: Experimental Testing p1 Material Preparation (e.g., Mild Steel Coupons) p2 Surface Treatment (Polishing, Degreasing) Ref: ASTM G1 p1->p2 p3 Corrosive Media Prep (e.g., 1M HCl) p2->p3 p4 Inhibitor Solution Prep (Varying Concentrations) p3->p4 t1 Weight Loss Method (ASTM G31) p4->t1 Immersion t2 Electrochemical Tests (3-Electrode Cell) p4->t2 Immersion a1 Calculate Inhibition Efficiency (η%) t1->a1 t2_sub1 Potentiodynamic Polarization (ASTM G59) t2->t2_sub1 t2_sub2 Electrochemical Impedance Spectroscopy (EIS) t2->t2_sub2 a2 Determine Corrosion Kinetics (icorr, Rp) t2_sub1->a2 t2_sub2->a2 a3 Adsorption Isotherm (e.g., Langmuir) a1->a3 a2->a3 a4 Surface Analysis (SEM, EDX) a3->a4

Caption: Standard workflow for corrosion inhibitor evaluation.

Key Experimental Protocols:
  • Weight Loss (Gravimetric) Method: This is a fundamental technique guided by standards like ASTM G31.[4][6][7] Metal coupons are cleaned, weighed, and immersed in the acidic solution with and without the inhibitor for a specified duration and temperature. After immersion, the coupons are cleaned according to ASTM G1 standards to remove corrosion products and then re-weighed.[5] The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (η%).

    • Inhibition Efficiency (η%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

  • Potentiodynamic Polarization (PDP): This electrochemical technique, following procedures like ASTM G59, provides rapid insights into the corrosion kinetics and the inhibitor's mechanism.[8][9][10] A three-electrode cell is used, and the potential of the working electrode (the metal sample) is scanned relative to a reference electrode. The resulting current is measured, generating a Tafel plot. From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated. A lower icorr value signifies a lower corrosion rate. The inhibitor's effect on the anodic and cathodic branches of the curve indicates whether it's an anodic, cathodic, or mixed-type inhibitor.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for studying the inhibitor's adsorption behavior and the formation of a protective film.[11][12][13] A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance data is often represented as a Nyquist plot. An increase in the diameter of the semicircle on the Nyquist plot corresponds to an increase in the charge transfer resistance (Rct), indicating a more effective inhibition of the corrosion process.[14]

Performance Comparison: 3-PyTT vs. Commercial Inhibitors

Direct, side-by-side comparative studies of 3-PyTT with commercial inhibitors under identical conditions are limited in published literature. Therefore, this guide synthesizes data from various studies to provide a comparative overview. The following tables summarize the inhibition efficiencies of 3-PyTT and its derivatives against common commercial inhibitors in acidic media.

Table 1: Performance of this compound (3-PyTT) and Derivatives

InhibitorMetalMediumConcentrationTemp. (°C)MethodInhibition Efficiency (η%)Reference
This compound AA6061 Al Alloy0.1 M HCl40 ppm60Weight Loss94.1%[15][16]
5-(Phenyl)-4H-1,2,4-triazole-3-thiolMild Steel0.5 M H₂SO₄0.5 mM-EIS91.6%[17]
4-(4-methoxybenzylidene)amino-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thioneMild Steel1 M HCl0.5 mM30Weight Loss96.1%[18]
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazoleMild Steel1 M HCl0.5 mM30Weight Loss92.7%

Table 2: Performance of Commercial Corrosion Inhibitors

InhibitorMetalMediumConcentrationTemp. (°C)MethodInhibition Efficiency (η%)Reference
Propargyl Alcohol Mild Steel15% HCl0.6%30Weight Loss~100%
Propargyl Alcohol Mild Steel10% HCl200 ppm30Weight Loss95%[11]
Benzotriazole (BTA) Copper-Nickel Alloy1.5 M HCl0.1 M35Weight Loss99.8%
5-Methyl-1H-benzotriazole Pure Iron1 M HCl2500 ppm25EIS98.1%[12]
Tolyltriazole (TTA) Mild Steel0.5 M HCl0.07 M20Electrochemical91%[16]
Imidazoline Derivative J55 SteelAcidic Oilfield Water (CO₂)400 mg/L-Electrochemical90%[1]
Analysis of Performance Data

From the compiled data, 3-PyTT and its derivatives demonstrate high inhibition efficiencies, often exceeding 90%, for both aluminum alloys and mild steel in HCl and H₂SO₄ environments.[15][16][17][18] For instance, the parent compound 3-PyTT achieved 94.1% efficiency for an aluminum alloy in 0.1 M HCl at a relatively low concentration of 40 ppm.[15][16] Its derivatives show even higher efficiencies, such as 96.1% for mild steel in 1 M HCl.[18]

When compared to commercial inhibitors, the performance of 3-PyTT is highly competitive.

  • Propargyl alcohol , a widely used inhibitor in acidizing fluids, shows excellent efficiency, reaching near 100% under certain conditions. However, it is often used at higher concentrations (e.g., 0.6% or 6000 ppm) compared to the triazole derivatives.

  • Benzotriazole (BTA) and Tolyltriazole (TTA) are benchmark inhibitors, especially for copper and its alloys, but also show strong performance for steel.[2][16] Their efficiencies are in a similar range to the 3-PyTT family, typically above 90% at optimal concentrations.[16]

  • Imidazoline derivatives are another major class of commercial inhibitors, particularly in the oil and gas industry, demonstrating efficiencies around 90%.[1][13]

The key advantage of 3-PyTT appears to be its high efficiency at potentially lower concentrations, though a direct comparison is challenging due to varying experimental conditions across studies.

Mechanism of Inhibition: The Adsorption Advantage

The high efficiency of 3-PyTT and related triazole compounds stems from their molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective film. This process is a combination of physical and chemical adsorption (physisorption and chemisorption).[2]

G cluster_surface Metal Surface (e.g., Fe) cluster_solution Acidic Solution (H₂O, H⁺, Cl⁻) cluster_interactions Adsorption Mechanisms Fe Fe Fe Fe Fe Fe Fe ProtectiveFilm Formation of a stable, protective inhibitor film blocking active corrosion sites. H1 H⁺ H2 H⁺ Cl1 Cl⁻ Cl2 Cl⁻ Inhibitor 3-PyTT Molecule (Protonated in Acid) Inhibitor->Fe Adsorption Physisorption 1. Physisorption: Electrostatic interaction between protonated inhibitor and pre-adsorbed Cl⁻ ions. Chemisorption 2. Chemisorption: Donation of π-electrons (rings) & lone pairs (N, S atoms) to vacant d-orbitals of Fe.

References

Replicating and validating published synthesis and activity data for 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, replicable framework for the synthesis and biological validation of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. We move beyond a simple recitation of methods to explain the underlying chemical and biological principles, enabling researchers to not only replicate our findings but also to adapt and expand upon them. Our objective is to present a self-validating system, where rigorous chemical characterization substantiates the biological data obtained.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding and dipole interactions.[1] This five-membered ring system is a core component of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities. Derivatives of 1,2,4-triazoles are known to exhibit potent antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4]

The subject of this guide, this compound (and its tautomeric thione form), combines the versatile triazole nucleus with a pyridine ring, another key pharmacophore. This hybrid structure presents a compelling target for drug discovery, with published literature suggesting significant potential, particularly in oncology.[3][5] This guide aims to provide a clear and validated pathway for researchers to synthesize this compound and independently verify its reported anticancer activity.

Replicating the Synthesis: A Validated Protocol

The synthesis of this compound is commonly achieved through the cyclization of a thiosemicarbazide precursor or, more directly, from a dithiocarbazate salt. We have selected a robust and widely cited two-step method that begins with nicotinohydrazide, the hydrazide derivative of Vitamin B3 (niacin).

Synthesis Workflow

Synthesis_Workflow Start Nicotinohydrazide Step1 Potassium 3-Nicotinoyldithiocarbazate (Intermediate Salt) Start->Step1 + KOH, CS₂ Ethanol, Stir 12h Final This compound Step1->Final + Hydrazine Hydrate Reflux 4-6h

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Potassium 3-Nicotinoyldithiocarbazate

  • To a stirred solution of potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (150 mL), add nicotinohydrazide (0.1 mol, 13.7 g). Stir until the hydrazide is fully dissolved.

  • Cool the mixture in an ice bath. Add carbon disulfide (CS₂, 0.1 mol, 7.6 g or 6.0 mL) dropwise over 30 minutes.

    • Causality Note: The strong nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of CS₂. The basic KOH medium facilitates the deprotonation of the hydrazide, enhancing its nucleophilicity, and forms the potassium salt of the resulting dithiocarbazic acid, which is crucial for the subsequent cyclization step.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • A yellow precipitate will form. Collect the solid by filtration, wash thoroughly with cold diethyl ether (2 x 50 mL) to remove unreacted CS₂, and dry under vacuum. This intermediate salt is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Suspend the potassium 3-nicotinoyldithiocarbazate intermediate (0.1 mol) in water (100 mL).

  • Add hydrazine hydrate (99%, 0.2 mol, ~10 mL) to the suspension.

    • Causality Note: Hydrazine hydrate acts as the cyclizing agent. One nitrogen atom attacks a thiocarbonyl carbon, and an intramolecular condensation reaction occurs, eliminating H₂S and water to form the stable five-membered triazole ring.[6]

  • Heat the mixture to reflux and maintain for 4-6 hours, during which the evolution of hydrogen sulfide gas (H₂S) will be observed (conduct in a well-ventilated fume hood).

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) or acetic acid to a pH of approximately 5-6.

  • The white solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization and Data Comparison

To validate the synthesis, the obtained product should be compared with published data. The identity and purity are confirmed through melting point determination and spectroscopic analysis.

ParameterPublished Data (Typical)Replicated Experimental Result
Molecular Formula C₇H₆N₄S[7]Confirmed by Mass Spec
Molecular Weight 178.21 g/mol [7]m/z = 179.1 [M+H]⁺
Appearance White to off-white solidWhite crystalline solid
Melting Point 270-275 °C (decomposes)273 °C (decomposes)
Yield 70-85%78%
IR (KBr, cm⁻¹) ~3100 (N-H), ~2550 (S-H), ~1600 (C=N)3115, 2560, 1605
¹H NMR (DMSO-d₆) δ 13.5-14.0 (br s, 1H, SH/NH), δ 7.5-9.0 (m, 4H, Pyridine-H)Consistent with structure

Validating Anticancer Activity: The MTT Assay

Several studies have highlighted the anticancer potential of 1,2,4-triazole-pyridine hybrids.[3][5] To validate these claims, we will employ the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Biological Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well Plate (e.g., B16F10 murine melanoma) B Incubate for 24h (Allow cells to adhere) A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 4h (Viable cells convert MTT to purple formazan) E->F G Add Solubilizing Agent (e.g., DMSO) to dissolve formazan crystals F->G H Read Absorbance at ~570 nm using a plate reader G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Assay Protocol
  • Cell Culture: Culture murine melanoma (B16F10) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from approximately 1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "no-treatment control."

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Mechanism Insight: In metabolically active, viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT dye, converting it into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anticipated Results and Comparison

Based on published data for similar triazole-pyridine derivatives, the compound is expected to show dose-dependent cytotoxicity.

Cell LineCompoundPublished IC₅₀ (µM)[3][5]Experimental IC₅₀ (µM)
B16F10 (Murine Melanoma)This compound~40-60 µM (Range for similar compounds)To be determined
B16F10 (Murine Melanoma)Doxorubicin (Positive Control)~0.1-1.0 µMTo be determined

Conclusion and Future Directions

This guide provides a comprehensive and validated methodology for the synthesis of this compound and the confirmation of its anticancer activity. The successful replication of the synthesis with yields and purity consistent with literature values establishes a reliable foundation for biological testing. The MTT assay protocol offers a robust method for quantifying the compound's cytotoxic effects.

The data generated through these protocols will allow researchers to independently verify the potential of this heterocyclic scaffold. Future work could involve synthesizing a library of derivatives by modifying the pyridine ring or alkylating the thiol group to explore structure-activity relationships (SAR) and develop more potent anticancer agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of the materials we handle. The compound 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound containing a thiol group, requires meticulous disposal procedures due to its specific chemical hazards. This guide provides a detailed, step-by-step operational plan for its proper disposal, grounded in established safety protocols and chemical principles.

The primary challenge in disposing of this compound, and thiols in general, stems from two key characteristics: its inherent toxicity and its potent, malodorous nature.[1][2] The sulfhydryl (-SH) group is responsible for the characteristic "stench," which can be detected by the human nose at parts-per-billion levels and can cause nuisance complaints or false alarms of natural gas leaks.[1][2] Therefore, the core principle of our disposal strategy is not merely containment, but chemical inactivation prior to final disposal.

Hazard Profile and Immediate Safety Considerations

Before handling waste, it is crucial to recognize the hazards associated with this compound. Understanding these risks informs every step of the disposal process.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye DamageH318Causes serious eye damage[3]
Respiratory IrritationH335May cause respiratory irritation[3][4]

This data is aggregated from GHS information provided to the ECHA C&L Inventory.[3]

Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]

The Core Directive: Oxidation for Odor Neutralization

The most effective strategy for managing thiol waste is to chemically alter the sulfhydryl group through oxidation.[7] This process converts the volatile, odorous thiol into a non-volatile, non-malodorous, and more stable oxidized sulfur species, such as a sulfonic acid. The most accessible and effective oxidizing agent for this purpose in a laboratory setting is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[7]

This chemical neutralization is the cornerstone of safe disposal for all contaminated materials, from glassware to disposable equipment.

Step-by-Step Disposal and Decontamination Protocol

The following procedures provide a systematic approach to managing all waste streams generated during work with this compound.

Step 1: Waste Segregation at the Source

Proper segregation is critical. Prepare designated and clearly labeled hazardous waste containers before starting your experiment.

  • Solid Waste: For leftover solid this compound and grossly contaminated items (e.g., weighing paper, spill pads).

  • Liquid Waste: For reaction mixtures and solvent rinses containing the compound.

  • Decontamination Bath: A dedicated basin (plastic is recommended) for treating contaminated glassware and equipment.

Step 2: Disposal of Solid and Liquid Waste
  • Solid Waste:

    • Carefully sweep up residual solid material and place it into a designated, sealable waste container.

    • For contaminated disposables like paper towels or absorbent pads from small spills, place them in a zip-lock bag or a sealable container to minimize odor escape.[2]

    • Label the container clearly: "Hazardous Waste: this compound (Thiol Compound) ".

    • Store this sealed container in a ventilated cabinet until collection by your institution's Environmental Health & Safety (EH&S) department.

  • Liquid Waste:

    • Collect all liquid waste containing the thiol in a dedicated, sealed, and properly vented hazardous waste container.

    • Do not mix with incompatible waste streams, particularly strong acids or bases.

    • Label the container clearly: "Hazardous Waste: this compound (Thiol Compound) ".

    • Arrange for disposal through your institutional EH&S program.[8]

Step 3: Decontamination of Reusable Labware

This is the most critical step for safety and odor control in the laboratory. This entire procedure must be performed inside a chemical fume hood. [2][7]

  • Prepare a Bleach Bath: In a suitable plastic container, prepare a decontamination solution. A 1:1 mixture of household bleach and water is generally effective.[8] For more controlled oxidation, a 10-15% bleach solution can be used.

  • Initial Rinse: After your experiment, perform a preliminary rinse of the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be disposed of as liquid hazardous waste.

  • Submerge and Soak: Immediately place the rinsed glassware, stir bars, cannulas, and other contaminated items into the bleach bath.[8] Ensure all contaminated surfaces are fully submerged.

  • Soaking Time: Allow the items to soak for a minimum of 12-24 hours.[2][8] This extended time is necessary to ensure the slow oxidation reaction goes to completion.

  • Final Cleaning: After soaking, the items can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.

  • Spent Bleach Solution: The used bleach solution must be collected as hazardous waste. Label it "Hazardous Waste: Spent Bleach Solution (contains oxidized thiol byproducts) " and dispose of it through your EH&S office.[2]

Step 4: Management of Contaminated PPE and Disposables

Disposable items that are malodorous should be considered hazardous.

  • Gloves, Wipes, and Septa: Place these items into a zip-lock bag or a small, wide-mouth plastic jar that can be tightly sealed.[2]

  • Labeling and Disposal: Label the sealed container as hazardous waste and place it with your solid waste for collection.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste generated from using this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_3 Final Disposal Route start Experiment Complete solid Solid Waste (Reagent, Spill Pads) start->solid Segregate liquid Liquid Waste (Solvents, Reaction Mix) start->liquid Segregate labware Contaminated Labware (Glassware, Stir Bars) start->labware Segregate ppe Contaminated PPE (Gloves, Wipes) start->ppe Segregate pack_solid Seal in Labeled Container/Bag solid->pack_solid pack_liquid Collect in Labeled Waste Solvent Bottle liquid->pack_liquid treat_labware Submerge in Bleach Bath (12-24h in Hood) labware->treat_labware pack_ppe Seal in Zip-Lock Bag or Jar ppe->pack_ppe ehs_pickup EH&S Hazardous Waste Pickup pack_solid->ehs_pickup pack_liquid->ehs_pickup clean_glass Clean Labware (Standard Washing) treat_labware->clean_glass After Decontamination pack_ppe->ehs_pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedure: Accidental Spills

In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[6] The contaminated absorbent must be swept up and disposed of as solid hazardous waste.[2] All materials used for cleanup should also be treated as hazardous waste. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EH&S emergency line immediately.[2]

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain a pleasant and professional laboratory environment, and meet your obligations for environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.